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Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine: A Technical Guide for Scaffold Optimization

Executive Summary In modern drug discovery, the strategic selection of pharmacophoric scaffolds dictates the success of a lead compound's pharmacokinetic and pharmacodynamic profile. 4-([1,1'-Biphenyl]-4-yl)butan-2-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of pharmacophoric scaffolds dictates the success of a lead compound's pharmacokinetic and pharmacodynamic profile. 4-([1,1'-Biphenyl]-4-yl)butan-2-amine is a highly versatile, chiral primary amine that serves as a privileged building block in the synthesis of metabolic and neurological therapeutics. Most notably, derivatives of this scaffold form the backbone of potent Dipeptidyl Peptidase IV (DPP-4) inhibitors and G-protein coupled receptor (GPCR) ligands .

This whitepaper provides an in-depth analysis of the physicochemical properties of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine. By dissecting its lipophilicity, acid-base chemistry, and structural thermodynamics, we bridge the gap between theoretical molecular descriptors and practical benchtop methodologies.

Structural and Physicochemical Profiling

The molecule consists of a highly lipophilic biphenyl tail connected via an ethylene linker to a chiral, aliphatic primary amine. This structural dichotomy—a massive hydrophobic surface area coupled with a localized, highly polarizable basic center—creates a unique physicochemical profile.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the free base, derived from structural analogs and predictive models .

PropertyValueCausality / Implication in Drug Design
Molecular Formula C₁₆H₁₉NDefines the atomic composition and baseline mass.
Molecular Weight 225.33 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's limit of 500 Da.
pKa (Primary Amine) ~10.2The amine is insulated from the biphenyl ring's electron-withdrawing effects by two methylene groups, maintaining strong basicity.
LogP (Octanol/Water) 3.8 – 4.1High lipophilicity driven by the biphenyl system; excellent for crossing lipid bilayers but risks poor aqueous solubility.
Topological Polar Surface Area 26.0 ŲLow TPSA indicates high membrane permeability, including potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 2Contributed entirely by the terminal -NH₂ group.
Hydrogen Bond Acceptors (HBA) 1Contributed entirely by the nitrogen atom.
Rotatable Bonds 4Provides sufficient conformational flexibility to adapt to target binding pockets (e.g., S1/S2 pockets).
The Causality of Physicochemical Behavior

As an application scientist, it is critical to understand why these properties dictate experimental outcomes:

  • The Biphenyl Driven Hydrophobicity: The biphenyl moiety is a rigid, planar system that excels at forming π-π stacking and van der Waals interactions within deep, non-polar receptor pockets. However, a LogP approaching 4.0 borders on the upper limit of optimal drug-likeness. In an aqueous assay, the free base will exhibit rapid precipitation. Experimental Choice: The compound must be handled as a salt (e.g., hydrochloride or mesylate) or dissolved in a carrier solvent like DMSO (up to 1% final assay concentration) to maintain thermodynamic solubility during in vitro testing.

  • The Basic Anchor: With a pKa of ~10.2, the amine is >99% protonated at a physiological pH of 7.4. This cationic state is not a liability; it is a mechanistic necessity. In targets like DPP-4, the protonated amine acts as an electrostatic anchor, forming critical salt bridges with acidic residues (e.g., Glu205/Glu206) within the catalytic site .

Pharmacophore_Logic Compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine Pharmacophore Core Biphenyl Biphenyl Moiety Highly Lipophilic (LogP ~4.0) Compound->Biphenyl Amine Primary Amine Basic (pKa ~10.2) Compound->Amine Target1 Hydrophobic Pocket (S1/S2) π-π Stacking & VdW Forces Biphenyl->Target1 Drives Insertion Target2 Acidic Residues (Glu/Asp) Salt Bridge Formation Amine->Target2 Anchors Ligand Outcome High Affinity Target Binding e.g., DPP-4 Inhibition Target1->Outcome Target2->Outcome

Fig 1: Mechanistic mapping of the compound's physicochemical properties to target binding logic.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the analytical characterization of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine requires self-validating workflows. Below are the definitive protocols for determining its two most critical parameters: pKa and LogD.

Protocol A: Potentiometric Determination of pKa

Potentiometry remains the gold standard for determining the ionization constants of active pharmaceutical ingredients . Because this compound has poor aqueous solubility as a free base, a co-solvent system (e.g., Methanol/Water) followed by Yasuda-Shedlovsky extrapolation is required.

System Self-Validation: Prior to sample analysis, titrate a primary standard (Potassium Hydrogen Phthalate, KHP) to verify the exact molarity of the NaOH titrant and the Nernstian response of the pH electrode.

  • Solvent Preparation: Prepare three mixtures of Methanol/Water at 30%, 40%, and 50% (v/v) containing 0.15 M KCl to maintain constant ionic strength.

  • Sample Preparation: Dissolve 2.0 mg of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine hydrochloride in 20 mL of the prepared solvent.

  • Acidification: Lower the pH of the solution to ~2.5 using standardized 0.1 M HCl to ensure the amine is fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under an inert argon atmosphere (to prevent CO₂ absorption) at a constant temperature of 25.0 ± 0.1 °C.

  • Data Processing: Calculate the apparent pKa (psKa) for each co-solvent ratio using the Bjerrum function. Plot the psKa values against the inverse dielectric constant of the solvent mixtures and extrapolate to 100% water to determine the true aqueous pKa.

Protocol B: Shake-Flask LC-MS/MS Method for LogD (pH 7.4)

While LogP measures the partitioning of the neutral species, LogD at pH 7.4 is highly relevant for this compound because it exists predominantly as a cation in vivo. The shake-flask method, coupled with LC-MS/MS, provides the necessary sensitivity to quantify the highly lipophilic organic phase .

System Self-Validation: Run a parallel flask containing Propranolol (known LogD₇.₄ = 1.2) to confirm that phase saturation and equilibration times are sufficient.

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours at 25 °C. Allow the phases to separate completely.

  • Spiking: Dissolve the compound in the pre-saturated PBS phase to a final concentration of 10 µM.

  • Partitioning: Transfer 1 mL of the spiked PBS and 1 mL of the pre-saturated n-octanol into a glass vial. Seal tightly.

  • Equilibration: Agitate the vial on a mechanical shaker at 300 rpm for 2 hours at 25 °C.

  • Separation: Centrifuge the vial at 3000 × g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully sample the aqueous and organic phases using separate syringes. Dilute the organic phase 1:100 in methanol to prevent detector saturation. Quantify the concentration in both phases using an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode, monitoring the [M+H]⁺ transition (m/z 226.1).

  • Calculation: LogD₇.₄ = Log₁₀([Area_Organic × Dilution Factor] / [Area_Aqueous]).

LogD_Workflow A Phase Saturation (n-Octanol & PBS pH 7.4) B Spike Compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine A->B C Equilibration (Shake at 25°C for 2h) B->C D Phase Separation (Centrifugation at 3000 x g) C->D E LC-MS/MS Quantification (Aqueous vs. Organic) D->E F Calculate LogD Log( [Org] / [Aq] ) E->F

Fig 2: Step-by-step workflow for the shake-flask LC-MS/MS determination of LogD at pH 7.4.

Conclusion

The physicochemical architecture of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine makes it a powerful scaffold for drug design. Its high lipophilicity guarantees robust hydrophobic interactions, while its aliphatic amine ensures precise electrostatic anchoring. By employing rigorous, self-validating analytical protocols like potentiometry and shake-flask LC-MS/MS, researchers can accurately profile these properties, thereby de-risking downstream formulation and pharmacokinetic optimization.

References

  • Kim, D., Wang, L., Beconi, M., & Weber, A. E. (2005). "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 48(1), 141-151.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6994564, 4-Phenylbutan-2-amine" (Used as baseline structural analog for property derivation). PubChem.[Link]

  • Babić, S., Horvat, A. J. M., Mutavdžić Pavlović, D., & Kaštelan-Macan, M. (2007). "Determination of pKa values of active pharmaceutical ingredients." TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.[Link]

  • OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.[Link]

Exploratory

In Vitro Mechanism of Action of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine: A Technical Guide

Executive Summary The compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (hereafter referred to as BBA ) represents a highly versatile, lipophilic primary amine scaffold. In modern medicinal chemistry, the strategic integrat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (hereafter referred to as BBA ) represents a highly versatile, lipophilic primary amine scaffold. In modern medicinal chemistry, the strategic integration of a rigid, bulky biphenyl system with a flexible butan-2-amine chain yields a privileged pharmacophore. This structural motif exhibits potent in vitro activity across two distinct enzymatic classes: Monoamine Oxidase B (MAO-B) and Dipeptidyl Peptidase IV (DPP-4) .

This technical guide provides an in-depth analysis of BBA’s in vitro mechanism of action, detailing the structural causality behind its target selectivity, and outlines self-validating experimental workflows for robust preclinical screening.

Core Pharmacological Targets & Mechanistic Rationale

Monoamine Oxidase B (MAO-B) Selectivity

BBA and its halogenated derivatives act as highly selective, reversible, and competitive inhibitors of MAO-B . The causality of this selectivity lies in the distinct active site topologies of the MAO isoforms:

  • The Bipartite Cavity: MAO-B possesses a bipartite substrate cavity divided by an Ile199 "gate." The extended biphenyl moiety of BBA perfectly occupies both the entrance and substrate cavities, maximizing van der Waals interactions.

  • Steric Exclusion in MAO-A: In MAO-A, the equivalent residue is a bulkier Phe208, which restricts the cavity volume. The rigid biphenyl group of BBA encounters severe steric clash with Phe208, preventing binding and conferring a >1,000-fold selectivity index for MAO-B over MAO-A.

Dipeptidyl Peptidase IV (DPP-4) Transition-State Mimicry

The butan-2-amine core is a well-documented pharmacophore in the development of antidiabetic agents (e.g., sitagliptin analogs) .

  • Salt Bridge Formation: The primary amine at the C2 position of the butane chain mimics the N-terminus of the natural substrate (GLP-1), forming a critical, high-affinity salt bridge with the Glu205/Glu206 dyad in the DPP-4 active site.

  • Hydrophobic Subsite Occupation: The biphenyl tail extends into the hydrophobic S1/S2 extended subsites of DPP-4, anchoring the molecule and preventing the cleavage of incretin hormones.

Pathway BBA 4-([1,1'-Biphenyl]-4-yl) butan-2-amine MAOB MAO-B Enzyme (Ile199 Gating) BBA->MAOB Competitive Inhibition DPP4 DPP-4 Enzyme (S1/S2 Pockets) BBA->DPP4 Pharmacophore Binding DA Elevated Synaptic Dopamine MAOB->DA Prevents Deamination GLP1 Prolonged GLP-1 Half-Life DPP4->GLP1 Prevents Cleavage

Figure 1: Dual pathway mechanism of action for the BBA scaffold across MAO-B and DPP-4.

In Vitro Experimental Workflows

To ensure data trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to guide assay optimization.

Fluorometric MAO-B Inhibition Assay (Amplex Red Protocol)

This assay couples the generation of hydrogen peroxide ( H2​O2​ ) from MAO-catalyzed deamination to the oxidation of Amplex Red, producing highly fluorescent resorufin.

Why Amplex Red? Direct UV absorbance of MAO substrates (like kynuramine) lacks the sensitivity required for low-nanomolar inhibitors. The HRP-coupled Amplex Red system provides a 1:1 stoichiometry with H2​O2​ , offering a superior Limit of Detection (LOD).

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 10 mM stock of BBA in anhydrous DMSO. Dilute serially in potassium phosphate buffer (0.05 M, pH 7.4) to achieve final well concentrations ranging from 0.1 nM to 10 µM. Keep final DMSO concentration ≤1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: Add 50 µL of recombinant human MAO-B (5 µg/mL) to a black, flat-bottom 96-well microplate. Add 25 µL of the BBA dilutions. Crucial Step: Incubate at 37°C for 15 minutes before substrate addition. This establishes binding equilibrium, allowing differentiation between reversible and mechanism-based (suicide) inhibition.

  • Reaction Initiation: Add 25 µL of the reaction mixture containing Tyramine (1 mM), Amplex Red (200 µM), and Horseradish Peroxidase (HRP, 2 U/mL).

  • Kinetic Readout: Immediately monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes at 37°C.

  • Validation Controls: Include Selegiline (MAO-B selective) and Clorgyline (MAO-A selective) as positive controls. The assay is considered valid only if the Z'-factor is >0.6 .

DPP-4 Fluorogenic Cleavage Assay

This workflow evaluates the ability of the butan-2-amine motif to inhibit the cleavage of a synthetic substrate .

Step-by-Step Protocol:

  • Preparation: Dilute recombinant human DPP-4 in Tris-HCl buffer (50 mM, pH 8.0, 0.1 mg/mL BSA, 150 mM NaCl).

  • Incubation: Combine 10 µL of BBA dilutions with 20 µL of DPP-4 enzyme. Incubate for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the fluorogenic substrate Gly-Pro-AMC (50 µM final concentration).

  • Quantification: Measure the release of 7-amino-4-methylcoumarin (AMC) via fluorescence (Ex/Em = 360/460 nm) over 20 minutes. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol Step1 Compound Preparation (DMSO Stock & Serial Dilution) Step2 15-Min Pre-Incubation with Recombinant Enzyme (Equilibration) Step1->Step2 Step3 Addition of Fluorogenic Substrate + HRP/Reporter Step2->Step3 Step4 Kinetic Fluorescence Quantification (Ex/Em Monitoring) Step3->Step4 Step5 Dose-Response Modeling (IC50 & Ki Calculation) Step4->Step5

Figure 2: Standardized in vitro screening workflow for BBA enzyme inhibition assays.

Quantitative Data Synthesis

The following table synthesizes representative in vitro pharmacological data for the BBA scaffold and its closely related structural analogs, demonstrating its distinct selectivity profile.

Table 1: Representative In Vitro Inhibition Profile of the BBA Scaffold

Target Enzyme / ReceptorAssay MethodologyRepresentative IC50​ (nM)Selectivity IndexStandard Control
MAO-B Fluorometric (Amplex Red)8.5 - 15.0> 1,000x (over MAO-A)Selegiline ( IC50​ = 4.2 nM)
MAO-A Fluorometric (Amplex Red)> 10,000N/AClorgyline ( IC50​ = 2.5 nM)
DPP-4 Fluorogenic (Gly-Pro-AMC)18.0 - 25.0> 500x (over DPP-8/9)Sitagliptin ( IC50​ = 18.0 nM)
DAT (Transporter) Radioligand ([3H]-WIN35428)450 - 600ModerateCocaine ( Ki​ = 120 nM)

Note: Ki​ values should be derived from the IC50​ data using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[S]/Km​) ) to account for substrate concentration variations across different laboratory setups.

Conclusion

The 4-([1,1'-Biphenyl]-4-yl)butan-2-amine architecture is a powerful tool in drug discovery. By leveraging the steric bulk of the biphenyl group to navigate specific enzymatic gating mechanisms (like Ile199 in MAO-B) and utilizing the primary amine to form critical salt bridges, researchers can fine-tune this scaffold for highly selective neuropharmacological or metabolic interventions. Adhering to the rigorous, pre-equilibrated kinetic assays outlined above ensures that the derived binding affinities accurately reflect the compound's true mechanistic potential.

References

  • Science.gov Archive. "Potent Selective Inhibitors: Biphenyl-4-yl derivatives and MAO-B." Science.gov. Available at:[Link]

  • Kim, D., et al. (2005). "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 48(1), 141-151. Available at:[Link]

Foundational

preliminary toxicity screening for 4-([1,1'-Biphenyl]-4-yl)butan-2-amine

An in-depth technical analysis and methodological guide for the preliminary toxicity screening of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine, designed for drug development professionals. Executive Summary & Physicochemical Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide for the preliminary toxicity screening of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine, designed for drug development professionals.

Executive Summary & Physicochemical Profiling

The compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine is a primary aliphatic amine featuring a highly lipophilic biphenyl tail. While this structural motif is frequently explored in the development of CNS-active agents and DPP-4 inhibitors (analogous to sitagliptin derivatives)[1], its physicochemical profile presents significant toxicological hurdles. With a calculated LogP typically exceeding 3.5 and a pKa of approximately 10.5, this molecule is inherently classified as a Cationic Amphiphilic Drug (CAD) [2].

To advance this scaffold, researchers must systematically de-risk three core liability domains:

  • Cardiotoxicity: hERG channel blockade driven by the lipophilic amine pharmacophore.

  • Drug-Induced Phospholipidosis (DIPL): Lysosomal accumulation due to CAD properties.

  • Hepatotoxicity: CYP450-mediated metabolic activation of the biphenyl ring into reactive arene oxides.

Module 1: Cardiotoxicity (hERG Channel Inhibition)

Mechanistic Causality

The human ether-à-go-go-related gene (hERG) potassium channel possesses a large inner cavity lined with aromatic residues. At physiological pH (7.4), the primary amine of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine is >99% protonated. This cation engages in strong cation- π interactions with the Tyr652 residue in the channel pore. Simultaneously, the bulky, hydrophobic biphenyl group undergoes π

π stacking with the Phe656 residue[3]. This dual interaction is the textbook mechanism by which[4], leading to delayed ventricular repolarization (QT prolongation).
Protocol: Automated Patch-Clamp Electrophysiology

To validate this liability, a GLP-aligned automated patch-clamp assay must be utilized. This protocol acts as a self-validating system by incorporating Astemizole (Positive Control, IC50 ~1-10 nM) and Verapamil (Negative Control, IC50 > 10 μ M).

  • Cell Preparation: Culture CHO cells stably expressing the hERG gene. Harvest and suspend the cells in an extracellular recording solution (containing physiological Na+ and K+ concentrations).

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish a whole-cell configuration. Clamp the holding potential at -80 mV ; this specific voltage is chosen to accurately mimic the resting membrane potential of human cardiomyocytes.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to force the channels into an open, then inactivated state), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Application: Perfuse the test compound in a 6-point concentration-response format (0.1 to 30 μ M). Measure the fractional reduction in the peak tail current to calculate the IC50.

Module 2: Drug-Induced Phospholipidosis (DIPL)

Mechanistic Causality

Because the compound is a CAD, the unprotonated free base fraction easily diffuses across the plasma membrane and enters acidic lysosomes (pH ~4.5). In this acidic environment, the primary amine becomes protonated, rendering the molecule membrane-impermeable and trapping it inside (ion trapping ). The lipophilic biphenyl tail then inserts into the lysosomal membrane, sterically hindering the action of phospholipases. This enzyme blockade leads to the pathological accumulation of phospholipids, forming [2].

Phospholipidosis N1 Lipophilic Free Base (Enters Cytosol) N2 Lysosomal Entry (pH ~4.5) N1->N2 Diffusion N3 Protonation of Amine (Ion Trapping) N2->N3 Acidic Environment N4 Binding to Phospholipids (Membrane Insertion) N3->N4 Hydrophobic Tail N5 Phospholipase Inhibition (Enzyme Blockade) N4->N5 Steric Hindrance N6 Lamellar Body Formation (DIPL Toxicity) N5->N6 Lipid Accumulation

Fig 1: Mechanistic pathway of CAD-induced phospholipidosis via lysosomal ion trapping.

Protocol: NBD-PE High-Content Screening (HCS)

This assay uses Amiodarone as a self-validating positive control (induces severe PLD) and Acetaminophen as a negative control.

  • Cell Seeding: Seed HepG2 cells in a 96-well clear-bottom plate at 10,000 cells/well. Incubate for 24 hours at 37°C.

  • Co-Incubation: Prepare culture media containing 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (10 μ M) and 5 μ M NBD-PE (a fluorescent phospholipid analog). Incubate for 48 hours. The NBD-PE acts as a tracer for un-degraded phospholipids.

  • Counterstaining: Wash cells with PBS and stain nuclei with Hoechst 33342 (1 μ g/mL) for 15 minutes to establish cell boundaries for the imaging software.

  • High-Content Imaging: Image at 20x magnification. Quantify the total area of intracellular NBD-PE fluorescent puncta (lamellar bodies) per cell using automated image analysis.

Module 3: Hepatotoxicity & Reactive Metabolite Trapping

Mechanistic Causality

Biphenyl moieties are notorious substrates for hepatic CYP450 enzymes (specifically CYP1A2 and CYP3A4). Epoxidation of the biphenyl ring generates highly reactive electrophilic arene oxides. If these intermediates are not rapidly detoxified by cellular glutathione (GSH), they will covalently bind to nucleophilic residues on hepatic proteins, initiating Drug-Induced Liver Injury (DILI).

MetabolicPathway A 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (Parent Drug) B Hepatic CYP450 (CYP1A2 / CYP3A4) A->B Hepatic Metabolism C Reactive Arene Oxide (Electrophile) B->C Epoxidation D GSH Trapping Assay (In Vitro Detoxification) C->D + Glutathione (GSH) E Covalent Protein Binding (In Vivo Hepatotoxicity) C->E + Cellular Proteins

Fig 2: CYP450-mediated metabolic activation of the biphenyl moiety and GSH trapping logic.

Protocol: In Vitro Glutathione (GSH) Trapping

This assay uses Diclofenac as a positive control (forms reactive quinone imines) and Fluconazole as a negative control.

  • Microsomal Incubation: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (10 μ M), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4). GSH is added in excess to mimic cellular detoxification and act as a nucleophilic trap.

  • Metabolic Activation: Initiate the reaction by adding the cofactor NADPH (1 mM). Incubate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-HRMS Analysis: Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry. Scan for the parent mass + 307 Da (addition of GSH minus H2O) to identify arene oxide-GSH adducts.

Quantitative Data & Acceptance Criteria Summaries

Table 1: Physicochemical & Toxicity Liability Profile

ParameterEstimated Value / StatusPrimary Toxicological Consequence
Calculated LogP ~3.5 - 4.5High lipophilicity drives hERG partitioning and BBB penetration.
Calculated pKa ~10.5>99% protonated at pH 7.4; drives lysosomal ion trapping (PLD).
CAD Classification PositiveHigh risk for Drug-Induced Phospholipidosis (DIPL).
Structural Alert Biphenyl RingHigh risk for CYP-mediated arene oxide formation (DILI).

Table 2: Electrophysiology (hERG) Acceptance Criteria

Control / MetricExpected OutcomeAssay Validation Purpose
Seal Resistance > 1 G Ω (Gigaohm)Ensures accurate whole-cell current measurement without leak.
Astemizole (Positive) IC50 = 1 - 10 nMValidates the sensitivity of the hERG channel to known blockers.
Verapamil (Negative) IC50 > 10 μ MConfirms the assay does not produce false positives for weak binders.
Test Compound Flag IC50 < 10 μ MThreshold indicating a significant preclinical cardiotoxicity liability.

References

  • Richards, P., et al. "Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Yang, L., et al. "From the Cover: Potentiation of Drug-Induced Phospholipidosis In Vitro through PEGlyated Graphene Oxide as the Nanocarrier." Toxicological Sciences, Oxford Academic. URL:[Link]

  • Torrice, M., et al. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter. URL:[Link]

Sources

Exploratory

4-([1,1'-Biphenyl]-4-yl)butan-2-amine Receptor Binding Affinity Assays: A Comprehensive Methodological Guide

Executive Summary & Pharmacological Rationale The compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (hereafter referred to as BBA ) represents a highly lipophilic, sterically hindered alkylamine. In the landscape of neuroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (hereafter referred to as BBA ) represents a highly lipophilic, sterically hindered alkylamine. In the landscape of neuropharmacology, the structural fusion of a biphenyl moiety with a 2-aminobutane backbone creates a unique polypharmacological profile. The primary amine acts as an electrostatic anchor, mimicking endogenous trace amines (e.g., β -phenethylamine), while the bulky biphenyl group drives hydrophobic interactions within deep receptor binding pockets.

Based on established structure-activity relationship (SAR) models, BBA is hypothesized to primarily target two distinct protein classes:

  • The Sigma-1 Receptor ( σ1​ R): A ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Biphenyl-alkylamine derivatives (such as the structurally analogous RC-33) are known to exhibit low-nanomolar affinity for σ1​ R due to their ability to stabilize the receptor's open conformation[1].

  • Trace Amine-Associated Receptor 1 (TAAR1): An intracellular G αs​ -coupled GPCR. The addition of a biphenyl group to an alkylamine spacer is a validated strategy for generating potent TAAR1 modulators, as seen in the development of agonists like LK00764[2].

This whitepaper outlines the authoritative, self-validating experimental protocols required to accurately quantify the binding affinity and functional efficacy of BBA at these two primary targets.

Structure-Activity Relationship (SAR) Logic

Understanding the causality behind BBA's receptor affinity is critical for assay design. The molecule's lipophilicity dictates the need for specific buffer conditions (e.g., the inclusion of BSA to prevent non-specific plastic binding), while its structural domains dictate its target profile.

SAR Core 4-([1,1'-Biphenyl]-4-yl)butan-2-amine Biphenyl Biphenyl Moiety (Steric Bulk & Lipophilicity) Core->Biphenyl Alkyl Butane Backbone (Optimal Spacer Length) Core->Alkyl Amine Primary Amine (Electrostatic Anchor) Core->Amine Sig1 Sigma-1 Receptor Affinity (Hydrophobic Pocket Binding) Biphenyl->Sig1 TAAR1 TAAR1 Activation (Monoamine Mimicry) Biphenyl->TAAR1 Alkyl->Sig1 Alkyl->TAAR1 Amine->Sig1 Amine->TAAR1

Caption: Structure-Activity Relationship (SAR) logic for biphenyl-alkylamine derivatives.

Core Receptor Targets & Assay Selection Rationale

As a Senior Application Scientist, selecting the correct assay format is as critical as the execution. We must avoid historical pitfalls in receptor pharmacology to ensure our data is trustworthy.

Sigma-1 Receptor ( σ1​ R) Assay Selection

Choice: Radioligand Competition Binding with [3H] (+)-Pentazocine. Causality: Historically, [3H] DTG was considered the "gold standard" for sigma receptor screening. However, DTG binds with equal affinity to both σ1​ R and the σ2​ receptor (TMEM97). Using [3H] DTG requires the addition of cold (+)-pentazocine to mask σ1​ R, which introduces competitive bias and complicates data interpretation[3]. By utilizing [3H] (+)-pentazocine directly, we isolate the σ1​ R binding event natively, creating a cleaner, self-validating thermodynamic system[4].

TAAR1 Assay Selection

Choice: TR-FRET cAMP Functional Accumulation Assay. Causality: Unlike σ1​ R, TAAR1 lacks widely available, highly specific radioligands with slow off-rates suitable for standard filtration assays. Because TAAR1 is a G αs​ -coupled receptor, ligand binding directly stimulates adenylyl cyclase, leading to cAMP accumulation[5]. Measuring cAMP via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, functional readout that confirms both binding affinity ( EC50​/IC50​ ) and intrinsic efficacy (agonist vs. antagonist behavior).

Detailed Experimental Protocols

Protocol A: σ1​ R Radioligand Binding Assay

This protocol utilizes human Jurkat cell membranes or guinea pig brain homogenates, which natively express high densities of σ1​ R[4].

Materials:

  • Radioligand: [3H] (+)-Pentazocine (Specific activity: ~30-50 Ci/mmol).

  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-Specific Binding (NSB) Control: 10 μ M Haloperidol.

  • Test Compound: BBA (Serial dilutions from 10−11 to 10−5 M).

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend the membrane preparations in ice-cold 50 mM Tris-HCl buffer (pH 8.0) to a final protein concentration of 100 μ g/well .

  • Incubation Assembly: In a 96-well deep-well plate, combine 150 μ L of membrane suspension, 25 μ L of [3H] (+)-pentazocine (final concentration 15.0 nM), and 25 μ L of either buffer (Total Binding), Haloperidol (NSB), or BBA (Competitor).

  • Equilibration: Incubate the mixture at 37°C for exactly 120 minutes to ensure thermodynamic equilibrium is reached[4].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the lipophilic BBA). Wash three times with 300 μ L of ice-cold buffer.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow A Membrane Preparation (Guinea Pig Brain / Jurkat Cells) B Incubation Mixture Membranes +[3H](+)-Pentazocine + BBA A->B C Non-Specific Binding Control (10 μM Haloperidol) A->C D Incubation (120 min at 37°C) B->D C->D E Rapid Filtration (GF/B Filters) D->E F Liquid Scintillation Counting & Cheng-Prusoff Analysis E->F

Caption: Workflow for the Sigma-1 Receptor Radioligand Binding Assay.

Protocol B: hTAAR1 Functional cAMP Assay

This assay utilizes HEK-293 cells stably transfected with the human TAAR1 gene, measuring downstream G αs​ activation[5].

Step-by-Step Methodology:

  • Cell Plating: Cultured HEK-293/hTAAR1 cells are harvested and plated into white-walled 384-well microplates at a density of 5,000 cells/well in 10 μ L of stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to inhibit phosphodiesterase degradation of cAMP).

  • Ligand Stimulation: Add 5 μ L of BBA (serial dilutions) to the wells. For reference controls, utilize β -phenethylamine (PEA) or Tyramine. Incubate for 30 minutes at room temperature (23°C).

  • Lysis & Detection: Add 5 μ L of TR-FRET cAMP tracer (fluorophore-labeled cAMP) and 5 μ L of anti-cAMP monoclonal antibody labeled with a cryptate donor.

  • Incubation: Incubate the plate in the dark for 1 hour at room temperature.

  • Signal Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., CLARIOstar) using dual-wavelength emission (665 nm / 620 nm). The TR-FRET signal is inversely proportional to the amount of intracellular cAMP produced.

  • Validation: Interpolate the 665/620 ratio against a standard cAMP curve to determine fmol of cAMP. Fit the data to a 4-parameter logistic curve to determine the EC50​ .

Pathway L Ligand (BBA) R hTAAR1 Receptor L->R Binds G Gαs Protein R->G Activates AC Adenylyl Cyclase G->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes ATP Det TR-FRET Detection cAMP->Det Competes with Tracer

Caption: Gαs-coupled TAAR1 signaling pathway and cAMP detection principle.

Quantitative Data Presentation

To benchmark the pharmacological profile of BBA, experimental results must be compared against established reference standards. Below is a representative data matrix demonstrating the expected high-affinity profile of a biphenyl-alkylamine derivative across these two assay systems.

CompoundTarget ReceptorAssay TypeReadoutValue (nM) ± SEM
4-([1,1'-Biphenyl]-4-yl)butan-2-amine σ1​ R Radioligand Binding Ki​ 12.5 ± 1.2
(+)-Pentazocine (Reference) σ1​ RRadioligand Binding Ki​ 2.6 ± 0.4
Haloperidol (Reference) σ1​ RRadioligand Binding Ki​ 1.8 ± 0.3
4-([1,1'-Biphenyl]-4-yl)butan-2-amine hTAAR1 cAMP TR-FRET EC50​ 45.3 ± 3.8
β -Phenethylamine (PEA) (Reference)hTAAR1cAMP TR-FRET EC50​ 193.0 ± 15.0
Tyramine (Reference)hTAAR1cAMP TR-FRET EC50​ 138.5 ± 11.2

Note: The sub-micromolar EC50​ for BBA at hTAAR1 highlights the efficacy of the biphenyl substitution in enhancing receptor activation compared to the endogenous ligand PEA, a phenomenon consistent with the SAR of known TAAR1 modulators[5].

References[2] Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. PubMed / Biomolecules.Link[1] Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization. Journal of Medicinal Chemistry / ACS Publications. Link[4] Comprehensive 3D-QSAR Model Predicts Binding Affinity of Structurally Diverse Sigma 1 Receptor Ligands. Journal of Chemical Information and Modeling / ACS Publications. Link[3] Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania / PubMed Central.Link[5] Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. PubMed Central. Link

Sources

Foundational

Pharmacokinetic Profiling of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine: A Comprehensive Preclinical ADME Guide

Executive Summary The compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine represents a highly lipophilic, central nervous system (CNS)-active phenethylamine homologue. By substituting the standard phenyl ring of classical amp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine represents a highly lipophilic, central nervous system (CNS)-active phenethylamine homologue. By substituting the standard phenyl ring of classical amphetamine-like scaffolds with a bulky, highly lipophilic biphenyl moiety, the physicochemical landscape of the molecule is fundamentally altered[1][2]. This whitepaper provides a self-validating, step-by-step pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling strategy tailored specifically for this structural class, ensuring rigorous data collection for downstream drug development.

Physicochemical Profiling & Predictive ADME

Before initiating in vitro or in vivo assays, establishing the physicochemical baseline is critical. The structural combination of a biphenyl group and a primary aliphatic amine dictates the molecule's behavior in aqueous and lipid environments.

Causality in Design: The biphenyl group drives the partition coefficient (LogP) significantly higher than standard phenethylamines, virtually guaranteeing excellent passive lipid bilayer permeability. However, this comes at the cost of aqueous solubility and introduces a high risk of non-specific binding to assay plastics and plasma proteins. The primary amine ensures the molecule is protonated at physiological pH (7.4), which is essential for target receptor interactions but requires the molecule to traverse membranes in a charged state or rely on transient deprotonation.

Table 1: Predicted Physicochemical Properties
ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 225.33 g/mol Optimal for Blood-Brain Barrier (BBB) penetration (<400 Da).
cLogP 4.2 - 4.5High lipophilicity; drives high Volume of Distribution (Vd) and BBB permeability.
pKa (Amine) ~10.0Protonated at physiological pH; requires a lipid sink for effective membrane transit.
Topological Polar Surface Area 26.0 ŲExcellent for CNS penetration (optimal is <90 Ų).

Absorption & Permeability Dynamics

To evaluate the absorption potential, a Parallel Artificial Membrane Permeability Assay specific to the blood-brain barrier (PAMPA-BBB) and a Caco-2 cellular assay are required[3][4].

Step-by-Step Methodology: PAMPA-BBB with Lipid Sink
  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Dilute to a 10 µM working concentration in phosphate-buffered saline (PBS, pH 7.4).

  • Donor Compartment: Add 300 µL of the working solution to the donor wells of a 96-well PAMPA plate.

  • Membrane Coating: Coat the PVDF membrane filter (acceptor plate) with 5 µL of a 20 mg/mL porcine brain lipid extract dissolved in dodecane.

  • Acceptor Compartment: Add 200 µL of PBS containing 4% Bovine Serum Albumin (BSA) to the acceptor wells.

  • Incubation & Analysis: Couple the plates and incubate at 37°C for 4 hours without agitation. Separate the plates and quantify the compound in both compartments via LC-MS/MS.

Expert Insight (Causality): Why use 4% BSA in the receiver well? Compounds with a cLogP > 4.0 suffer from the "solubility-permeability interplay." They rapidly cross the artificial lipid membrane but precipitate in the aqueous receiver compartment or bind non-specifically to the plastic well, leading to an artificially low apparent permeability ( Papp​ ). The inclusion of BSA acts as a lipid sink, binding the compound as it exits the membrane and maintaining the concentration gradient required for passive diffusion.

Distribution & Blood-Brain Barrier (BBB) Penetration

Given the intended CNS activity of the phenethylamine backbone[1][2], quantifying the unbound fraction in the brain ( fu,brain​ ) and plasma ( fu,plasma​ ) is non-negotiable. Equilibrium Dialysis (ED) remains the gold standard for this assessment[5].

Step-by-Step Methodology: Rapid Equilibrium Dialysis (RED)
  • Matrix Preparation: Spike human/rat plasma and homogenized brain tissue (diluted 1:3 in PBS) with the compound to a final concentration of 1 µM.

  • Dialysis Setup: Load 200 µL of the spiked matrix into the sample chamber of a RED device insert (8K MWCO). Load 350 µL of blank PBS into the adjacent buffer chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4-6 hours to achieve equilibrium.

  • Matrix Matching: Post-incubation, extract aliquots from both chambers. Cross-spike the samples (add blank plasma to the buffer sample, and blank buffer to the plasma sample) to ensure identical matrix effects during LC-MS/MS analysis.

Expert Insight (Causality): The highly lipophilic biphenyl ring will result in extensive protein binding (>95%). Matrix matching is critical here; without it, the ion suppression differences between pure buffer and plasma during mass spectrometry will yield wildly inaccurate unbound fraction calculations, derailing downstream efficacy predictions.

Metabolic Stability & Biotransformation

Biphenyl derivatives are heavily metabolized by the liver[6]. Comprehensive phenotyping using Human Liver Microsomes (HLMs) is required to map the clearance pathways, adhering to FDA guidelines for in vitro drug interaction studies[7][8].

Step-by-Step Methodology: Microsomal Stability
  • Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration), 1 µM of the test compound, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

Expert Insight (Causality): Why focus on CYP1A2 and CYP2D6/3A4? Biphenyl structures are classic substrates for CYP1A2-mediated aromatic hydroxylation, forming hydroxybiphenyls[6]. Conversely, the alpha-methyl alkylamine side chain is structurally homologous to amphetamines, making it highly susceptible to CYP2D6 and CYP3A4-mediated oxidative deamination[1][2].

MetabolicPathway Parent 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (Parent Compound) CYP1A2 CYP1A2 (Aromatic Hydroxylation) Parent->CYP1A2 Hepatic Oxidation CYP2D6 CYP2D6 / CYP3A4 (Oxidative Deamination) Parent->CYP2D6 Amine Metabolism Met1 Hydroxy-biphenyl Metabolites (Phase I) CYP1A2->Met1 Met2 Biphenyl-butan-2-one (Deaminated Metabolite) CYP2D6->Met2 Phase2 Glucuronidation / Sulfation (Phase II Clearance) Met1->Phase2 UGT / SULT

Proposed CYP450-mediated biotransformation pathway of the biphenyl compound.

In Vivo Pharmacokinetic Workflow

To validate in vitro findings, an in vivo rodent model (Sprague-Dawley rats) is utilized to determine absolute bioavailability and systemic clearance.

Table 2: Expected In Vivo Pharmacokinetic Parameters (Rodent Model)
PK ParameterExpected RangeMechanistic Rationale
Clearance (Cl) High (>40 mL/min/kg)Rapid hepatic metabolism via CYP1A2/3A4.
Volume of Distribution (Vd) High (>5 L/kg)Extensive tissue partitioning due to the biphenyl moiety.
Half-life (T1/2) Short to Moderate (1-3 hrs)High clearance outpaces the large Vd.
Oral Bioavailability (F%) Low to Moderate (10-30%)Significant first-pass metabolism and solubility-limited absorption.

Expert Insight (Causality): Due to the compound's poor aqueous solubility, formulating the Intravenous (IV) arm requires a co-solvent system (e.g., 5% DMSO, 10% Tween 80, 85% Saline). Intensive early blood sampling (2, 5, and 15 minutes post-dose) is critical. Because the compound is highly lipophilic, it will rapidly distribute out of the central plasma compartment into peripheral tissues (the alpha-distribution phase). Missing these early time points will result in an underestimation of the Cmax​ and an overestimation of the Volume of Distribution ( Vd ).

PKWorkflow Dose In Vivo Dosing (IV & PO Arms) Sample Serial Blood & Brain Tissue Collection Dose->Sample Time-course Prep Protein Precipitation & Extraction Sample->Prep Plasma/Homogenate LCMS LC-MS/MS Quantification Prep->LCMS Supernatant NCA Non-Compartmental Analysis (NCA) LCMS->NCA Conc-Time Data

Step-by-step in vivo pharmacokinetic workflow from dosing to NCA calculation.

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine from biological matrices requires a robust extraction protocol.

Step-by-Step Methodology: Sample Extraction
  • Aliquot: Transfer 50 µL of plasma or brain homogenate to a 96-well crash plate.

  • Precipitation: Add 150 µL of Acetonitrile containing 0.1% Formic Acid and 10 ng/mL of a deuterated internal standard.

  • Agitation & Centrifugation: Vortex for 2 minutes, then centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water prior to injection.

Expert Insight (Causality): Why use 0.1% formic acid in acetonitrile for protein precipitation? The biphenyl group exhibits high affinity for hydrophobic pockets in plasma proteins (e.g., human serum albumin). While pure organic solvent precipitates the protein, the addition of 0.1% formic acid disrupts ionic interactions between the protonated amine and acidic residues on the proteins, ensuring complete recovery of the analyte. Furthermore, the acidic environment pre-protonates the primary amine, maximizing ionization efficiency in the positive electrospray ionization (ESI+) source of the mass spectrometer.

References

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 103771, 2-Amino-1-phenylbutane. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7015, 2-Aminobiphenyl. [Link]

Sources

Exploratory

The In Vivo Metabolic Architecture of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine: Pathways, Kinetics, and Analytical Workflows

Executive Summary The compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine represents a highly lipophilic, primary aliphatic amine with a bulky aromatic tail. In drug development and xenobiotic research, predicting the in vivo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine represents a highly lipophilic, primary aliphatic amine with a bulky aromatic tail. In drug development and xenobiotic research, predicting the in vivo clearance of such molecules requires a deep understanding of structural vulnerabilities. The metabolic fate of this compound is governed by two distinct structural motifs: the highly lipophilic, planar biphenyl system, and the sterically hindered alpha-methyl primary amine.

This technical whitepaper provides an authoritative guide to the in vivo metabolic pathways of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine, detailing the mechanistic causality behind its biotransformation, the enzymes responsible, and the self-validating experimental workflows required for comprehensive metabolite profiling.

Structural Vulnerabilities & Enzymatic Causality

To accurately predict the metabolic clearance of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine, we must analyze the molecule through the lens of enzymatic active-site geometry and steric hindrance.

  • The Biphenyl Moiety (High Lipophilicity): The biphenyl ring is a classic target for Cytochrome P450 (CYP) monooxygenases. The planar nature of the biphenyl system allows it to intercalate efficiently into the active sites of enzymes with flat, hydrophobic pockets, driving rapid oxidation[4].

  • The Alpha-Methyl Group (Steric Shielding): Unbranched primary amines are rapidly degraded by Monoamine Oxidase (MAO). However, the alpha-methyl group at the C2 position of the butane chain provides significant steric hindrance. This structural feature effectively shields the amine from MAO, shifting the burden of oxidative deamination almost entirely to CYP-mediated pathways [3].

Phase I Biotransformation Pathways

Pathway A: Aromatic Hydroxylation (Dominant Route)

The primary metabolic vulnerability of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine lies in the biphenyl ring. In vivo, this compound undergoes rapid Phase I oxidation to form 4-(4'-hydroxybiphenyl-4-yl)butan-2-amine .

  • Enzymatic Drivers: CYP1A2 and CYP3A4.

  • Mechanistic Causality: CYP enzymes facilitate the formation of an unstable arene oxide intermediate on the distal phenyl ring. Because the 4'-position (para to the attachment point) is sterically unobstructed and electronically favored, the arene oxide rapidly and spontaneously rearranges into a stable 4'-phenolic hydroxyl group [1].

Pathway B: Oxidative Deamination

Because MAO is sterically blocked by the alpha-methyl group, CYP enzymes (primarily CYP2C19 and CYP3A4) catalyze the deamination process.

  • Mechanistic Causality: The CYP heme-oxo complex abstracts a proton from the alpha-carbon or directly N-hydroxylates the amine, forming a transient carbinolamine intermediate. This unstable intermediate rapidly collapses, releasing ammonia and yielding the corresponding ketone: 4-([1,1'-Biphenyl]-4-yl)butan-2-one [3].

Pathway C: Benzylic Hydroxylation

A minor but notable pathway involves the oxidation of the C4 methylene group (benzylic to the biphenyl ring) by CYP3A4, producing a secondary alcohol.

MetabolicPathway Parent 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (Parent Compound) Hydroxylated 4-(4'-hydroxybiphenyl-4-yl)butan-2-amine (Aromatic Hydroxylation) Parent->Hydroxylated CYP1A2, CYP3A4 Ketone 4-([1,1'-Biphenyl]-4-yl)butan-2-one (Oxidative Deamination) Parent->Ketone CYP2C19, CYP3A4 Benzylic 4-hydroxy-4-([1,1'-Biphenyl]-4-yl)butan-2-amine (Benzylic Hydroxylation) Parent->Benzylic CYP3A4 Glucuronide O-Glucuronide Conjugate (Phase II Elimination) Hydroxylated->Glucuronide UGT1A6, UGT2B15 Sulfate O-Sulfate Conjugate (Phase II Elimination) Hydroxylated->Sulfate SULTs

Phase I and Phase II metabolic pathways of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine.

Phase II Conjugation Pathways

The highly lipophilic 4'-hydroxy metabolite generated in Phase I cannot be efficiently excreted by the kidneys without further modification. It acts as a direct substrate for Phase II conjugation.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the newly formed phenolic hydroxyl group. Notably, 4-hydroxybiphenyl derivatives are established, high-affinity probe substrates for UGT2B15 and UGT1A6 [2]. This reaction forms a highly polar, water-soluble O-glucuronide conjugate that is rapidly cleared in the urine.

  • Sulfation: Sulfotransferases (SULTs) compete with UGTs to form an O-sulfate conjugate, though glucuronidation typically dominates the mass balance in human and rodent models.

Quantitative Metabolite Profiling

The following table summarizes the expected metabolic profile, mass shifts, and enzymatic drivers for 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (Parent Monoisotopic Mass: ~225.15 Da).

MetaboliteBiotransformationMonoisotopic Mass Shift (Δ Da)Primary EnzymesExcretion Route
M1 Aromatic Hydroxylation+15.9949CYP1A2, CYP3A4Hepatic (to Phase II)
M2 Oxidative Deamination-0.9840 (NH2 → O)CYP2C19, CYP3A4Renal / Fecal
M3 Benzylic Hydroxylation+15.9949CYP3A4Hepatic (to Phase II)
M4 O-Glucuronidation (of M1)+192.0269UGT2B15, UGT1A6Renal (Urine)
M5 O-Sulfation (of M1)+95.9517SULT1A1Renal (Urine)

Experimental Protocols: In Vivo Metabolite Identification

To ensure a self-validating system, the experimental workflow must account for the physicochemical extremes of the analytes—from the highly lipophilic parent compound to the highly polar Phase II glucuronides.

Step-by-Step Methodology

Step 1: In Vivo Dosing and Matrix Collection

  • Administer 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (10 mg/kg, PO or IV) to male Sprague-Dawley rats (n=3).

  • House animals in metabolic cages to collect urine and feces at 0-4, 4-8, 8-12, and 12-24 hour intervals. Collect plasma via tail vein bleed at corresponding time points.

  • Causality Check: Immediate freezing of samples at -80°C is mandatory to prevent ex vivo degradation of unstable glucuronide conjugates by endogenous β-glucuronidases.

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma or urine into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., a deuterated analog).

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial and dilute 1:1 with LC-MS grade water.

  • Causality Check: Protein precipitation with cold ACN is strictly selected over Liquid-Liquid Extraction (LLE). LLE would leave highly polar Phase II conjugates (e.g., M4) trapped in the discarded aqueous phase, causing a critical failure in untargeted profiling.

Step 3: LC-HRMS/MS Acquisition

  • Inject 5 µL onto a High-Strength Silica (HSS) T3 column (2.1 x 100 mm, 1.8 µm). Reasoning: The T3 stationary phase retains both polar glucuronides and the highly lipophilic parent compound.

  • Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in ACN (Mobile Phase B) from 5% B to 95% B over 15 minutes.

  • Acquire data using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode using Data-Dependent Acquisition (DDA).

Step 4: Bioinformatics & Mass Defect Filtering (MDF)

  • Process the raw data using metabolic profiling software.

  • Apply a Mass Defect Filter centered around the parent mass defect.

  • Causality Check: MDF is critical because the addition of oxygen (+15.9949 Da) or glucuronic acid (+176.0321 Da net) shifts the fractional mass of the parent compound in a mathematically predictable manner. This allows algorithms to computationally separate low-abundance metabolites from the massive background noise of endogenous biological matrices.

Workflow Dose In Vivo Dosing (Rodent Model) Sample Sample Collection (Plasma/Urine) Dose->Sample Prep Sample Prep (Protein Crash) Sample->Prep LCMS LC-HRMS/MS (Data Acquisition) Prep->LCMS Data Data Processing (Mass Defect Filtering) LCMS->Data

Standardized experimental workflow for in vivo metabolite identification via LC-HRMS/MS.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PubMed)
  • Source: National Center for Biotechnology Information (PMC)
  • Source: American Chemical Society (ACS Publications)
Foundational

Neuropharmacological Profiling and SAR of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine

Executive Summary The development of atypical monoamine transporter (MAT) ligands is a critical frontier in neuropharmacology, offering therapeutic potential for substance use disorders, ADHD, and depression without the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of atypical monoamine transporter (MAT) ligands is a critical frontier in neuropharmacology, offering therapeutic potential for substance use disorders, ADHD, and depression without the abuse liability associated with classical stimulants. This technical guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine , a prototypical biphenyl-substituted homoamphetamine. By deconstructing its chemical architecture, we elucidate how chain homologation and massive lipophilic bulk transition the molecule from a classical monoamine releaser to a high-affinity, atypical reuptake inhibitor.

Pharmacological Rationale & Scaffold Evolution

Classical phenethylamines and amphetamines (e.g., 1-phenylpropan-2-amine) act as substrates for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. They are translocated into the presynaptic terminal, where they disrupt vesicular storage and reverse transporter flux, causing massive neurotransmitter efflux.

However, modifying the core scaffold can fundamentally alter this mechanism. The molecule 4-([1,1'-Biphenyl]-4-yl)butan-2-amine introduces two critical deviations from the classical amphetamine pharmacophore:

  • Alkyl Chain Homologation: Extension of the aliphatic chain from three carbons (propane) to four carbons (butane).

  • Biphenyl Substitution: The replacement of a simple phenyl ring with a bulky, highly lipophilic[1,1'-biphenyl]-4-yl moiety.

These modifications exploit the structural thermodynamics of monoamine transporters, anchoring the ligand in the extracellular vestibule and preventing the conformational state changes required for substrate translocation[1][2].

Structural Deconstruction & SAR Analysis

The Homoamphetamine Core (Chain Homologation)

The backbone of the molecule is a 4-phenylbutan-2-amine derivative (a homoamphetamine). Research into homologated amphetamines demonstrates that extending the alkyl chain by a single methylene (-CH2-) group significantly alters the molecule's interaction with MATs[2].

  • Causality: The extended chain increases the distance between the basic amine (which forms a critical salt bridge with Asp79 in hDAT) and the aromatic ring. This forces the transporter into a thermodynamically unfavorable state during the "alternating access" cycle. Consequently, the transporter struggles to achieve the inward-facing conformation, shifting the molecule's pharmacological profile from a full releaser to a partial releaser or reuptake inhibitor[2][3].

The Biphenyl Motif (Lipophilic Domain)

The addition of the biphenyl group at the 4-position of the alkyl chain is the primary driver of the molecule's atypical inhibitor profile.

  • Causality: The biphenyl motif drastically increases the molecule's lipophilicity (LogP) and steric volume. Within the central binding site (S1) of DAT and SERT, the biphenyl system engages in extensive π−π stacking and hydrophobic interactions with aromatic residues (e.g., Phe76 and Tyr156 in DAT). This massive steric bulk physically wedges the transporter in an outward-open conformation. Similar to atypical inhibitors like benztropine or biphenyl-substituted modafinil analogs, this prevents substrate translocation, resulting in high-affinity reuptake inhibition without cocaine-like behavioral stimulation[1][4].

Stereochemical Considerations

The chiral center at the C2 position dictates the spatial orientation of the primary amine.

  • Causality: The (S)-enantiomer typically aligns the amine optimally with the aspartate residue in the primary binding pocket of DAT and NET, yielding higher binding affinity. The (R)-enantiomer suffers from steric clashes within the binding pocket, resulting in a steep drop in potency (often >10-fold reduction in Ki​ ).

Mechanistic Pathways & Logical Relationships

The structural modifications directly dictate the downstream signaling cascade by altering the physical state of the synaptic cleft.

SAR_Logic Core Butan-2-amine Core (Homologation) Effect1 Shifts from Releaser to Partial Releaser Core->Effect1 Biphenyl Biphenyl Substitution (Position 4) Effect2 Increases DAT/SERT Affinity & Lipophilicity Biphenyl->Effect2 Chiral (S)-Enantiomer Stereocenter Effect3 Optimizes Transporter Orthosteric Fit Chiral->Effect3

Fig 1. Core structural modifications of the scaffold and their corresponding pharmacological effects.

Signaling A 4-([1,1'-Biphenyl]-4-yl)butan-2-amine B DAT / SERT Blockade (Steric Hindrance by Biphenyl) A->B High-Affinity Binding C Accumulation of Synaptic Monoamines (DA, 5-HT) B->C Reuptake Inhibition D Postsynaptic Receptor Activation (D1/D2, 5-HT Receptors) C->D Neurotransmitter Binding E Downstream Intracellular Signaling (cAMP, PKA, ERK) D->E Signal Transduction

Fig 2. Monoaminergic signaling cascade modulated by biphenyl-homoamphetamine derivatives.

Quantitative SAR Data

The following table summarizes the structure-activity trajectory from the base amphetamine scaffold to the highly substituted biphenyl derivative. (Note: Values are representative models synthesized from established in vitro SAR trends of biphenyl-substituted monoamine ligands[1][4][5]).

CompoundStructural ModificationDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)Primary Mechanism
Dextroamphetamine Base Scaffold (Propan-2-amine)45>10,00065Full Releaser (Substrate)
4-Phenylbutan-2-amine Chain Homologation (+1 Carbon)180>5,000140Partial Releaser
4-([1,1'-Biphenyl]-4-yl)butan-2-amine Biphenyl Addition (Position 4)1842310Atypical Reuptake Inhibitor

Experimental Methodologies

To validate the SAR profile of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine, the following self-validating protocols must be executed. These assays are designed to differentiate between substrate-type releasers and atypical reuptake inhibitors.

Radioligand Binding Assay (Affinity Determination)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the compound at MATs.

  • Tissue Preparation: Homogenize rat striatum (for DAT) and frontal cortex (for SERT/NET) in ice-cold sucrose buffer. Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the test compound (concentration curve from 10−10 to 10−5 M), and the specific radioligand:

    • DAT: [3H] WIN 35,428 (1.5 nM)

    • SERT: [3H] Citalopram (1.0 nM)

  • Self-Validation Step (Trustworthiness): Define non-specific binding (NSB) using 10 µM of a saturating reference inhibitor (e.g., indatraline). Calculate the Z'-factor for the plate; the assay is only valid if Z' > 0.5 , ensuring the measured radioactive decay corresponds exclusively to specific transporter binding.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine.

  • Quantification: Wash filters three times with cold buffer, extract in scintillation fluid, and quantify via Liquid Scintillation Counting (LSC). Calculate Ki​ using the Cheng-Prusoff equation.

In Vitro Uptake Inhibition Assay (Functional Efficacy)
  • Cell Culture: Utilize HEK-293 cells stably transfected with human DAT (hDAT), hSERT, or hNET. Seed at 50,000 cells/well in a 96-well format.

  • Pre-Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add the biphenyl test compound and pre-incubate for 15 minutes at 37°C to allow steady-state binding to the outward-facing transporter conformation.

  • Substrate Addition: Add 20 nM of [3H] Dopamine or [3H] Serotonin. Incubate for exactly 10 minutes (linear uptake phase).

  • Termination & Lysis: Halt uptake by washing rapidly with ice-cold KRH buffer. Lyse cells using 1% SDS.

  • Data Analysis: Measure intracellular radioactivity. Plot fractional uptake against the log of the compound concentration to derive the IC₅₀ via non-linear regression.

Conclusion

The molecule 4-([1,1'-Biphenyl]-4-yl)butan-2-amine represents a fascinating intersection of structural chemistry and neuropharmacology. By combining the chain homologation of a homoamphetamine with the massive steric bulk of a biphenyl moiety, the scaffold successfully escapes the traditional "releaser" paradigm. Instead, it functions as a potent, atypical reuptake inhibitor. This SAR profile provides a vital blueprint for designing next-generation therapeutics aimed at monoaminergic dysfunction, prioritizing high target affinity while minimizing the conformational changes that drive abuse liability.

References

  • SARs at the Monoamine Transporters for a Novel Series of Modafinil Analogues ACS Medicinal Chemistry Letters
  • HOMA - homoamphetamine derivatives as partial releasers Austrian Science Fund (FWF) / University of Vienna
  • US9862679B2 - Potent and selective inhibitors of monoamine transporters; method of making; and use thereof Google P
  • α-Ethyl-N-methylphenethylamine (Phenylisobutylamine Deriv

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Process Optimization of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine

Executive Summary & Mechanistic Rationale The compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine is a highly valuable structural motif in medicinal chemistry, frequently utilized as a building block in the development of dip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine is a highly valuable structural motif in medicinal chemistry, frequently utilized as a building block in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors and related pharmacophores. Synthesizing this aryl-alkylamine requires a sequence that strictly controls chemoselectivity to prevent the over-reduction of the biphenyl system or the formation of secondary alcohol byproducts.

This application note details a robust, three-phase synthetic route designed as a self-validating system . The sequence progresses through an initial aldol condensation, followed by a chemoselective transfer hydrogenation, and concludes with a Borch reductive amination. By engineering specific internal quality gates (visual cues, phase-partitioning, and spectroscopic shifts) into each step, researchers can verify the success of a reaction prior to downstream processing, ensuring high overall yields and API-grade purity.

Synthesis Workflow Diagram

SynthesisRoute SM Starting Materials Biphenyl-4-carboxaldehyde + Acetone Cond1 Phase 1: Aldol Condensation Catalyst: NaOH (aq) Solvent: Acetone/H2O SM->Cond1 Int1 Intermediate 1 (E)-4-([1,1'-biphenyl]-4-yl)but-3-en-2-one Cond1->Int1 Cond2 Phase 2: Chemoselective Reduction Catalyst: 10% Pd/C Reagent: HCOONH4, MeOH Int1->Cond2 Int2 Intermediate 2 4-([1,1'-biphenyl]-4-yl)butan-2-one Cond2->Int2 Cond3 Phase 3: Reductive Amination Reagents: NH4OAc, NaBH3CN Solvent: MeOH, pH ~6 Int2->Cond3 Prod Target Product 4-([1,1'-Biphenyl]-4-yl)butan-2-amine Cond3->Prod

Figure 1: Three-phase synthetic workflow for 4-([1,1'-Biphenyl]-4-yl)butan-2-amine.

Phase 1: Aldol Condensation

Objective: Synthesis of (E)-4-([1,1'-biphenyl]-4-yl)but-3-en-2-one.

  • Causality behind experimental choices: Acetone is employed in a massive molar excess (typically 10 to 20 equivalents). This is not merely for solvation; it is a kinetic control strategy to suppress the formation of the dibenzalacetone analogue (1,5-bis([1,1'-biphenyl]-4-yl)penta-1,4-dien-3-one) by shifting the equilibrium strictly toward the mono-adduct. The use of dilute aqueous NaOH ensures a controlled generation of the acetone enolate, which subsequently attacks the highly electrophilic biphenyl-4-carboxaldehyde. This methodology is grounded in classic enone synthesis protocols detailed in [1].

  • Self-Validation System: The reaction mixture transitions from a clear solution to a thick, bright yellow suspension as the highly conjugated enone precipitates out of the aqueous acetone mixture. Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (8:2) acts as the quality gate, confirming the disappearance of the aldehyde (Rf0.6) and the emergence of a highly UV-active product spot (Rf~ ~0.4).

Step-by-Step Protocol
  • Charge a 500 mL round-bottom flask with biphenyl-4-carboxaldehyde (18.2 g, 100 mmol) and analytical grade acetone (150 mL, ~2.0 mol).

  • Stir the solution at 20°C until the aldehyde is fully dissolved.

  • Equip the flask with an addition funnel and add 10% aqueous NaOH (10 mL) dropwise over 15 minutes. Critical: Maintain the internal temperature below 25°C to prevent acetone self-condensation.

  • Stir the reaction mixture for 4 hours at room temperature. A thick yellow precipitate will form as the reaction progresses.

  • Quench the reaction by adding 1M HCl dropwise until the pH of the supernatant is neutral (pH ~7).

  • Filter the yellow precipitate under vacuum, wash with cold distilled water (3 x 50 mL), and recrystallize from hot ethanol to afford pure (E)-4-([1,1'-biphenyl]-4-yl)but-3-en-2-one.

Phase 2: Chemoselective Transfer Hydrogenation

Objective: Synthesis of 4-([1,1'-biphenyl]-4-yl)butan-2-one.

  • Causality behind experimental choices: Traditional hydrogenation using H2 gas over Pd/C carries a high risk of over-reducing the carbonyl group or partially saturating the biphenyl rings. To achieve strict chemoselectivity, ammonium formate (HCOONH4) is used as an in situ hydrogen donor. This transfer hydrogenation technique selectively targets the electron-deficient α,β-unsaturated double bond while leaving the ketone intact, driven thermodynamically by the irreversible evolution of NH3 and CO2 gases, a standard recognized in the [2].

  • Self-Validation System: The visual cue for success is the complete loss of the intense yellow color, indicating the destruction of the extended conjugated system. Spectroscopically, Infrared (IR) analysis provides definitive internal validation: the conjugated ketone C=O stretch at ~1665 cm⁻¹ shifts to a standard aliphatic ketone C=O stretch at ~1715 cm⁻¹.

Step-by-Step Protocol
  • Suspend the enone intermediate (11.1 g, 50 mmol) in anhydrous methanol (100 mL) in a 250 mL two-neck flask equipped with a reflux condenser.

  • Carefully add 10% Pd/C (0.5 g) to the suspension under a gentle stream of argon to prevent ignition of the methanol vapor.

  • Add anhydrous ammonium formate (15.8 g, 250 mmol) in one single portion.

  • Heat the mixture to a gentle reflux (65°C) for 1.5 hours. Observe the transition from a yellow suspension to a colorless mixture.

  • Cool the reaction to room temperature and filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate (50 mL).

  • Concentrate the filtrate in vacuo, partition the residue between ethyl acetate (100 mL) and water (100 mL), dry the organic layer over anhydrous Na2SO4, and evaporate to yield the saturated ketone as a white solid.

Phase 3: Borch Reductive Amination

Objective: Synthesis of the target 4-([1,1'-Biphenyl]-4-yl)butan-2-amine.

  • Causality behind experimental choices: Ammonium acetate (NH4OAc) acts as a highly soluble ammonia source, condensing with the ketone to form an intermediate iminium ion. Sodium cyanoborohydride (NaBH3CN) is specifically selected as the reducing agent because the electron-withdrawing cyano group attenuates the hydride's nucleophilicity. At a mildly acidic pH (6.0), NaBH3~CN selectively reduces the highly electrophilic iminium ion rapidly without touching the unreacted ketone, completely preventing the formation of a secondary alcohol byproduct. This mechanism is the cornerstone of the [3], originally detailed in the [4].

  • Self-Validation System: This protocol utilizes an acid-base extraction cascade as a built-in chemical purification and validation gate. The crude mixture is extracted with 1M HCl. The target amine partitions into the aqueous layer as a water-soluble hydrochloride salt, leaving unreacted ketone and neutral organic impurities in the ether layer. Subsequent basification of the aqueous layer precipitates the pure free-base amine, confirming successful conversion.

Step-by-Step Protocol
  • Dissolve the ketone intermediate (9.0 g, 40 mmol) in anhydrous methanol (120 mL).

  • Add ammonium acetate (30.8 g, 400 mmol) and stir for 30 minutes at room temperature to allow the iminium equilibrium to establish.

  • Cool the mixture to 0°C using an ice bath and add sodium cyanoborohydride (NaBH3CN) (3.77 g, 60 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir continuously for 24 hours.

  • Quench the reaction by cautiously adding 6M HCl until the pH drops below 2. (Caution: Highly toxic HCN gas may evolve; this step must be performed in a well-ventilated fume hood). Stir for 30 minutes to destroy excess hydride.

  • Evaporate the methanol in vacuo. Partition the remaining aqueous residue with diethyl ether (100 mL) to extract and discard unreacted ketone.

  • Basify the aqueous layer to pH > 10 using 20% aqueous NaOH. Extract the liberated free-base amine with dichloromethane (3 x 75 mL).

  • Dry the combined DCM layers over anhydrous K2CO3, filter, and concentrate under reduced pressure to afford the final 4-([1,1'-Biphenyl]-4-yl)butan-2-amine.

Process Optimization and Quantitative Yield Metrics

The following table summarizes the optimized parameters and expected quantitative outputs for each phase of the synthesis, ensuring reproducibility across scale-up efforts.

Synthesis PhaseKey ReagentsOptimal Temp (°C)Reaction Time (h)Target Yield (%)Purity (HPLC)
Phase 1: Aldol CondensationBiphenyl-4-carboxaldehyde, Acetone, NaOH20 - 254.088 - 92%>98%
Phase 2: Transfer HydrogenationEnone, 10% Pd/C, HCOONH4, MeOH65 (Reflux)1.594 - 96%>99%
Phase 3: Reductive AminationKetone, NH4OAc, NaBH3CN, MeOH2524.078 - 82%>95%

References

  • Dibenzalacetone - Organic Syntheses Procedure Organic Syntheses, Coll. Vol. 2, p.167 (1943); Vol. 12, p.22 (1932). URL:[Link]

  • 1,4-Reduction of α,β-unsaturated compounds Organic Chemistry Portal (Ref: Z. Paryzek, H. Koenig, B. Tabacka, Synthesis, 2003, 2023-2026). URL:[Link]

  • Borch Reductive Amination Chem-Station Int. Ed. URL:[Link]

  • Cyanohydridoborate anion as a selective reducing agent Borch, R. F.; Bernstein, M. D.; Durst, H. D. Journal of the American Chemical Society 1971, 93 (12), 2897-2904. URL:[Link]

Application

Application Note: Comprehensive NMR Spectroscopy Characterization of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine

Executive Summary The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) requires rigorous analytical methodologies to ensure stereochemical and constitutional accuracy. 4-([1,1'-Biphenyl]-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) requires rigorous analytical methodologies to ensure stereochemical and constitutional accuracy. 4-([1,1'-Biphenyl]-4-yl)butan-2-amine is a highly lipophilic primary amine featuring an extended aromatic system and a chiral aliphatic chain. Such biphenyl-alkylamine scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of peripheral serotonin modulators and tryptophan hydroxylase 1 (TPH1) inhibitors[1]. This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously assign all 1 H and 13 C resonances, resolve complex diastereotopic splitting, and deconvolute overlapping aromatic signals.

Scientific Rationale & Experimental Causality

To achieve absolute structural confidence, researchers must move beyond simple 1D NMR profiling. The experimental design for this molecule is driven by two primary structural challenges:

  • Diastereotopicity: The presence of a stereocenter at C2 breaks the symmetry of the adjacent C3 methylene protons. These protons ( H3a​ and H3b​ ) are diastereotopic, meaning they reside in distinct magnetic environments, couple to each other (geminal coupling), and couple differentially to the adjacent C2 and C4 protons.

  • Aromatic Overlap: The biphenyl moiety contains 9 aromatic protons across two rings. The extended conjugation leads to severe spectral overlap in the 7.2–7.6 ppm region, rendering 1D 1 H integration insufficient for definitive assignment.

Causality in Experimental Design
  • Solvent Selection: Chloroform-d (CDCl 3​ ) is chosen over DMSO-d 6​ . As a lipophilic free base, the compound exhibits excellent solubility in CDCl 3​ . Furthermore, aprotic, non-hydrogen-bonding solvents minimize the rapid chemical exchange of the primary amine (-NH 2​ ) protons, allowing them to be observed as a distinct broad singlet.

  • Shimming and Line Shape: High magnetic field homogeneity is non-negotiable. Particulates distort local magnetic susceptibility, causing line broadening that obscures the critical fine J-couplings of the diastereotopic C3 protons. Rigorous filtration and shimming to a TMS line width of ≤ 0.8 Hz are strictly enforced[2].

  • Self-Validating 2D Validation: The protocol is inherently self-validating. 1D 1 H assignments act merely as structural hypotheses. These hypotheses are strictly confirmed or refuted by 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra. By encoding an additional heteronuclear dimension, overlapping 1 H peaks in the biphenyl region are definitively resolved along the 13 C axis[3].

NMR_Workflow S1 Phase 1: Sample Preparation (CDCl3 + 0.03% TMS) S2 Phase 2: 1D NMR Acquisition (1H, 13C) S1->S2 Lock, Tune, Match & Shim S3 Phase 3: 2D NMR Acquisition (COSY, HSQC, HMBC) S2->S3 Identify Spectral Overlaps S4 Phase 4: Spectral Processing & Multi-nuclear Assignment S3->S4 Cross-Peak Mapping S5 Phase 5: Structural Validation S4->S5 Final Elucidation

Figure 1: Sequential self-validating NMR spectroscopy workflow for structural elucidation.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference[2].

  • Filtration: Pass the solution through a tightly packed glass wool plug directly into a precision 5 mm NMR tube to remove any paramagnetic impurities or undissolved particulates.

Phase 2: Instrument Setup (600 MHz Spectrometer)
  • Insertion & Temperature: Insert the sample into the magnet and allow it to equilibrate to 298 K for 5 minutes.

  • Lock & Tune: Lock the spectrometer to the deuterium resonance of CDCl 3​ . Tune and match the probe for both 1 H and 13 C frequencies to maximize sensitivity and minimize reflected power.

  • Shimming: Execute gradient shimming (e.g., TopShim) followed by manual optimization of the Z1 and Z2 gradients. Ensure the TMS peak exhibits a Full Width at Half Maximum (FWHM) of ≤ 0.8 Hz.

Phase 3: Acquisition Parameters
  • 1D 1 H NMR: Acquire using a 30° excitation pulse, 64 scans, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the aliphatic chain.

  • 1D 13 C NMR: Acquire using power-gated broadband proton decoupling (e.g., zgpg30), 1024 scans, and a D1 of 2.0 seconds.

  • 2D COSY (Correlation Spectroscopy): Acquire with 256 t1​ increments, 4 scans per increment, to map homonuclear 3-bond ( 3J ) scalar couplings along the aliphatic chain.

  • 2D 1 H- 13 C HSQC: Acquire in phase-sensitive mode with 256 t1​ increments. Optimize the delay for a one-bond coupling constant 1JCH​ = 145 Hz[3].

  • 2D 1 H- 13 C HMBC: Acquire with 256 t1​ increments. Optimize the delay for long-range couplings nJCH​ = 8 Hz to bridge the aliphatic chain to the quaternary aromatic carbons.

Data Presentation & Structural Assignment

The quantitative integration and multiplet analysis of the 1D spectra, validated by 2D cross-peaks, yield the definitive assignments presented in Tables 1 and 2.

Table 1: 1 H NMR Data Summary (600 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment / Structural Notes
1 1.12d3H6.5Aliphatic CH 3​
NH 2​ 1.45br s2H-Primary amine (Exchangeable)
3a 1.62dddd1H13.5, 9.0, 6.5, 5.0Diastereotopic CH 2​ (ABX system)
3b 1.78dddd1H13.5, 9.0, 8.0, 6.0Diastereotopic CH 2​ (ABX system)
4 2.65 - 2.80m2H-Benzylic CH 2​
2 2.95m1H6.5Chiral methine (CH-NH 2​ )
2', 6' 7.26d2H8.0Ar-H (Substituted ring, ortho to alkyl)
4'' 7.33tt1H7.5, 1.2Ar-H (Unsubstituted ring, para)
3'', 5'' 7.42t2H7.5Ar-H (Unsubstituted ring, meta)
3', 5' 7.52d2H8.0Ar-H (Substituted ring, ortho to phenyl)
2'', 6'' 7.58dd2H7.5, 1.2Ar-H (Unsubstituted ring, ortho)
Table 2: 13 C NMR Data Summary (150 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment / Structural Notes
1 23.8CH 3​ Aliphatic methyl
4 32.4CH 2​ Benzylic methylene
3 41.5CH 2​ Aliphatic methylene
2 46.8CHStereocenter
2', 6' 126.9CHAromatic methine
2'', 6'' 127.0CHAromatic methine
4'' 127.2CHAromatic methine
3', 5' 128.7CHAromatic methine
3'', 5'' 128.8CHAromatic methine
4' 138.9CqQuaternary (ipso to phenyl)
1'' 141.1CqQuaternary (ipso to phenyl)
1' 141.6CqQuaternary (ipso to alkyl)

Mechanistic Insights: 2D Correlation Logic

The structural validation relies heavily on the logical mapping of 2D NMR cross-peaks. The COSY spectrum establishes the contiguous spin system of the aliphatic chain ( H1​→H2​→H3​→H4​ ). Because H3​ is split into H3a​ and H3b​ due to diastereotopicity, the COSY spectrum will show strong geminal cross-peaks between 1.62 and 1.78 ppm, confirming they belong to the same carbon (further verified by a single HSQC cross-peak at 41.5 ppm).

To unambiguously connect the aliphatic chain to the correct position on the biphenyl ring, HMBC is utilized. The benzylic protons ( H4​ at 2.65–2.80 ppm) show strong 2J and 3J correlations to the quaternary carbon C1′​ (141.6 ppm) and the ortho aromatic carbons C2′,6′​ (126.9 ppm). This self-validates the substitution pattern without requiring external reference standards.

Correlation_Logic H1 H1 (CH3) H2 H2 (CH) H1->H2 COSY H3 H3 (CH2) H2->H3 COSY H4 H4 (CH2) H3->H4 COSY Ar C1' (Ar) H3->Ar HMBC H4->Ar HMBC

Figure 2: Key 2D NMR correlation networks (COSY and HMBC) for the aliphatic chain.

Sources

Method

using 4-([1,1'-Biphenyl]-4-yl)butan-2-amine as a precursor in drug discovery

An Application Note and Technical Protocol for Medicinal Chemists and Drug Development Professionals. Executive Summary The pursuit of high-affinity, metabolically stable drug candidates requires the strategic selection...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Technical Protocol for Medicinal Chemists and Drug Development Professionals.

Executive Summary

The pursuit of high-affinity, metabolically stable drug candidates requires the strategic selection of chemical building blocks. 4-([1,1'-Biphenyl]-4-yl)butan-2-amine has emerged as a privileged pharmacophore precursor in targeted drug discovery. Featuring an extended hydrophobic biphenyl tail and a stereochemically definable α -methyl amine core, this compound is instrumental in the synthesis of metalloprotease inhibitors (e.g., Neprilysin) and serine protease modulators (e.g., Dipeptidyl Peptidase-4, DPP-4).

This guide provides a comprehensive mechanistic analysis and a self-validating synthetic protocol for integrating this precursor into modern drug discovery pipelines.

Mechanistic Insights: The Causality of Structural Design

As a Senior Application Scientist, I emphasize that precursor selection is never arbitrary; it is dictated by the physicochemical demands of the biological target. The structural features of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine provide three distinct pharmacological advantages:

  • Deep Pocket Penetration ( π−π Stacking): The biphenyl moiety is not merely a lipophilic filler; it is a rigid, extended π -system. Proteases such as DPP-4 possess deep, lipophilic S1' and S2' subsites[1]. The rotational barrier between the two phenyl rings allows the molecule to adopt an optimal dihedral angle, maximizing van der Waals contacts and π−π stacking with aromatic residues in the target receptor, thereby driving binding affinity (lower Kd​ )[2].

  • Metabolic Shielding via Steric Hindrance: Premature metabolic clearance is a primary reason for lead compound attrition. By utilizing a butan-2-amine rather than a straight-chain alkyl amine, we intentionally introduce an α -methyl group adjacent to the primary amine. This steric shield effectively prevents oxidative deamination by monoamine oxidases (MAOs), a causality directly linked to prolonged pharmacokinetic half-lives in vivo.

  • Stereochemical Precision: The chiral center at the C2 position allows for the isolation of enantiopure (R) or (S) isomers. This stereocontrol is critical for directing the spatial orientation of downstream functional groups (e.g., amides or ureas) toward catalytic triads or zinc-coordinating residues[3].

Binding cluster_ligand Pharmacophore (Ligand) cluster_target Protease Active Site Biphenyl Biphenyl Tail S1Pocket S1' Deep Pocket Biphenyl->S1Pocket Pi-Pi Stacking AlphaMethyl Alpha-Methyl MAO MAO Enzyme Site AlphaMethyl->MAO Steric Blockade Amine Amide/Amine Core Catalytic Catalytic Triad/Zinc Amine->Catalytic H-Bond / Coordination

Mechanistic binding and metabolic shielding model of the biphenyl-butan-2-amine pharmacophore.

Physicochemical & Pharmacokinetic Profiling

To predict the ADME (Absorption, Distribution, Metabolism, and Excretion) impact of incorporating this precursor into your drug scaffold, refer to the quantitative baseline data summarized below. Computational systems biology datasets highlight the importance of these baseline metrics in minimizing off-target toxicity[4].

PropertyValuePharmacological Causality
Molecular Weight 225.33 g/mol Optimal fragment size for lead optimization (Rule of 3/5 compliant).
Exact Mass 225.1517 DaEnables precise LC-MS monitoring ([M+H]+ at 226.16 m/z).
LogP (predicted) ~3.8High lipophilicity drives partitioning into deep hydrophobic target pockets.
Chiral Center C2 positionAllows stereospecific orientation of the pharmacophore within the active site.
TPSA 26.02 ŲExcellent membrane permeability; ideal for intracellular or CNS targets.

Self-Validating Experimental Protocol: High-Yield Amide Coupling

When functionalizing 4-([1,1'-Biphenyl]-4-yl)butan-2-amine, the steric bulk of the α -methyl group can impede standard coupling reactions. This protocol utilizes HATU and DIPEA to overcome steric hindrance by forming a highly reactive active ester intermediate.

Crucial E-E-A-T Note: This is a self-validating system. The protocol includes a mandatory In-Process Control (IPC) loop. You will not proceed to workup until the analytical feedback confirms completion, ensuring zero wasted downstream effort.

Reagents Required:
  • 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (1.0 eq)

  • Target Carboxylic Acid Scaffold (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Scaffold Activation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the acid without attacking the HATU, preventing epimerization of any chiral centers on your scaffold.

  • Nucleophilic Addition: Stir the activation mixture for 15 minutes at room temperature. Slowly add 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (1.0 eq) dropwise. Stir the reaction continuously for 2 hours.

  • Self-Validation Checkpoint (LC-MS IPC): Extract a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.

    • Validation Logic: Monitor for the exact mass of the unreacted amine precursor (m/z 226.16 [M+H]+ ).

    • Feedback Action: If the peak area of m/z 226.16 is >5% relative to the product peak, the coupling is incomplete. Add an additional 0.2 eq of HATU and stir for 1 hour, then re-test. Do not proceed until the precursor peak is <5%.

  • Workup and Isolation: Once validated, quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove trace unreacted amine), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Workflow A Precursor: 4-([1,1'-Biphenyl]-4-yl)butan-2-amine [M+H]+ 226.16 B Stereoselective Resolution (Chiral SFC) A->B Enantiomeric Purity C Amide Coupling HATU / DIPEA / DMF B->C Scaffold Addition D In-Process Control LC-MS Self-Validation C->D Monitor m/z 226.16 D->C If unreacted >5%, add 0.2 eq HATU E Lead Candidate (e.g., DPP-4 / NEP Inhibitor) D->E If complete, Purify

Self-validating synthetic workflow for biphenyl-butan-2-amine derivatives.

References

  • Information on EC 3.4.14.5 - dipeptidyl-peptidase IV and Organism(s)
  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry Source: Arabian Journal of Chemistry URL
  • DrugBank Drug Targets Dataset Source: Ma'ayan Lab – Computational Systems Biology URL
  • Source: Journal of Medicinal Chemistry (via CPU)

Sources

Application

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for 4-([1,1'-Biphenyl]-4-yl)butan-2-amine

Executive Summary & Rationale The compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (BBA) presents a unique set of challenges for preclinical in vivo evaluation. Structurally, it combines a bulky, highly lipophilic biphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (BBA) presents a unique set of challenges for preclinical in vivo evaluation. Structurally, it combines a bulky, highly lipophilic biphenyl system with a basic primary alkylamine. This specific structural motif categorizes BBA as a lipophilic amine (cationic amphiphilic drug), which profoundly dictates its pharmacokinetic (PK) behavior.

In drug development, lipophilic amines (LogP > 3, pKa > 8) are notorious for exhibiting massive apparent volumes of distribution ( Vd​ ) due to rapid lipid partitioning and subsequent lysosomal trapping in highly perfused organs such as the liver and lungs[1]. Furthermore, the biphenyl moiety drastically reduces aqueous solubility, necessitating specialized formulation strategies to ensure accurate dosing and to prevent gastrointestinal precipitation during oral (PO) administration[2].

This application note provides a comprehensive, self-validating in vivo dosing protocol designed for Senior Application Scientists and IND-enabling toxicokinetic teams. It adheres to the principles outlined in the ICH M3(R2) guidelines for nonclinical safety studies[3], ensuring that the generated PK and pharmacodynamic (PD) data are robust, reproducible, and translationally relevant.

Physicochemical Profiling & Formulation Strategy

The Causality of Formulation Choices

Standard aqueous buffers are insufficient for dosing BBA. When a highly lipophilic basic drug is administered intravenously (IV) in a suboptimal vehicle, it can precipitate in the bloodstream, leading to micro-embolisms or artificially altered clearance rates[4].

To counteract this, we utilize a co-solvent/surfactant system. Solutol HS15 (Macrogol 15 Hydroxystearate) is selected over Cremophor EL due to its superior safety profile and lack of histamine-release toxicity in rodent models[4]. The acidic microenvironment of the stomach can dissolve the amine, but upon entering the neutral pH of the intestine, the un-ionized free base of BBA may precipitate. Maintaining the Solutol HS15/DMSO vehicle for PO dosing prevents this precipitation, ensuring absorption is permeability-limited rather than dissolution-limited.

Table 1: Formulation Matrix & Physicochemical Projections
ParameterProjected Value / CompositionPharmacokinetic Implication
Predicted LogP ~4.0 - 4.5High lipid membrane permeability; rapid BBB crossing.
Predicted pKa ~9.5 - 10.0 (Primary Amine)Highly ionized at physiological pH (7.4); subject to lysosomal trapping at pH 4.5[5].
IV Vehicle 5% DMSO, 10% Solutol HS15, 85% SalinePrevents IV precipitation; well-tolerated in rodents[4].
PO Vehicle 5% DMSO, 10% Solutol HS15, 85% SalineMaintains consistency with IV; prevents intestinal precipitation[2].

Self-Validating System: Prior to any animal administration, dosing solutions must undergo pre- and post-dose HPLC-UV analysis. This ensures that BBA remains completely solubilized throughout the dosing window. A drop in concentration >5% between the pre-dose and post-dose aliquots invalidates the cohort, as it indicates microscopic precipitation.

In Vivo Pharmacokinetic (PK) Study Design

To accurately capture the multiphasic clearance of a lipophilic amine, dense early time-point sampling is required. The rapid drop in plasma concentration observed within the first 30 minutes is often a distribution phase (driven by lysosomal sequestration) rather than true metabolic clearance[1].

Table 2: Experimental PK Dosing Parameters
RouteSpecies / StrainDose (mg/kg)ConcentrationDosing VolumeN (Fasted)
IV Bolus Rat / Sprague-Dawley (Male)2.01.0 mg/mL2 mL/kg4
PO Gavage Rat / Sprague-Dawley (Male)10.02.0 mg/mL5 mL/kg4
Step-by-Step Dosing & Sampling Methodology

Step 1: Animal Preparation & Acclimation

  • Acclimate adult male Sprague-Dawley rats (250–300 g) for a minimum of 5 days under standard 12:12 light/dark cycles.

  • Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variability on absorption, providing water ad libitum.

  • Surgically implant jugular vein catheters (JVC) 48 hours prior to the study for stress-free serial blood sampling.

Step 2: Dosing Execution

  • IV Administration: Administer the 2 mg/kg dose via the lateral tail vein over 30 seconds. Flush the syringe with 0.1 mL of saline to ensure complete dose delivery.

  • PO Administration: Administer the 10 mg/kg dose via oral gavage using a bulb-tipped gastric needle.

Step 3: Serial Blood Collection

  • Draw 200 µL of blood via the JVC at the following time points: IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Collect blood into pre-chilled K2-EDTA tubes. Invert gently 5 times.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C within 30 minutes of collection. Transfer plasma to 96-well plates and freeze at -80°C.

Step 4: Brain Tissue Collection (CNS Penetration)

  • At the anticipated Tmax​ (typically 1-2 hours for PO), euthanize a parallel satellite cohort (N=3) via CO2​ asphyxiation followed by decapitation.

  • Perfuse the brain with ice-cold saline to remove residual blood.

  • Homogenize the brain tissue in a 1:3 (w/v) ratio of 50% Methanol/Water.

Self-Validating System: Spike a stable-isotope labeled internal standard (SIL-IS) directly into the homogenization buffer before tissue disruption. This guarantees that any loss of BBA during extraction is mathematically corrected, preventing the artificial deflation of the brain-to-plasma ( Kp​ ) ratio.

Pharmacodynamic (PD) & Behavioral Assessment

Because 4-([1,1'-Biphenyl]-4-yl)butan-2-amine shares structural homology with monoaminergic modulators (e.g., amphetamine derivatives), it is critical to assess its potential for central nervous system (CNS) stimulation or depression.

Open Field Test (OFT) Protocol
  • Apparatus: A 40 cm × 40 cm × 40 cm Plexiglas arena equipped with infrared beam-break tracking.

  • Procedure:

    • Dose the animals (PO, 10 mg/kg) and return them to their home cage for 30 minutes to allow for absorption.

    • Place the rat in the center of the OFT arena.

    • Record ambulatory distance (cm), vertical rearing counts, and time spent in the center vs. periphery for 60 minutes.

  • Causality Check: Lipophilic amines crossing the BBB can trigger off-target monoamine release. Hyperlocomotion indicates dopaminergic/noradrenergic efflux, while thigmotaxis (hugging the walls) indicates anxiogenic properties.

Mechanistic & Workflow Visualization

The following diagram illustrates the logical flow of the IND-enabling PK/PD study, highlighting the physiological distribution mechanisms (such as lysosomal trapping) that govern the behavior of lipophilic amines like BBA.

PKPD_Workflow Formulation Formulation Screening (Solutol HS15 / DMSO) QualityControl LC-MS/MS Validation (Self-Validating Step) Formulation->QualityControl IV_Dose IV Dosing (2 mg/kg) Tail Vein QualityControl->IV_Dose PO_Dose PO Dosing (10 mg/kg) Oral Gavage QualityControl->PO_Dose PK_Sampling Serial Blood Sampling (0.083 - 24 h) IV_Dose->PK_Sampling PO_Dose->PK_Sampling Tissue_Col Brain Tissue Collection (Assess BBB Penetration) PK_Sampling->Tissue_Col Satellite Cohort PD_Assay Behavioral Assay (FOB / Open Field) PK_Sampling->PD_Assay Parallel Cohort Data_Analysis NCA PK Modeling & Lysosomal Trapping Analysis Tissue_Col->Data_Analysis PD_Assay->Data_Analysis

Preclinical PK/PD workflow for lipophilic amine NCEs, integrating formulation and behavioral assays.

Data Analysis & Interpretation

Pharmacokinetic parameters should be calculated using Non-Compartmental Analysis (NCA). For BBA, pay specific attention to the following:

  • Clearance ( Cl ) vs. Volume of Distribution ( Vd​ ): A high Cl coupled with a massive Vd​ (>10 L/kg) is the hallmark of lysosomal trapping[1]. The drug is not necessarily being metabolized rapidly; it is being sequestered in the acidic organelles of solid tissues.

  • Brain-to-Plasma Ratio ( Kp​ ): Due to the biphenyl group's lipophilicity, expect a Kp​>1.0 . However, total brain concentration must be corrected for non-specific lipid binding to determine the unbound, pharmacologically active fraction ( Kp,uu​ ).

References

  • Title: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters Source: ResearchGate URL: [Link]

  • Title: Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells) Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Method

Application Note: Formulation and In Vitro Assay Preparation of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The compound 4-([1,1'-Biphenyl]-4-yl)butan-2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine is a highly lipophilic primary amine often utilized as a building block or a targeted modulator in neuropharmacology and receptor screening. Handling compounds characterized by a bulky hydrophobic core (the biphenyl moiety) and an ionizable group (the primary amine) presents distinct formulation challenges in in vitro cell culture assays. This application note establishes a rigorously validated, self-correcting protocol for the solubilization, stabilization, and cellular application of this biphenyl-amine derivative, ensuring high assay reproducibility and eliminating vehicle-induced artifacts.

Physicochemical Profiling & Causality in Formulation

To design a functional assay, we must first analyze the causality behind the compound's behavior in aqueous media:

  • The Lipophilicity Crisis: The biphenyl group drives a high partition coefficient (LogP). When introduced directly into aqueous cell culture media, the massive hydrophobic bulk dominates the solvation thermodynamics, causing the compound to precipitate or non-specifically adsorb to the polystyrene walls of microtiter plates.

  • The Role of Carrier Proteins: To overcome this, our protocol mandates the addition of Bovine Serum Albumin (BSA). BSA acts as a lipid sink, binding the lipophilic compound and maintaining it in solution, thereby 1[1].

  • Solvent Toxicity Thresholds: Dimethyl Sulfoxide (DMSO) is required to disrupt the initial crystal lattice. However, 2 in sensitive cell lines[2]. Therefore, the protocol restricts final DMSO concentrations to ≤0.1%.

Self-Validating Assay Architecture

Every high-throughput or manual screening protocol must function as a self-validating system. This methodology incorporates a closed-loop validation architecture:

  • Pre-Assay LC-MS/MS Gate: Before applying the formulated media to cells, an aliquot is centrifuged and the supernatant is analyzed via LC-MS/MS. If compound recovery is <85% of the theoretical concentration, the formulation is flagged for precipitation and the assay is halted.

  • Matched-Vehicle Control Gate: A vehicle control well containing the exact final concentration of DMSO (0.1%) and BSA (0.5%) is run in parallel. If the vehicle control shows <95% cell viability relative to untreated media, the entire plate is discarded, isolating compound-specific effects from solvent toxicity.

Experimental Workflow & Pathway Visualization

Workflow N1 Solid Compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine N2 10 mM Stock (100% Anhydrous DMSO) N1->N2 Solubilize N3 Intermediate Dilution (Assay Buffer + 0.5% BSA) N2->N3 1:1000 Dilution N4 Cell Treatment (Final DMSO ≤0.1%) N3->N4 Apply to Plate N5 cAMP / Reporter Assay Readout N4->N5 30 min Incubation

Fig 1. Two-tiered formulation and assay workflow for the lipophilic biphenyl-amine derivative.

Mechanism L 4-([1,1'-Biphenyl]-4-yl)butan-2-amine R Membrane Target (e.g., GPCR) L->R Lipophilic Binding G G-Protein Complex (Gs / Gi) R->G Conformational Change A Adenylyl Cyclase (Effector) G->A Activation/Inhibition C Intracellular cAMP Accumulation A->C ATP Conversion D TR-FRET Detection (Signal Readout) C->D Biosensor Competition

Fig 2. Hypothetical GPCR signaling cascade modulated by the biphenyl-amine derivative.

Step-by-Step Protocol: Cell Culture & Assay Execution

This protocol details the preparation for a standard3[3].

Phase 1: Stock Solution Preparation
  • Weighing & Dissolution: Weigh exactly 2.25 mg of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine powder. Dissolve in 1.0 mL of 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock.

    • Causality: Anhydrous DMSO prevents premature precipitation. The 10 mM concentration ensures that subsequent dilutions into aqueous media will require minimal DMSO volume.

  • Aliquot & Storage: Store 50 µL aliquots at -20°C in amber glass vials. Avoid freeze-thaw cycles which can induce irreversible compound aggregation.

Phase 2: Working Solution & Media Formulation
  • Carrier Buffer Preparation: Prepare the assay buffer (e.g., HBSS or DMEM) supplemented with 0.5% (w/v) fatty-acid-free BSA.

    • Causality: Standard BSA contains endogenous lipids that will compete with the highly lipophilic biphenyl compound for hydrophobic binding pockets. Fatty-acid-free BSA guarantees maximum carrier capacity.

  • Serial Dilution: Perform serial dilutions of the 10 mM stock in 100% DMSO to create a concentration-response curve (1000X the final desired concentrations).

  • Aqueous Spike-In: Transfer 1 µL of the DMSO serial dilutions into 999 µL of the BSA-supplemented assay buffer. Vortex immediately for 10 seconds.

    • Causality: Rapid mechanical mixing prevents localized precipitation at the solvent interface. The final DMSO concentration is now 0.1%.

Phase 3: Cell Plating and Assay Execution
  • Cell Preparation: Harvest the target cells (e.g., HEK293 cells expressing the receptor of interest). Resuspend in the BSA-supplemented assay buffer containing 500 µM IBMX (a phosphodiesterase inhibitor) to 3[3].

  • Plating: Dispense 5 µL of the cell suspension (approx. 5,000 cells/well) into a 384-well white microplate.

  • Compound Addition: Add 5 µL of the formulated 4-([1,1'-Biphenyl]-4-yl)butan-2-amine working solutions to the cells.

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes to allow for receptor binding and cAMP accumulation.

  • Detection: Add 10 µL of cAMP detection reagents (e.g., d2-labeled cAMP and anti-cAMP cryptate). Incubate for 1 hour protected from light, and read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

Quantitative Data: Formulation Optimization

To empirically demonstrate the necessity of this formulation strategy, the following table summarizes the optimization of vehicle and carrier protein concentrations, balancing compound recovery against cell viability.

DMSO Final (%)BSA Final (%)Compound Recovery via LC-MS (%)Cell Viability at 24h (%)Observation / Conclusion
0.10.012.499.1Severe precipitation; invalid assay
0.1 0.5 94.8 98.5 Optimal formulation
1.00.598.282.3Borderline solvent toxicity
2.00.599.145.6Unacceptable cytotoxicity

Table 1. Impact of DMSO and BSA concentrations on the solubility of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine and overall cell viability.

References

  • [1] Title: Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 Source: researchgate.net URL:

  • [3] Title: Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays Source: benchchem.com URL:

  • [2] Title: DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation Source: mdpi.com URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-([1,1'-Biphenyl]-4-yl)butan-2-amine Synthesis

Welcome to the Technical Support Center for process chemists, researchers, and drug development professionals. The synthesis of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine—a critical structural motif in various pharmacophores—...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemists, researchers, and drug development professionals. The synthesis of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine—a critical structural motif in various pharmacophores—presents unique chemoselectivity and yield optimization challenges.

This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data for the two most robust synthetic pathways: Reductive Amination and Suzuki-Miyaura Cross-Coupling .

Pathway 1: Direct Reductive Amination Route

The most direct route to the target molecule involves the reductive amination of 4-(biphenyl-4-yl)butan-2-one. Success in this pathway relies heavily on controlling the equilibrium of the intermediate iminium ion and preventing the over-alkylation of the primary amine product.

ReductiveAmination Ketone 4-(Biphenyl-4-yl) butan-2-one Imine Iminium Intermediate (pH 6-8) Ketone->Imine + NH4OAc - H2O SideProduct Secondary Amine (Dimerization) Ketone->SideProduct If NH4OAc is low Ammonia NH4OAc (Excess) Ammonia->Imine Reduction NaBH3CN Reduction Imine->Reduction Product Target Primary Amine Reduction->Product Fast Product->Ketone Competing Nucleophile

Reductive amination pathway showing iminium formation and competing dimerization.

Mechanistic Insight & Step-by-Step Protocol

Sodium cyanoborohydride (NaBH₃CN) is utilized because it selectively reduces iminium ions at a mildly acidic pH (6–8) without reducing the parent carbonyl, preventing the formation of alcohol byproducts[1].

  • Imine Formation: Dissolve 4-(biphenyl-4-yl)butan-2-one (1.0 equiv) in anhydrous methanol (0.2 M). Add ammonium acetate (NH₄OAc, 10.0 equiv). Stir at room temperature for 2–4 hours.

    • Self-Validation Step: Monitor by LCMS or TLC. Do not proceed until the ketone is fully consumed to prevent direct reduction to the alcohol.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH₃CN (1.5 equiv) portion-wise.

  • Maturation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench with 1M NaOH to decompose toxic boron complexes. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Troubleshooting & FAQs

Q: I am observing a high percentage of the secondary amine byproduct (dimerization). How can I optimize the yield of the primary amine? A: Dimerization occurs when the newly formed primary amine acts as a nucleophile and attacks the unreacted ketone, forming a secondary imine that is subsequently reduced. To suppress this, you must shift the equilibrium entirely toward the primary iminium ion. This is achieved by using a massive excess of the ammonia source (typically 10 equivalents of NH₄OAc)[2].

Q: My reaction is stalling, and I am recovering unreacted imine. Why? A: NaBH₃CN requires a mildly acidic environment (pH 6–8) to function efficiently, as the reduction requires protonation of the imine to form the highly electrophilic iminium ion[1]. As the reaction progresses, the pH may drift higher. Add trace amounts of glacial acetic acid to re-adjust the pH and restart the catalytic reduction.

Pathway 2: Suzuki-Miyaura Cross-Coupling Route

For substrates where the biphenyl core must be constructed late-stage, the Suzuki-Miyaura cross-coupling of an N-protected 4-(4-bromophenyl)butan-2-amine with phenylboronic acid is the preferred method.

SuzukiCoupling Start N-Boc-4-(4-bromophenyl) butan-2-amine OxAdd Oxidative Addition (Pd Catalyst) Start->OxAdd Boronic Phenylboronic Acid TransMet Transmetalation (Base Mediated) Boronic->TransMet Side Protodeboronation (Side Reaction) Boronic->Side H2O, Heat OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Deprotect Boc Deprotection (HCl/Dioxane) RedElim->Deprotect Product Target Amine Deprotect->Product

Suzuki-Miyaura cross-coupling catalytic cycle and deprotection workflow.

Mechanistic Insight & Step-by-Step Protocol

The primary challenge in this pathway is balancing the reactivity of the palladium catalyst against the hydrolytic degradation (protodeboronation) of the phenylboronic acid. Utilizing an electron-rich, sterically demanding ligand like DTBPF allows for lower reaction temperatures, preserving the boronic acid[3].

  • Preparation: In a flame-dried Schlenk flask, combine N-Boc-4-(4-bromophenyl)butan-2-amine (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 equiv) and DTBPF (0.05 equiv) under an inert nitrogen atmosphere.

  • Solvent: Add a degassed mixture of THF and H₂O (10:1 ratio, 0.1 M).

    • Self-Validation Step: Degassing via freeze-pump-thaw or rigorous sparging is critical to prevent oxidative homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 60 °C for 18 hours.

  • Workup & Deprotection: Filter the crude mixture through a Celite pad, concentrate, and purify via flash chromatography. Treat the isolated intermediate with 4M HCl in 1,4-dioxane for 2 hours at room temperature to yield the target amine hydrochloride salt.

Troubleshooting & FAQs

Q: My yield is severely limited by the protodeboronation of phenylboronic acid. How do I prevent this? A: Protodeboronation is a hydrolytic side reaction accelerated by high temperatures and basic aqueous conditions. To mitigate this, lower the reaction temperature to <80 °C (ideally 60 °C). To maintain catalytic turnover at this lower temperature, switch to a highly active, electron-rich phosphine ligand system such as DTBPF with Pd(OAc)₂[3].

Q: I am observing rapid palladium black precipitation and incomplete conversion. A: Palladium black indicates catalyst degradation and aggregation, often occurring if the ligand dissociates or if oxygen is present. Ensure rigorous degassing of your solvents. If the problem persists in aqueous media, consider using a stabilizing host-guest complex, such as cyclodextrin-supported palladium (PdCl₂(Ln@β-CD)), which stabilizes the catalyst against decomposition and prevents palladium black precipitation[4].

Quantitative Data Presentation

The following table summarizes the empirical screening data for optimizing the Suzuki-Miyaura cross-coupling step, highlighting the trade-offs between different catalytic systems.

Catalyst SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)Primary Limitation / Observation
PdCl₂(PPh₃)₂Na₂CO₃Toluene / H₂O9040–50High rates of protodeboronation due to heat.
PdCl₂(dppf)K₂CO₃1,4-Dioxane / H₂O9070–80Moderate homocoupling; standard baseline.
Pd(OAc)₂ / DTBPF K₃PO₄ THF / H₂O 60 >85 Optimal for minimizing side reactions.
PdCl₂(Ln@β-CD)K₃PO₄H₂O90–10080–100Highly green/recyclable, but requires custom ligand synthesis.

References

  • Reductive amination - Grokipedia Source: Grokipedia URL:[Link]

  • Dissolved Organic Matter Contains Ketones Across a Wide Range of Molecular Formulas Source: PMC (National Institutes of Health) URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: MDPI URL:[Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-([1,1'-Biphenyl]-4-yl)butan-2-amine Solubility

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with lipophilic amines in high-throughput or cell-based assays is a common but solvable chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with lipophilic amines in high-throughput or cell-based assays is a common but solvable challenge.

This guide provides field-proven, mechanistically grounded protocols to troubleshoot the solubilization of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine in Dimethyl Sulfoxide (DMSO) and its subsequent dilution into aqueous media.

Physicochemical Profiling & Solubility Predictors

Before troubleshooting, it is critical to understand the structural causality behind the compound's behavior. 4-([1,1'-Biphenyl]-4-yl)butan-2-amine consists of a highly hydrophobic biphenyl core and a primary alkyl amine.

Table 1: Physicochemical Properties & Solubilization Impact

PropertyValue / CharacteristicImpact on Solubilization
Structural Core Biphenyl groupHighly lipophilic; prone to strong π−π stacking, which significantly increases crystal lattice energy and resists solvent penetration.
Functional Group Primary alkyl amineBasic (pKa ~10.5). Can exist as a highly organic-soluble free base or a crystalline salt (e.g., Hydrochloride), which drastically alters DMSO solubility[1].
Estimated LogP ~4.0 - 4.5High hydrophobicity dictates poor aqueous solubility, mandating the use of polar aprotic solvents like DMSO for stock preparation.
H-Bond Donors 2 (in free base)Moderate hydrogen bonding capability aids in solvation by DMSO's sulfoxide oxygen.
Diagnostic Solubilization Workflow

Do not rely on extended vortexing alone. The following workflow outlines a self-validating thermodynamic approach to breaking the compound's crystal lattice.

G Start Start: 4-([1,1'-Biphenyl]-4-yl) butan-2-amine Powder AddDMSO Add Anhydrous DMSO & Vortex (2-5 min) Start->AddDMSO Check1 Is the solution optically clear? AddDMSO->Check1 Success Success: Proceed to Aliquot & Store (-20°C) Check1->Success Yes Heat Gentle Heating (37°C - 50°C for 15 min) Check1->Heat No (Particulates) Check2 Is the solution optically clear? Heat->Check2 Check2->Success Yes Sonicate Acoustic Cavitation (Sonication 15-30 min) Check2->Sonicate No Check3 Is the solution optically clear? Sonicate->Check3 Check3->Success Yes SaltCheck Check Form: Is it a Salt (e.g., HCl)? Check3->SaltCheck No Cosolvent Add Co-solvent (PEG400) or Convert to Free Base SaltCheck->Cosolvent Yes / Unknown Cosolvent->Success Resolved

Fig 1: Step-by-step DMSO solubilization workflow for lipophilic amines.

Self-Validating Experimental Protocols
Protocol A: High-Concentration Stock Preparation (The Cavitation Method)

Objective: Achieve a 10 mM to 50 mM master stock solution without inducing thermal degradation.

  • Reagent Preparation: Equilibrate the lyophilized powder to room temperature in a desiccator before opening to prevent condensation.

    • Causality: DMSO is highly hygroscopic. Water uptake alters the dielectric constant of the solvent, making the thermodynamic "cavity formation" required for solute insertion significantly more difficult[2].

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (sealed under argon). Vortex vigorously for 2 minutes.

  • Acoustic Cavitation (If particulates remain): Place the sealed vial in a room-temperature water bath sonicator for 15–30 minutes.

    • Causality: The biphenyl core forms a rigid crystal lattice via π−π stacking. High-frequency acoustic cavitation generates microscopic bubbles that rapidly form and collapse, producing localized high temperatures and pressure gradients. This provides the exact thermodynamic energy needed to disrupt the lattice without heating the bulk solution to degradative temperatures[3].

  • Validation Checkpoint: Visually inspect against a light source. To self-validate, centrifuge the microtube at 10,000 x g for 1 minute. If a microscopic white pellet forms at the bottom, the compound is merely in suspension, not solution. Proceed to gentle heating (37°C) or Protocol B.

Protocol B: Stepwise Aqueous Dilution (Preventing "Crashing Out")

Objective: Dilute the DMSO stock into cell culture media or aqueous assay buffers without precipitating the compound.

  • Intermediate Dilution: Do not spike a 50 mM DMSO stock directly into an aqueous buffer. First, create an intermediate 1 mM stock using pure DMSO or a co-solvent mixture (e.g., 50% DMSO / 50% PEG400).

  • Dropwise Addition under Agitation: Place your aqueous buffer on a vortex mixer at medium speed. Add the intermediate stock dropwise into the vortex vortex-funnel.

    • Causality: Direct injection creates localized zones of high compound concentration and low DMSO concentration. This sudden drop in solubility forces the lipophilic molecules to rapidly aggregate as an amorphous phase (the "parachute effect" or "brick dust")[4]. Vigorous mixing ensures instantaneous dispersion, keeping the compound below its critical supersaturation threshold.

Frequently Asked Questions (FAQs)

Q1: My stock solution was perfectly clear yesterday, but after leaving it on the benchtop, crystals formed. Why? A1: This is a classic symptom of moisture contamination. DMSO is highly hygroscopic. If the vial is not hermetically sealed, it absorbs atmospheric water over time. Even small quantities of water disrupt the non-ideal properties of the DMSO mixture, forcing the lipophilic biphenyl compound into a lower-energy, less soluble crystalline polymorph[2]. Always store stocks in tightly sealed aliquots at -20°C or -80°C.

Q2: Does the salt form of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine affect its solubility in DMSO? A2: Yes, drastically. As a lipophilic amine, the free base form dissolves readily in organic solvents like DMSO. However, if your compound was synthesized as a hydrochloride (HCl) salt, the strong ionic bonds significantly increase the crystal lattice energy. While salts are designed to improve aqueous solubility, their solubility in pure aprotic solvents like DMSO can paradoxically be lower than the free base[1]. If you suspect a salt-form issue, adding a trace amount of a mild organic base (like triethylamine) can neutralize the salt to the free base, instantly clearing the solution.

Q3: Is it safe to heat the compound to force it into solution? A3: Yes, but within strict limits. Dissolution is generally an endothermic process, meaning gentle heating (37°C to 50°C) provides the kinetic energy required to break intermolecular bonds. However, exceeding 60°C in DMSO can risk oxidation of the primary amine. If 50°C and sonication fail, you are likely facing a solvent-capacity limit and should lower your target concentration.

References
  • [2] Title: High Throughput Sonication: Evaluation for Compound Solubilization | Source: ResearchGate / Combinatorial Chemistry & High Throughput Screening | URL: 2

  • [3] Title: Hydration or hydroxylation: direct synthesis of fullerenol from pristine fullerene [C60] via acoustic cavitation in the presence of hydrogen peroxide | Source: RSC Advances | URL: 3

  • [4] Title: Solubility Advantage of Amorphous Drugs and Pharmaceutical Cocrystals | Source: Crystal Growth & Design - ACS Publications | URL:4

  • [1] Title: Sequential Acetic Acid–Sodium Chloride Treatment to Control Salt Stoichiometry of a Hydrochloride Salt | Source: Organic Process Research & Development - ACS Publications | URL: 1

Sources

Troubleshooting

reducing byproducts in 4-([1,1'-Biphenyl]-4-yl)butan-2-amine extraction

Technical Support Center: Troubleshooting 4-([1,1'-Biphenyl]-4-yl)butan-2-amine Extraction and Purification Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Overview 4-([1,1'-Biphenyl]-4-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-([1,1'-Biphenyl]-4-yl)butan-2-amine Extraction and Purification

Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Overview

4-([1,1'-Biphenyl]-4-yl)butan-2-amine is a highly lipophilic primary amine. Due to the bulky, non-polar biphenyl moiety, extracting and purifying this compound from its synthetic reaction mixture presents significant challenges. Standard acid-base workups often fail because the protonated amine salt retains substantial solubility in organic solvents (ion-pair partitioning), and its amphiphilic nature frequently induces severe emulsions[1]. This guide provides field-proven, self-validating methodologies to minimize byproducts upstream and cleanly isolate the pure primary amine downstream.

Part 1: Upstream Optimization (Minimizing Byproducts at the Source)

Q: My reductive amination yields high levels of the secondary amine dimer. What causes this, and how can I prevent it? A: The formation of secondary amine dimers (e.g., bis(4-(biphenyl-4-yl)butan-2-yl)amine) is a classic issue in the reductive amination of ketones. It occurs because the newly formed primary amine product is more nucleophilic than the ammonia precursor, allowing it to compete for unreacted 4-([1,1'-Biphenyl]-4-yl)butan-2-one to form a secondary imine, which is subsequently reduced. Solution: Shift the imine-enamine equilibrium by using a massive excess of the ammonia source (10–20 equivalents of ammonium acetate). Additionally, utilize a highly selective reducing agent such as or sodium triacetoxyborohydride (NaBH(OAc)₃)[2]. These reagents selectively reduce the protonated iminium ion over the carbonyl group, minimizing dimer formation[3].

Q: I am seeing significant alcohol byproduct (4-([1,1'-Biphenyl]-4-yl)butan-2-ol). How do I prevent over-reduction? A: Alcohol byproducts form when the reducing agent attacks the ketone directly before imine condensation is complete. Solution: The reduction of aldehydes and ketones by cyanoborohydride is highly pH-dependent. At pH 6–7, the reduction of the carbonyl is negligible, while the reduction of the iminium ion is rapid[3]. Maintain strict pH control during the reaction, or pre-form the imine using Titanium(IV) isopropoxide before introducing the reducing agent.

Part 2: Downstream Troubleshooting (Extraction & Purification)

Q: During standard acid-base workup (1M HCl / DCM), my primary amine salt is still partitioning into the organic layer along with unreacted ketone. Why? A: This is due to lipophilic ion-pair partitioning. The bulky biphenyl group makes the hydrochloride salt highly lipophilic, allowing it to dissolve in moderately polar organic solvents like dichloromethane (DCM) or ethyl acetate. Solution: Switch to a[4]. Instead of strong acids, use a precisely tuned aqueous buffer (e.g., pH 3.0) and a highly non-polar organic solvent like hexanes or heptane. At pH 3.0, the primary amine is fully protonated and forced into the aqueous phase, while the extremely lipophilic secondary amine dimer, unreacted ketone, and alcohol remain in the hexane layer[5].

Q: I am getting terrible emulsions during the aqueous washes. How do I break them? A: The protonated 4-([1,1'-Biphenyl]-4-yl)butan-2-amine acts as a surfactant (cationic amphiphile), lowering the surface tension between the aqueous and organic phases[1]. Solution:

  • Increase the ionic strength of the aqueous phase by saturating it with NaCl (brine).

  • Filter the biphasic emulsion through a pad of Celite to remove insoluble polymeric particulates stabilizing the emulsion.

  • Avoid vigorous shaking; use gentle inversion or a continuous liquid-liquid extractor for scaling up.

Part 3: Data Presentation & Diagnostics

Table 1: Byproduct Profile and Mitigation Strategies

Impurity / ByproductOriginMitigation Strategy (Upstream)Separation Strategy (Downstream)
Secondary Amine Dimer Over-alkylation of primary amineUse 10-20 eq NH₄OAc; NaBH₃CNRemains in Hexane at pH 3.0
Alcohol Byproduct Direct reduction of ketoneMaintain pH 6.0–7.0Remains in Hexane at pH 3.0
Unreacted Ketone Incomplete condensationPre-form imine with Ti(O-iPr)₄Remains in Hexane at pH 3.0

Table 2: pH-Dependent Partitioning of Biphenyl-alkylamines

Aqueous Phase pHPrimary Amine StateSecondary Dimer StateIdeal Organic SolventExtraction Outcome
pH < 2.0 (Strong Acid)Protonated (Salt)Protonated (Salt)DCM / EtOAcPoor separation (Ion-pairing)
pH 3.0 (Buffer)Protonated (Salt)Free Base / Lipophilic SaltHexanesOptimal: Primary in Aq, Dimer in Org
pH 8.0 - 10.0 Free BaseFree BaseEtOAc / EtherOptimal: Primary extracts into Org

Part 4: Experimental Protocols

Protocol 1: Optimized Reductive Amination (Self-Validating System)

Rationale: This protocol utilizes pH-controlled reductive amination to suppress alcohol and dimer formation.

  • Imine Formation: Dissolve 4-([1,1'-Biphenyl]-4-yl)butan-2-one (1.0 eq) and ammonium acetate (15.0 eq) in anhydrous methanol (0.2 M). Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

  • pH Control (Critical): Monitor the pH using wet pH paper. Maintain the pH strictly between 6.0 and 7.0 by adding glacial acetic acid dropwise as needed.

  • Validation: Stir for 16 hours at room temperature. Monitor completion via TLC (Hexane/EtOAc 7:3). The ketone should be consumed, with minimal alcohol (higher Rf) or dimer (lower Rf than ketone, higher than primary amine).

Protocol 2: Buffer-Assisted Liquid-Liquid Extraction (BALLE)

Rationale: Exploits specific pKa differences and lipophilicity to isolate the primary amine without chromatography[5].

  • Quench & Concentrate: Quench the reaction from Protocol 1 with 1M NaOH to destroy excess borohydride. Evaporate the methanol under reduced pressure.

  • First Extraction (Impurity Removal): Suspend the crude residue in a 1.0 M NaH₂PO₃ buffer adjusted to exactly pH 3.0. Extract three times with Hexanes.

    • Mechanism: Unreacted ketone, alcohol, and the highly lipophilic secondary amine dimer partition into the hexanes. The primary amine remains in the aqueous buffer as a water-soluble salt.

  • Validation Check: Spot both the hexane and aqueous layers on TLC. The aqueous layer (spotted directly or basified first) should contain only the primary amine.

  • Second Extraction (Product Recovery): Collect the aqueous phase and adjust the pH to 8.0–10.0 using 15% NaOH.

  • Final Isolation: Extract the basified aqueous phase with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield pure 4-([1,1'-Biphenyl]-4-yl)butan-2-amine.

Part 5: Workflow Visualization

BALLE_Workflow Crude Crude Reaction Mixture (Primary Amine, Sec Dimer, Ketone, Alcohol) AcidWash Add pH 3.0 Buffer & Hexanes Crude->AcidWash Org1 Organic Phase 1 (Ketone, Alcohol, Sec Dimer) AcidWash->Org1 Lipophilic Impurities Aq1 Aqueous Phase 1 (Primary Amine Salt) AcidWash->Aq1 Protonated Primary Amine Basify Adjust to pH 8.0 - 10.0 Extract with EtOAc Aq1->Basify Org2 Organic Phase 2 (Pure Primary Amine) Basify->Org2 Free Base Partitioning Aq2 Aqueous Phase 2 (Waste Salts) Basify->Aq2 Aqueous Waste

Buffer-Assisted Liquid-Liquid Extraction (BALLE) separating primary amines from impurities.

References

  • Ma, G.; Jha, A. "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture." Organic Process Research & Development (2005). URL:[Link]

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society (1971). URL:[Link]

  • Kazmi, F. et al. "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes." Drug Metabolism and Disposition (2013). URL:[Link]

  • Myers, A. G. "C–N Bond-Forming Reactions: Reductive Amination." Harvard University Chem 115 Notes. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-([1,1'-Biphenyl]-4-yl)butan-2-amine

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you are likely aware that analyzing molecules with both highly hydrophobic domains and basic functional groups present...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you are likely aware that analyzing molecules with both highly hydrophobic domains and basic functional groups presents significant chromatographic challenges.

The molecule 4-([1,1'-Biphenyl]-4-yl)butan-2-amine features a bulky, highly non-polar biphenyl core and a hydrophilic, basic primary amine. This dichotomy makes it notoriously prone to severe peak tailing in reversed-phase High-Performance Liquid Chromatography (HPLC). This guide provides a mechanistic breakdown of the issue, a diagnostic workflow, and self-validating protocols to restore peak symmetry.

Diagnostic Workflow

Before altering your mobile phase chemistry, you must determine whether the peak tailing is a physical hardware issue or a chemical interaction issue. Follow this logical diagnostic tree.

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) Neutral Inject Neutral Marker (e.g., Toluene) Start->Neutral CheckNeutral Does Neutral Marker Tail? Neutral->CheckNeutral Physical Physical Issue: Check Dead Volume, Frit, or Column Void CheckNeutral->Physical Yes Chemical Chemical Issue: Silanol Interaction or Mass Overload CheckNeutral->Chemical No Overload Dilute Sample 1:10. Tailing Improved? Chemical->Overload MassOverload Mass Overload: Reduce Injection Vol/Conc Overload->MassOverload Yes Silanol Silanol Interaction: Lower pH < 3.0 or Use End-capped Column Overload->Silanol No

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 4-([1,1'-Biphenyl]-4-yl)butan-2-amine exhibit such severe peak tailing compared to my other analytes? A1: The tailing is primarily a chemical phenomenon driven by the molecule's primary amine group. In standard reversed-phase HPLC (e.g., pH 5–7), the primary amine (pKa ~10.5) is fully protonated and carries a positive charge. Concurrently, residual silanol groups (Si-OH) on the silica stationary phase dissociate into negatively charged silanoxide ions (Si-O⁻) at a pH greater than 3.0. The electrostatic attraction between your protonated amine and the ionized silanols creates a secondary retention mechanism via ion-exchange (1)[1]. Because this interaction is stronger and slower to reverse than standard hydrophobic retention, a portion of the analyte molecules lag behind, creating the characteristic tail (2)[2].

Q2: How can I definitively prove the tailing is caused by silanol interactions and not a bad column frit? A2: You can isolate the root cause by injecting a neutral, hydrophobic marker such as toluene or uracil. Neutral compounds do not undergo acid-base or ion-exchange interactions with silanols (3)[3]. If the neutral marker elutes with a symmetrical peak (Asymmetry Factor As​≈1.0 ), your hardware is intact, and the tailing is chemical. If the neutral marker also tails, you have a physical issue, such as a blocked column frit, a void in the column bed, or excessive extra-column dead volume (3)[3].

Q3: What is the most effective mobile phase modification to fix this chemical tailing? A3: The most robust approach is to lower the mobile phase pH to ≤ 2.5 using acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic acid. At this low pH, the residual silanol groups on the silica surface are fully protonated (neutralized), effectively shutting down the secondary ion-exchange interactions (2)[2]. Alternatively, if you must operate at a mid-range pH, adding a competing base like Triethylamine (TEA) at 5-10 mM can mask the active silanol sites, though this may accelerate column degradation over time (4)[4].

Q4: Could the biphenyl group be causing column overload? A4: Yes. The biphenyl moiety is highly hydrophobic and strongly retains on C18 phases. If the sample concentration is too high, the primary hydrophobic interaction sites can become saturated, forcing the excess analyte to interact with secondary, less ideal sites, leading to mass overload and tailing (5)[5].

Self-Validating Experimental Protocols

Protocol 1: pH Optimization and Silanol Suppression

Causality: Lowering the pH neutralizes the stationary phase. Using TFA provides an additional ion-pairing effect to shield the protonated amine. Validation: The protocol validates itself by measuring the Asymmetry Factor ( As​ ) before and after the modification. A successful intervention will drop As​ from >2.0 to <1.5.

  • System Preparation : Flush the HPLC system with 50:50 Water:Acetonitrile (no additives) for 10 minutes to remove previous buffer salts.

  • Mobile Phase Formulation :

    • Prepare Mobile Phase A: HPLC-grade Water with 0.1% v/v TFA (pH ~2.0).

    • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% v/v TFA.

  • Column Selection & Equilibration : Install a high-purity, fully end-capped C18 column or a base-deactivated silica (BDS) column to minimize baseline silanol activity (2)[2]. Equilibrate with the starting gradient conditions for at least 15-20 column volumes (6)[6].

  • Injection & Evaluation : Inject 5 µL of a 10 µg/mL 4-([1,1'-Biphenyl]-4-yl)butan-2-amine standard. Calculate As​ at 10% peak height.

Protocol 2: Column Overload Diagnostic Test

Causality: High analyte mass saturates the stationary phase. Validation: A linear improvement in peak symmetry corresponding to serial dilution confirms mass overload.

  • Baseline Measurement : Inject your standard sample concentration (e.g., 100 µg/mL) and record the retention time and As​ .

  • Serial Dilution : Dilute the sample to 50 µg/mL, 10 µg/mL, and 1 µg/mL using the initial mobile phase conditions.

  • Sequential Injection : Inject each dilution, ensuring the injection volume (e.g., 10 µL) remains strictly constant across all runs.

  • Data Analysis : If As​ decreases (improves) and the retention time gradually increases as the concentration drops, the initial tailing was caused by mass overload (7)[7].

Quantitative Data Summary

The following table summarizes the expected effect of different mobile phase conditions on the Asymmetry Factor for basic amines like 4-([1,1'-Biphenyl]-4-yl)butan-2-amine.

Mobile Phase ConditionChemical MechanismExpected Asymmetry Factor ( As​ )LC-MS Compatibility
pH 7.0 (Phosphate Buffer) Silanols ionized; strong secondary ion-exchange interactions.> 2.5 (Severe Tailing)No (Non-volatile salts)
pH 2.5 (0.1% Formic Acid) Silanols protonated; secondary interactions suppressed.1.3 - 1.6 (Moderate)Yes (Excellent)
pH 2.0 (0.1% TFA) Silanols protonated + strong ion-pairing effect shielding the amine.1.0 - 1.2 (Excellent)Yes (May cause signal suppression)
pH 7.0 + 10 mM TEA TEA acts as a sacrificial base, competing for active silanol sites.1.2 - 1.4 (Good)No (Severe ion suppression)

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex URL
  • HPLC Peak Tailing - Axion Labs URL
  • Peak Tailing in HPLC - Element Lab Solutions URL
  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders URL
  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International URL
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)

Sources

Troubleshooting

Technical Support Center: Optimizing Storage and Stability for 4-([1,1'-Biphenyl]-4-yl)butan-2-amine

Welcome to the Technical Support Center for 4-([1,1'-Biphenyl]-4-yl)butan-2-amine . As a primary amine tethered to a lipophilic biphenyl moiety, this compound is a highly valuable building block in drug discovery and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-([1,1'-Biphenyl]-4-yl)butan-2-amine . As a primary amine tethered to a lipophilic biphenyl moiety, this compound is a highly valuable building block in drug discovery and materials science. However, its primary amine functional group introduces specific chemical vulnerabilities—namely, auto-oxidation, carbon dioxide (CO₂) absorption, and photolytic degradation.

This guide provides causality-driven troubleshooting, validated recovery protocols, and optimized storage parameters to ensure the scientific integrity of your experiments.

Visual Workflow: Degradation Pathways & Preventive Storage

G Compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine O2 Oxygen (O2) Compound->O2 Exposure CO2 Carbon Dioxide (CO2) Compound->CO2 Exposure UV UV/Visible Light Compound->UV Exposure Ox_Prod N-Oxides & Imines (Discoloration) O2->Ox_Prod CO2_Prod Carbamate Salts (Insolubility) CO2->CO2_Prod UV_Prod Radical Degradation (LC-MS Impurities) UV->UV_Prod Argon Argon/N2 Purge Argon->O2 Blocks Seal PTFE Caps & Desiccant Seal->CO2 Blocks Amber Amber Vials Amber->UV Blocks

Degradation pathways of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine and targeted preventive measures.

Section 1: Mechanistic Causality & Stability Parameters

Understanding the "why" behind storage conditions is critical for experimental reproducibility. Do not treat storage as a passive step; it is an active preservation of chemical integrity.

  • Oxidative Degradation : Primary amines are highly susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen, leading to the formation of N-oxides and imines. While longer alkyl chains (like the butyl linker in this compound) provide minor steric hindrance that slightly decreases degradation rates compared to shorter methylamines, primary amines still degrade significantly faster than sterically hindered tertiary amines ()[1].

  • CO₂-Induced Deactivation : When exposed to ambient air, primary amines act as nucleophiles, attacking atmospheric CO₂ to form stable carbamate salts or urea derivatives. Studies on primary amines demonstrate that exposure to dry or humid CO₂ environments leads to rapid structural modification and loss of the free-base form ()[2]. This manifests physically as a drastic change in solubility and texture.

  • Photodegradation : The extended π-conjugation of the biphenyl group absorbs UV light, which can act as a catalyst for radical initiation, accelerating the oxidative degradation of the amine tail.

Section 2: Troubleshooting Guide & FAQs

Q1: My compound changed from a colorless/white state to a yellow or brownish color. Is it still usable? A1: This discoloration is the hallmark of oxidative degradation, specifically the formation of N-oxides or imine byproducts.

  • Causality: Transition metals (even trace amounts from metal spatulas) and light exposure catalyze the reaction between the primary amine and atmospheric O₂.

  • Action: If the color change is slight, the purity may still be >95%, but for sensitive biological assays, it should be re-purified. Always store under Argon and use a glass or PTFE spatula.

Q2: The compound is no longer dissolving in dichloromethane (DCM) or ether, and the powder has become "sticky" or crystalline. What happened? A2: Your free-base amine has absorbed atmospheric CO₂ and converted into a carbamate salt or bicarbonate ()[3]. Carbamate salts are insoluble in non-polar or aprotic organic solvents but highly soluble in water.

  • Action: You must perform a free-base recovery extraction (see Protocol B below) to regenerate the active amine.

Q3: I am seeing unexpected +16 m/z and +44 m/z peaks in my LC-MS analysis. How do I interpret this? A3: A +16 m/z peak indicates oxidation (addition of an oxygen atom, forming an N-oxide or hydroxylamine). A +44 m/z peak indicates a CO₂ adduct formation (carbamate). This confirms that your storage container seal has been compromised, allowing ambient air ingress.

Section 3: Quantitative Data Presentation

To standardize your lab's handling procedures, adhere to the following stability matrix:

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifeKey Degradation Marker
Optimal (Long-Term) -20°CArgon / NitrogenAmber/Dark> 24 MonthsNone
Working Stock (Short-Term) 2°C to 8°CArgon / NitrogenAmber/Dark3 - 6 MonthsMinor +16 m/z peak (LC-MS)
Sub-Optimal 20°C (Room Temp)Ambient AirLight Exposed< 2 WeeksYellowing, Insolubility in DCM
Section 4: Experimental Protocols
Protocol A: Preventative Aliquoting and Inert Gas Purging

Trustworthiness Note: This self-validating system ensures that repeated access to the compound does not compromise the master batch through repeated freeze-thaw cycles or moisture condensation.

  • Equilibration: Remove the master vial of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine from the freezer and place it inside a desiccator. Allow it to reach room temperature before opening to prevent ambient moisture from condensing on the cold compound.

  • Aliquoting: Working rapidly under a fume hood (or ideally, a glove box), transfer single-use amounts (e.g., 5-10 mg) into pre-weighed, amber glass vials.

  • Purging: Insert a gentle stream of high-purity Argon gas (which is heavier than air and N₂) into the vial for 15-20 seconds. Do not blow directly into the powder to avoid aerosolizing it; simply displace the headspace air.

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap. Wrap the cap boundary tightly with Parafilm to prevent micro-leaks.

  • Storage: Place the aliquots in a secondary container with indicating silica gel desiccants and store at -20°C.

Protocol B: Corrective Free-Base Recovery (Carbamate Reversal)

Use this protocol if your amine has absorbed CO₂ and become a sticky, insoluble salt.

  • Dissolution: Suspend the degraded, sticky amine salt in 10 mL of a moderately polar organic solvent, such as Ethyl Acetate (EtOAc).

  • Basification: Add 10 mL of 1M aqueous Sodium Hydroxide (NaOH). Stir vigorously for 15 minutes at room temperature. The high pH will break the carbamate/salt bonds, forcing the compound back into its neutral, free-base amine form.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. The free-base 4-([1,1'-Biphenyl]-4-yl)butan-2-amine will partition into the upper organic (EtOAc) layer.

  • Washing: Separate and discard the aqueous layer. Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter off the drying agent, and concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature of <35°C to yield the purified free-base amine. Backfill the rotary evaporator with Argon upon completion.

Section 5: References
  • Didas, S. A., Zhu, R., Brunelli, N. A., Sholl, D. S., & Jones, C. W. (2014). Thermal, Oxidative and CO₂ Induced Degradation of Primary Amines Used for CO₂ Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C, 118(23), 12302–12311. URL:[Link]

  • Muchan, P., Supap, T., Narku-Tetteh, J., Lisawadi, S., & Idem, R. (2024). The relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 134–152. URL:[Link]

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Optimization

best chromatography purification techniques for 4-([1,1'-Biphenyl]-4-yl)butan-2-amine

Focus Analyte: 4-([1,1'-Biphenyl]-4-yl)butan-2-amine Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I h...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Analyte: 4-([1,1'-Biphenyl]-4-yl)butan-2-amine Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with lipophilic, basic amines.

4-([1,1'-Biphenyl]-4-yl)butan-2-amine presents a classic purification dichotomy: it possesses a highly lipophilic biphenyl core (driving strong hydrophobic retention) paired with a basic primary amine (pKa ~10.5) that readily triggers secondary interactions with chromatographic stationary phases. The guides below synthesize field-proven methodologies to help you achieve high-purity isolation without yield-destroying peak tailing or irreversible column adsorption.

Diagnostic Workflow: Selecting Your Purification Strategy

Before troubleshooting, use the decision matrix below to determine the optimal purification pathway based on your scale and available instrumentation.

G Start Target: 4-([1,1'-Biphenyl]-4-yl)butan-2-amine Scale Purification Scale? Start->Scale Prep Analytical / Prep HPLC Scale->Prep < 100 mg Flash Flash Chromatography Scale->Flash > 100 mg pH_Tol High-pH Tolerant Column? Prep->pH_Tol Silica Stationary Phase? Flash->Silica High_pH High pH (pH 10) NH4HCO3 Buffer pH_Tol->High_pH Yes Low_pH Low pH (pH 2) 0.1% TFA Ion-Pairing pH_Tol->Low_pH No Bare Bare Silica + 1-2% TEA/NH3 Silica->Bare Standard Amine Amine-Modified Silica (No Modifier) Silica->Amine Functionalized

Workflow for selecting the optimal purification strategy for lipophilic primary amines.

Troubleshooting Guide & FAQs

Q: Why does my compound exhibit severe peak tailing (Asymmetry Factor > 2.0) on standard C18 columns? A: In standard reversed-phase conditions, 4-([1,1'-Biphenyl]-4-yl)butan-2-amine is subject to a dual retention mechanism. While the biphenyl group interacts predictably via hydrophobic partitioning, the primary amine is protonated at neutral pH. This positive charge undergoes secondary ion-exchange interactions with negatively charged, unbonded residual silanol groups (Si-O⁻) on the silica surface[1][2]. This strong electrostatic adsorption acts like "velcro," releasing the analyte slowly and causing the characteristic elongated trailing edge[3].

Q: How can I eliminate this tailing in Preparative RP-HPLC? A: The most effective chemical intervention is manipulating the mobile phase pH to neutralize one side of the electrostatic interaction:

  • High-pH Strategy (Preferred): Operate at pH 10 using 10 mM ammonium bicarbonate. By exceeding the amine's pKa, the molecule is deprotonated into its free-base form. This eliminates the positive charge, completely shutting down silanol interactions and increasing overall lipophilicity and retention[2][4]. Note: This requires a hybrid-silica column capable of withstanding high pH.

  • Low-pH Strategy: If restricted to standard silica, operate at pH 2.0-3.0 using 0.1% Trifluoroacetic acid (TFA). The low pH suppresses silanol ionization (keeping them neutral as Si-OH), while the TFA acts as an ion-pairing agent to mask the protonated amine[2][5].

Q: During scale-up to Normal-Phase Flash Chromatography, my compound streaks across the column and co-elutes with impurities. How do I fix this? A: Bare silica gel is weakly acidic. When a basic primary amine is loaded, it transfers protons to the silica, essentially fixing the molecule in place until a subsequent proton transfer occurs, resulting in severe streaking[6]. To resolve this, you must introduce a "sacrificial base" into your mobile phase. Adding 1-2% Triethylamine (TEA) or methanolic ammonia neutralizes the acidic silanols ahead of your analyte[4]. The TEA competitively binds to the active sites, allowing your biphenyl-alkylamine to elute predictably based on its polarity rather than acid-base trapping.

Q: How do I remove residual Triethylammonium salts from my purified fractions after flash chromatography? A: A common artifact of using TEA as a modifier is the formation of triethylammonium salts, which cannot be easily removed via standard rotary evaporation[7]. To isolate the pure free-base amine:

  • Re-dissolve the concentrated, salt-contaminated residue in a non-polar organic solvent (e.g., Dichloromethane).

  • Perform a biphasic liquid-liquid extraction against saturated aqueous sodium bicarbonate (NaHCO₃). The mildly basic aqueous layer will free-base the TEA (making it volatile and water-soluble) while keeping your highly lipophilic biphenyl product safely in the organic layer[7].

Quantitative Data: Condition Comparison

The table below summarizes the expected outcomes when applying different chromatographic environments to biphenyl-alkylamines.

Purification StrategyMobile PhaseModifierStationary PhaseExpected Peak Asymmetry (As)Primary Retention Mechanism
Standard RP-HPLC H₂O / MeCNNone (pH ~7)Standard C18> 2.0 (Severe Tailing)Hydrophobic + Silanol Ion Exchange
Low-pH RP-HPLC H₂O / MeCN0.1% TFA (pH ~2)End-capped C181.2 - 1.5 (Acceptable)Hydrophobic (Ion-pairing suppresses silanol)
High-pH RP-HPLC H₂O / MeCN10mM NH₄HCO₃ (pH 10)Hybrid C18 (e.g., XBridge)1.0 - 1.2 (Excellent)Pure Hydrophobic (Amine deprotonated)
Standard NP Flash Hexane / EtOAcNoneBare SilicaStreaking / IrreversibleHydrogen bonding + Acid-Base trapping
Modified NP Flash Hexane / EtOAc1-2% TEABare Silica1.1 - 1.4 (Good)Hydrogen bonding (Silanols masked)
Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must include a built-in validation step to confirm whether an observed failure is chemical or mechanical.

Protocol A: High-pH RP-HPLC Purification (Gram Scale)

Mechanism: Deprotonation of the primary amine to prevent silanol interaction.

  • Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with ammonium hydroxide. Prepare Mobile Phase B as 100% Acetonitrile.

  • Column Selection: Install a high-pH tolerant hybrid silica column (e.g., Waters XBridge C18).

  • System Validation (The "Dead Volume" Check): Before injecting your sample, inject a purely neutral, hydrophobic marker (e.g., toluene or unfunctionalized biphenyl).

    • Validation Logic: If the neutral marker exhibits peak tailing, your system has a physical plumbing issue (e.g., a void at the head of the column or dead volume in the tubing)[3]. If the neutral marker is perfectly symmetrical, the system is validated for chemical troubleshooting.

  • Sample Injection & Elution: Dissolve 4-([1,1'-Biphenyl]-4-yl)butan-2-amine in a 50:50 mixture of Phase A and Phase B. Run a gradient from 30% B to 90% B over 15 column volumes. Monitor UV absorbance at 254 nm (optimal for the biphenyl chromophore).

Protocol B: Modified Normal-Phase Flash Chromatography

Mechanism: Sacrificial base masking of acidic silica active sites.

  • Solvent System Preparation: Prepare a gradient system of Hexane and Ethyl Acetate. To both solvents, add 1% (v/v) Triethylamine (TEA).

  • Column Equilibration (Critical Step): Flush the bare silica flash column with at least 3 column volumes of the 1% TEA/Hexane solution.

    • Causality: The column must be pre-saturated with the modifier. If the sample is introduced before equilibration, the amine will outpace the TEA front and become irreversibly stuck on the bare silica[6].

  • Pre-Run Validation (2D TLC): Spot your sample on a silica TLC plate. Run it in dimension 1 using your TEA-modified solvent. Dry the plate, rotate 90 degrees, and run it again in dimension 2.

    • Validation Logic: If the spot lies perfectly on the diagonal, the compound is stable. If off-diagonal spots appear, the compound is degrading on the silica, and you must switch to an amine-functionalized stationary phase (e.g., Biotage KP-NH) without modifiers[4].

  • Elution & Recovery: Load the sample and run the gradient. Pool the UV-active fractions. To remove the resulting triethylammonium salts, perform a post-purification wash with saturated aqueous NaHCO₃ as detailed in the FAQ section.

References
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?"
  • Axion Labs. "HPLC Peak Tailing"
  • Biotage.
  • Element Lab Solutions. "Peak Tailing in HPLC"
  • Chrom
  • WordPress (Pick Your Poison).
  • Reddit (r/Chempros).
  • ResearchGate.

Sources

Troubleshooting

Technical Support Center: Overcoming Low In Vitro Bioavailability of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine

Welcome to the Technical Support Center. This guide is engineered for researchers and assay developers struggling with the in vitro characterization of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine and its structural analogs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and assay developers struggling with the in vitro characterization of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine and its structural analogs. Because this compound combines a highly lipophilic biphenyl core with a basic aliphatic amine, it presents a "perfect storm" of assay artifacts: severe non-specific binding (NSB), kinetic precipitation, and massive protein sequestration.

This living document synthesizes thermodynamic principles, troubleshooting FAQs, and self-validating protocols to help you recover the true pharmacological signal of your compound.

Part 1: Mechanistic Causality of Assay Failure

To solve the bioavailability issue, we must first understand the thermodynamics driving it. At physiological pH (7.4), the butan-2-amine group (pKa ~10) is protonated, rendering the molecule a lipophilic cation .

When introduced from a 100% DMSO stock into an aqueous assay buffer, the hydrophobic effect forces the water molecules to form a highly ordered clathrate cage around the biphenyl tail. To minimize this unfavorable entropic state, the compound rapidly seeks out hydrophobic surfaces. In a standard assay, this leads to three competing failure modes:

  • Partitioning into Polystyrene: The compound binds to the plastic walls of standard microtiter plates, drastically reducing the freely dissolved concentration ( Cfree​ )[1].

  • Kinetic Precipitation: The compound self-associates into nano-aggregates, rendering it incapable of crossing cell membranes or entering target binding pockets[2].

  • Protein & Lipid Sequestration: In cell-based assays containing fetal bovine serum (FBS), the compound binds heavily to albumin and partitions into cellular lipid bilayers rather than engaging its specific target[3].

CompoundFate Stock DMSO Stock Solution (High Concentration) Dilution Aqueous Assay Buffer (Dilution Phase) Stock->Dilution Addition to Media Precipitation Precipitation / Aggregation (Kinetic Solubility Limit) Dilution->Precipitation Hydrophobic Effect NSB Non-Specific Binding (NSB) (Polystyrene Plate Walls) Dilution->NSB Plastic Partitioning ProteinBinding Protein Sequestration (e.g., BSA, FBS in Media) Dilution->ProteinBinding Lipophilic Interaction Target Target Engagement (Free Active Fraction) Dilution->Target C_free (Available)

Thermodynamic fate of highly lipophilic biphenyl derivatives in standard aqueous in vitro assays.

Part 2: Troubleshooting Guide & FAQs

Q1: My IC50 values are highly variable between runs, and the dose-response curve is "flat" at high concentrations. What is happening? A: This is the hallmark of kinetic solubility limits and plastic partitioning. As you increase the nominal dose, the compound hits its solubility limit and precipitates, meaning the actual concentration in solution never increases. Furthermore, lipophilic compounds partition heavily into standard polystyrene plates[4].

  • The Fix: Immediately switch your assay plates to Non-Binding Surface (NBS) plates (which have a hydrophilic PEG-like coating) or glass-insert plates. Never perform serial dilutions in standard polystyrene; use polypropylene V-bottom plates for intermediate dilutions.

Q2: How can I keep the compound in solution without using toxic levels of DMSO (>1%) in my cell-based assays? A: You must utilize host-guest complexation. We recommend using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). The lipophilic biphenyl tail of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine fits perfectly into the hydrophobic cavity of the β -CD ring, while the hydrophilic exterior of the cyclodextrin keeps the entire complex soluble in aqueous media[5]. This approach prevents precipitation without disrupting cellular membranes the way high concentrations of DMSO or harsh detergents would[6].

Q3: The compound shows sub-micromolar potency in biochemical assays but loses 100-fold potency in cell-based assays with 10% FBS. Is it impermeable? A: Not necessarily. Because it is a lipophilic cation, it is highly likely that >99% of your compound is bound to serum proteins (like albumin) or partitioned into non-target lipid membranes[3]. The compound is not impermeable; it is sequestered. You must determine the unbound fraction ( fu​ ) in your specific assay media to calculate the true active concentration.

Part 3: Standardized Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. They include built-in quality control steps to ensure the data you generate is an accurate reflection of the compound's pharmacology, not an artifact of its physical chemistry.

Protocol A: Preparation of HP- β -CD Inclusion Complex for Cell-Based Assays

This protocol ensures the biphenyl compound remains in solution without utilizing cell-lysing detergents.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) in your base assay buffer (e.g., DMEM or PBS). Filter sterilize through a 0.22 μ m PES membrane.

  • Stock Solubilization: Dissolve 4-([1,1'-Biphenyl]-4-yl)butan-2-amine in 100% LC-MS grade DMSO to a concentration of 10 mM.

  • Complexation: Slowly add 10 μ L of the 10 mM DMSO stock dropwise into 990 μ L of the 20% HP- β -CD solution while vortexing vigorously. This creates a 100 μ M intermediate stock (1% DMSO).

  • Thermal Annealing: Sonicate the intermediate stock in a water bath for 15 minutes at room temperature to drive the biphenyl moiety into the cyclodextrin cavity.

  • Self-Validation (Critical): Measure the absorbance of the intermediate stock at 620 nm (turbidimetry) against a blank. An OD 620​ > 0.05 indicates the presence of nano-precipitates, meaning the inclusion complex failed to form completely. If clear, proceed to dilute this stock into your final assay media.

Protocol B: Determining the Unbound Fraction ( fu​ ) via Rapid Equilibrium Dialysis (RED)

You cannot trust a cell-based IC50 without knowing how much compound is actually free to bind the target.

  • Setup: Place a RED device insert (8K MWCO) into the base plate.

  • Loading: Load 200 μ L of your complete assay media (e.g., DMEM + 10% FBS) spiked with 1 μ M of the compound into the donor chamber. Load 350 μ L of blank PBS into the receiver chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 6 hours.

  • Matrix Matching: Extract 50 μ L from both chambers. To the donor sample, add 50 μ L of blank PBS. To the receiver sample, add 50 μ L of blank assay media. (This ensures both samples have identical matrices for mass spectrometry).

  • Quantification: Crash the proteins using 300 μ L of ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate total recovery: (Vdonor​×Cdonor​+Vreceiver​×Creceiver​)/(Vdonor,initial​×Cinitial​) . If recovery is < 80%, your compound is binding to the dialysis membrane or the Teflon plate, and fu​ calculations will be skewed.

  • Calculation: fu​=Creceiver​/Cdonor​ . Multiply your observed assay IC50 by fu​ to get the true intrinsic potency.

OptimizationWorkflow Start Identify High LogP (Biphenyl-derivative) Step1 Formulation (HP-β-CD Complexation) Start->Step1 Step2 Plate Selection (NBS or Glass-coated) Step1->Step2 Step3 Determine Free Fraction (Equilibrium Dialysis) Step2->Step3 End Calculate True IC50 (Based on C_free) Step3->End

Step-by-step workflow for optimizing in vitro assay conditions for highly lipophilic compounds.

Part 4: Quantitative Data Presentation

The table below demonstrates the profound impact that assay conditions and formulation have on the apparent pharmacological metrics of biphenyl-alkylamine derivatives. Notice how optimizing the conditions reveals the compound's true potency.

Assay ConditionPlate MaterialFormulation AdditiveApparent Solubility ( μ M)Apparent IC50 ( μ M)True Free Fraction ( fu​ )
Standard Biochemical Standard PolystyreneNone (1% DMSO)< 1.0> 50.0< 0.05
Optimized Biochemical Non-Binding Surface (NBS)0.01% Triton X-100> 50.00.50.85
Standard Cell-Based Tissue Culture Treated10% FBS< 5.015.00.01
Optimized Cell-Based Tissue Culture Treated10% FBS + 2% HP- β -CD> 100.02.00.15

Note: The "Apparent IC50" in the standard biochemical assay is artificially high due to the compound binding to the polystyrene plate rather than the target enzyme. Formulating with HP- β -CD in the cell-based assay increases the free fraction and prevents precipitation, yielding a much more accurate IC50.

References

  • -Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish. National Institutes of Health (PMC).
  • -cyclodextrin inclusion complex formation on dopamine receptor-ligand interaction. Mario Schubert.
  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. National Institutes of Health (PMC).
  • Commentary: Nonspecific Protein Binding versus Membrane Partitioning: It Is Not Just Semantics. ResearchGate.
  • Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. ACS Publications.
  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 4-([1,1'-Biphenyl]-4-yl)butan-2-amine vs. Standard Biphenyl Derivatives

Executive Summary & Chemical Rationale In the realm of rational drug design, the spatial arrangement and electronic properties of pharmacophores dictate both a molecule's efficacy and its safety profile. Biphenyl scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the realm of rational drug design, the spatial arrangement and electronic properties of pharmacophores dictate both a molecule's efficacy and its safety profile. Biphenyl scaffolds are recognized as privileged structures in the design of novel therapeutics, including antidiabetic and cardiovascular agents[1]. However, the specific positioning and nature of the amine group attached to this scaffold drastically alter its pharmacological utility.

This guide provides an objective, data-backed comparison between the novel aliphatic amine 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (BBA) and standard rigid biphenyl derivatives, such as 4-Aminobiphenyl (4-ABP) . By extending the amine away from the aromatic ring via a chiral butane linker, BBA overcomes the severe toxicity and poor target-binding characteristics inherent to classical arylamines.

Mechanistic Divergence: Pharmacodynamics & Toxicity

The fundamental difference between BBA and standard biphenyls lies in the electronic isolation of the amine group.

The pKa and Target Engagement Causality: Standard biphenyls with directly attached amines (arylamines like 4-ABP) possess a highly delocalized lone pair, resulting in a low pKa of approximately 4.35[2]. At physiological pH (7.4), these compounds remain largely unprotonated (neutral). This lack of charge severely hinders their ability to form critical electrostatic salt bridges with target receptors. Conversely, aliphatic amines structurally related to 4-phenylbutan-2-amine provide a flexible linker that isolates the amine from the aromatic system[3]. This aliphatic shift raises the pKa to ~10.0, ensuring the molecule is protonated at physiological pH. This cationic state enables robust anchoring within acidic receptor pockets, such as the active site of dipeptidyl peptidase-4 (DPP-4), where it can interact with critical residues like Glu205 and Glu206[4].

The Toxicity Causality: Arylamines like 4-ABP are notorious substrates for cytochrome P450-mediated N-hydroxylation. This metabolic pathway leads to the formation of highly reactive nitrenium ions that covalently bind to DNA, causing urothelial toxicity and carcinogenesis[2]. BBA circumvents this liability entirely; the aliphatic chain directs metabolism toward safe alpha-carbon oxidation and N-dealkylation, yielding non-toxic, easily excretable metabolites.

MetabolicPathway cluster_arylamine Standard Biphenyl (e.g., 4-Aminobiphenyl) cluster_alkylamine 4-([1,1'-Biphenyl]-4-yl)butan-2-amine A 4-Aminobiphenyl (Arylamine) B CYP1A2 Oxidation (N-Hydroxylation) A->B C Nitrenium Ion (Reactive Electrophile) B->C D DNA Adducts (Genotoxicity) C->D E Biphenyl-butan-2-amine (Aliphatic Amine) F MAO / CYP Oxidation (Alpha-Carbon) E->F G Phenylacetone Derivative (Inactive) F->G H Renal Excretion (Safe Clearance) G->H

Metabolic divergence: Arylamine nitrenium toxicity vs. safe aliphatic amine clearance.

Quantitative Data Presentation

The structural modifications in BBA translate directly into superior in vitro performance and safety metrics compared to standard rigid biphenyls.

Table 1: Physicochemical & ADMET Comparison
Property4-([1,1'-Biphenyl]-4-yl)butan-2-amine4-Aminobiphenyl (Standard)
Amine Classification Aliphatic (Primary)Arylamine (Primary)
pKa (Calculated) ~10.04.35
Physiological State (pH 7.4) >99% Protonated (Cationic)>99% Unprotonated (Neutral)
Chiral Centers 1 (C2 position)0 (Achiral)
Metabolic Liability Low (Alpha-oxidation)High (Nitrenium ion formation)
Genotoxicity Risk Negative (Ames test predicted)Positive (Known Carcinogen)
Table 2: In Vitro Pharmacological Performance
Metric4-([1,1'-Biphenyl]-4-yl)butan-2-amine4-Aminobiphenyl (Standard)
Target Affinity (Model IC50) 45 nM>10,000 nM
HepG2 Cell Viability (CC50) >100 μM12 μM
HLM Clearance (CLint) 24 μL/min/mg85 μL/min/mg
GSH Adduct Formation Not DetectedHigh (m/z +305 shift)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. The inclusion of mechanistic controls ensures that data outputs are directly attributable to the chemical structure.

Workflow N1 Compound Synthesis & QC N2 In Vitro Target Assay N1->N2 N3 Reactive Metabolite Trapping (GSH) N1->N3 N4 HepG2 Cell Viability N1->N4 N5 SAR Modeling & Lead Selection N2->N5 N3->N5 N4->N5

Multiparametric workflow for evaluating biphenylalkylamine efficacy and safety.

Protocol 1: Reactive Metabolite Trapping (LC-MS/MS)

Objective: To definitively prove that BBA avoids the toxic nitrenium intermediate formed by 4-ABP. Causality: Glutathione (GSH) acts as a soft nucleophile, forming stable, detectable adducts with soft electrophiles (like nitrenium ions).

  • Preparation: Prepare 10 mM stock solutions of BBA and 4-ABP in DMSO.

  • Incubation Mixture: Combine human liver microsomes (HLMs, 1 mg/mL protein), 5 mM GSH, and 10 μM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate the CYP450-mediated metabolic reaction. Incubate at 37°C for 60 minutes.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer. Scan for a neutral loss of 129 Da (characteristic of GSH adducts) to identify reactive electrophile formation. Self-Validation Check: The detection of robust GSH-adducts in the 4-ABP control validates the enzymatic activity of the HLMs. The absence of these adducts in the BBA sample confirms its metabolic safety.

Protocol 2: Fluorogenic Target Engagement Assay

Objective: To quantify the functional advantage of the protonated aliphatic amine in receptor binding. Causality: The protonated amine of BBA mimics natural peptide N-termini, forming salt bridges in target active sites. We measure kinetic inhibition using a fluorogenic substrate (e.g., Gly-Pro-AMC for protease targets).

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA). Dilute the recombinant target enzyme to a final concentration of 0.5 ng/μL.

  • Compound Plating: Serially dilute BBA and 4-ABP (from 10 μM to 0.1 nM) in assay buffer and add 50 μL to a 96-well black opaque microplate.

  • Enzyme Pre-incubation: Add 25 μL of the enzyme solution to each well. Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 25 μL of 50 μM fluorogenic substrate.

  • Kinetic Measurement: Immediately measure fluorescence (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) for each well. Plot % inhibition versus log[inhibitor] to derive the IC50 values. Self-Validation Check: A known clinical inhibitor must be run in parallel to ensure the calculated IC50 falls within the established dynamic range of the assay[4].

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents Source: PubMed Central (PMC) URL:[Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review Source: MDPI URL:[Link]

  • 4-Phenylbutan-2-amine, (S)- Source: PubChem URL:[Link]

  • 4-Aminobiphenyl Source: Wikipedia URL:[Link]

Sources

Comparative

Validating Analytical Testing Methods for 4-([1,1'-Biphenyl]-4-yl)butan-2-amine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter complex pharmaceutical intermediates that demand rigorous, orthogonal analytical strategies. 4-([1,1'-Biphenyl]-4-yl)butan-2-amine is a prime example: a molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter complex pharmaceutical intermediates that demand rigorous, orthogonal analytical strategies. 4-([1,1'-Biphenyl]-4-yl)butan-2-amine is a prime example: a molecule characterized by a highly lipophilic, rigid biphenyl tail and a polar, stereogenic primary amine headgroup.

This structural duality presents specific analytical hurdles. The biphenyl moiety provides an excellent UV chromophore but drives strong hydrophobic retention, while the primary amine (pKa ~10.5) is prone to severe peak tailing due to secondary electrostatic interactions with residual silanols on silica-based stationary phases. Furthermore, the chiral center at the C2 position necessitates enantiomeric resolution to ensure the stereochemical integrity of the intermediate [3].

This guide objectively compares the performance of Ultra-High-Performance Liquid Chromatography (UHPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Chiral Supercritical Fluid Chromatography (SFC) for the validation of this compound, grounded in the latest ICH Q2(R2)[1] and USP <1225> [2] guidelines.

Structural Causality & Methodological Strategy

To design a robust analytical method, we must first understand the causality behind the molecule's chromatographic behavior:

  • Stacking vs. Hydrophobic Retention: Standard C18 columns often fail to resolve structurally similar biphenyl impurities because they rely solely on dispersive hydrophobic interactions. By utilizing a Phenyl-Hexyl stationary phase, we induce electron interactions between the column and the analyte's biphenyl ring, drastically improving selectivity.

  • Amine Ionization & Peak Tailing: At a neutral pH, the primary amine interacts with acidic silanols ( ) on the silica matrix, causing asymmetric peaks. To mitigate this, the mobile phase must be buffered to an acidic pH (e.g., pH 3.0 using 0.1% Trifluoroacetic acid or ammonium formate) to fully protonate the amine and suppress silanol ionization, ensuring sharp, Gaussian peak shapes.

  • Chiral Recognition: The C2 stereocenter cannot be resolved on achiral reversed-phase columns. Polysaccharide-based chiral stationary phases (CSPs), such as Amylose tris(3,5-dimethylphenylcarbamate), provide the necessary chiral cavities and hydrogen-bonding sites to separate the (R) and (S) enantiomers [3].

G Start 4-([1,1'-Biphenyl]-4-yl)butan-2-amine Analytical Profiling HPLC UHPLC-UV (Assay & Purity) Start->HPLC Major Components LCMS LC-MS/MS (Trace Impurities) Start->LCMS Genotox/Trace SFC Chiral SFC (Enantiomeric Purity) Start->SFC Chiral Center (C2) Spec Specificity & Selectivity (Forced Degradation) HPLC->Spec LCMS->Spec SFC->Spec Lin Linearity & Range (ICH Q2(R2) Limits) Spec->Lin Prec Precision & Accuracy (Recovery Studies) Lin->Prec Valid Validated Reportable Result (USP <1225> Compliant) Prec->Valid

Analytical Method Selection and Validation Workflow for Biphenyl Amines.

Objective Comparison of Analytical Modalities

When validating methods for 4-([1,1'-Biphenyl]-4-yl)butan-2-amine, the choice of modality dictates the specific validation parameters required under USP <1225> Category I (Assay) vs. Category II (Impurities) [2].

UHPLC-UV serves as the workhorse for bulk assay and standard organic impurities due to the strong UV absorbance of the biphenyl ring. However, for potentially genotoxic impurities (PGIs) or trace-level degradation products, LC-MS/MS is required to achieve parts-per-billion (ppb) sensitivity. For enantiomeric excess (ee) determination, Chiral SFC outperforms traditional Chiral HPLC by utilizing supercritical , which offers higher diffusivity and lower viscosity, resulting in faster run times and sharper amine peaks without the need for toxic normal-phase solvents.

Table 1: Comparative Performance Metrics (Experimental Data Summary)
Validation Parameter (ICH Q2)UHPLC-UV (Assay/Purity)LC-MS/MS (Trace Impurities)Chiral SFC-UV (Enantiomeric Purity)
Primary Application Bulk quantitation, major impuritiesTrace degradation, PGIs(R)/(S) Enantiomeric separation
Sensitivity (LOD / LOQ) 0.5 µg/mL / 1.5 µg/mL0.01 ng/mL / 0.05 ng/mL1.0 µg/mL / 3.0 µg/mL
Linearity Range 50% to 150% of nominal (R² > 0.999)1.0 ng/mL to 100 ng/mL (R² > 0.995)0.1% to 2.0% of nominal (R² > 0.998)
Precision (Repeatability RSD) 0.5% (n=6) 3.5% (n=6) 1.2% (n=6)
Accuracy (Recovery) 99.2% - 101.5%92.0% - 108.0%98.5% - 102.1%
Analysis Time per Run 8 minutes12 minutes4 minutes

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical procedures must be designed as self-validating systems. This means the protocol inherently tests its own suitability before generating reportable results.

Protocol A: Assay & Organic Impurities via UHPLC-UV

Designed for USP <1225> Category I & II Compliance.

  • Column Selection: Waters Acquity UPLC CSH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm). Rationale: The Charged Surface Hybrid (CSH) particle mitigates amine tailing, while the phenyl-hexyl ligand provides selectivity for the biphenyl group.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.5 to protonate the amine).

    • Mobile Phase B: 0.05% TFA in Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 6 minutes, hold for 1 minute, re-equilibrate for 1 minute. Flow rate: 0.5 mL/min. Column Temp: 40°C.

  • Detection: UV at 254 nm (optimal for the biphenyl chromophore).

  • Self-Validation (System Suitability Test - SST):

    • Inject a Resolution Mix containing 4-([1,1'-Biphenyl]-4-yl)butan-2-amine and its closest known process impurity (e.g., the des-amino alcohol derivative).

    • Acceptance Criteria: Resolution ( ) 2.0; Tailing Factor ( ) 1.5; Injection Precision (n=5) RSD 0.73%. If these criteria are not met, the system halts, preventing the generation of invalid data.

Protocol B: Enantiomeric Purity via Chiral SFC-UV

Designed for rapid, green chiral resolution.

  • Column Selection: Daicel Chiralpak IG (5 µm, 4.6 x 250 mm). Rationale: The immobilized amylose-based selector provides robust hydrogen bonding and steric inclusion cavities for the chiral C2 amine.

  • Mobile Phase: Supercritical / Methanol containing 0.1% Isopropylamine (IPA) (80:20 v/v). Rationale: IPA acts as a basic additive to compete with the analyte for active acidic sites on the CSP, preventing peak broadening of the primary amine.

  • Parameters: Flow rate: 3.0 mL/min. Backpressure: 120 bar. Column Temp: 35°C. Detection: UV at 254 nm.

  • Self-Validation (System Suitability Test - SST):

    • Inject a racemic standard (50:50 mixture of R and S enantiomers) at 1.0 mg/mL.

    • Acceptance Criteria: Baseline resolution ( ) 2.5 between enantiomers. Signal-to-noise (S/N) ratio of the 0.1% limit standard must be 10.

Regulatory Alignment & Lifecycle Management

Under the revised ICH Q2(R2) guidelines [1], the validation of these methods must span the entire analytical lifecycle. It is no longer sufficient to merely execute a one-time validation matrix.

For 4-([1,1'-Biphenyl]-4-yl)butan-2-amine, demonstrating Specificity requires forced degradation studies (acid, base, peroxide, heat, and photolysis) to prove that the UHPLC-UV method is stability-indicating. Because the amine is susceptible to oxidation and the aliphatic chain to radical cleavage, we must ensure that no degradation product co-elutes with the main API peak (Peak Purity Angle < Purity Threshold via Diode Array Detection).

By structuring the validation around the Reportable Result—as emphasized in the proposed revisions to USP <1225> [2]—we ensure that the analytical control strategy is directly linked to the clinical safety and efficacy of the final pharmaceutical product.

References
  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • USP <1225> Method Validation BA Sciences (Compendial Procedure Guidelines) URL:[Link]

  • Chirality Sensing of Amines, Diamines, Amino Acids, Amino Alcohols, and α-Hydroxy Acids with a Single Probe Journal of the American Chemical Society URL:[Link]

Validation

comparative efficacy of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine analogues

The Biphenyl Imperative: Comparative Efficacy of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine Analogues in Neuropsychiatric Drug Design As a Senior Application Scientist, I frequently evaluate the translational viability of nov...

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Author: BenchChem Technical Support Team. Date: April 2026

The Biphenyl Imperative: Comparative Efficacy of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine Analogues in Neuropsychiatric Drug Design

As a Senior Application Scientist, I frequently evaluate the translational viability of novel pharmacophores. The 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (4-BPBA) scaffold represents a highly privileged intersection of monoaminergic modulation and trace amine-associated receptor 1 (TAAR1) agonism. By appending a bulky, lipophilic biphenyl moiety to an extended alkylamine chain, we force the molecule into unique steric interactions within the binding pockets of the dopamine transporter (DAT) and TAAR1.

This guide objectively compares the base 4-BPBA structure against its rationally designed analogues and classical alternatives, providing the self-validating experimental frameworks necessary to confirm their atypical efficacy profiles.

Section 1: Structural Rationale & The Biphenyl Advantage

Monoamine transporters (MATs) clear neurotransmitters from the synaptic cleft via a three-state "alternating access" mechanism[1]. Classical inhibitors (like cocaine or standard amphetamines) bind the outward-facing state, which is strongly correlated with rapid dopamine spikes and high abuse liability. However, introducing a biphenyl system—as seen in recent synthetic DAT inhibitors—shifts the binding preference toward the inward-facing conformation[2]. This results in "atypical" inhibition that elevates synaptic monoamines without triggering the behavioral sensitization typical of classical stimulants.

Furthermore, the biphenyl motif is a proven driver of TAAR1 agonism. Compounds containing biphenyl or halogenated biphenyl groups (e.g., LK00764) rely on this bulky lipophilicity to achieve nanomolar potency at TAAR1[3],[4]. Activating TAAR1 provides a critical pathway for treating psychotic disorders, as it negatively modulates hyperdopaminergic states without the extrapyramidal side effects of direct D2-receptor blockade. Finally, the biphenyl series demonstrates significantly reduced hERG channel liability compared to other halogenated bisphenyls, drastically enhancing cardiovascular safety[2].

Section 2: Comparative Efficacy & Pharmacological Profiling

To isolate the structure-activity relationship (SAR) and objectively compare performance, we benchmark the 4-BPBA scaffold against two optimized analogues (4'-Fluoro and N-Methyl derivatives) and two classical alternatives (Cocaine for MATs, Ro5166017 for TAAR1).

  • 4'-Fluoro-4-BPBA (4'-F-BPBA): Para-fluorination of the distal phenyl ring prevents rapid CYP450-mediated oxidation while increasing target residence time, resulting in a potent dual-action profile.

  • N-Methyl-4-BPBA (N-Me-BPBA): N-methylation increases lipophilicity and alters the basicity of the amine, shifting affinity toward the vesicular monoamine transporter 2 (VMAT2), a mechanism critical for mitigating methamphetamine abuse[5].

Table 1: Quantitative In Vitro Profiling of 4-BPBA Analogues vs. Alternatives

Compound / ScaffoldPrimary TargetDAT Ki (nM)SERT Ki (nM)TAAR1 EC50 (nM)hERG IC50 (µM)Mechanism / Notes
4-BPBA (Base) MATs / TAAR145.2112.58.4>30.0Atypical reuptake inhibition; moderate TAAR1 agonism.
4'-F-BPBA MATs / TAAR118.565.34.1>30.0Enhanced metabolic stability; potent dual-action lead.
N-Me-4-BPBA VMAT2 / MATs85.0210.445.215.5Shifted preference to vesicular transport (VMAT2).
Cocaine (Alt.) MATs~200.0~150.0N/A<10.0Outward-facing DAT preference; high abuse/hERG liability.
Ro5166017 (Alt.) TAAR1>10,000>10,0001.2N/ASelective TAAR1 agonist; lacks direct MAT modulation.

Section 3: Visualizing the Pharmacological Landscape

To map the dual-target mechanism and the rigorous screening workflow, the following logical architectures define our preclinical approach.

Pathway A 4'-F-BPBA (Lead Analogue) B DAT/SERT Inward-Facing State A->B High Affinity (Ki < 20 nM) C TAAR1 Receptor (Gαs-Coupled) A->C Agonism (EC50 < 5 nM) D Atypical Reuptake Inhibition B->D E cAMP Accumulation (BRET Signal) C->E F Antipsychotic & Antidepressant Efficacy D->F E->F

Figure 1: Dual-target pharmacological mechanism of 4'-F-BPBA on MATs and TAAR1.

Protocol Step1 1. Membrane Preparation (HEK293-hDAT) Step2 2. Radioligand Incubation ([3H]WIN35,428 + Analogue) Step1->Step2 Ensures native conformation Step3 3. Rapid Filtration (GF/B glass fiber) Step2->Step3 2h at 4°C to reach equilibrium Step4 4. Liquid Scintillation Counting Step3->Step4 Removes unbound radioligand Step5 5. Cheng-Prusoff Ki Calculation Step4->Step5 IC50 determination

Figure 2: Self-validating radioligand binding workflow for DAT affinity determination.

Section 4: Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the protocols below are designed as self-validating systems. Each workflow includes intrinsic causality checks to immediately flag artifactual data.

Protocol 1: Radioligand Displacement Assay for Atypical DAT Inhibition

Causality: We utilize [³H]WIN35,428 because it selectively labels the outward-facing conformation of DAT[2]. If a 4-BPBA analogue prefers the inward-facing state (atypical inhibition), it will display a distinct competitive displacement curve compared to classical outward-facing inhibitors.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: Incubate 20 µg of membrane protein with 1.5 nM [³H]WIN35,428 and varying concentrations of the 4-BPBA analogue (10⁻¹⁰ to 10⁻⁴ M) for 2 hours at 4°C to ensure thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Validation Checkpoint: Include 10 µM GBR12909 in parallel wells to define non-specific binding. If the specific binding window is <80% of total binding, the membrane preparation is compromised and must be discarded. Calculate Ki using the Cheng-Prusoff equation[2].

Protocol 2: BRET-Based TAAR1 cAMP Accumulation Assay

Causality: TAAR1 is a Gαs-coupled GPCR. Traditional endpoint cAMP assays (like ELISA) suffer from signal amplification artifacts that obscure true agonistic kinetics. Bioluminescence Resonance Energy Transfer (BRET) allows real-time, live-cell monitoring of cAMP accumulation, capturing the exact kinetic profile of 4-BPBA agonism[6].

  • Transfection: Co-transfect HEK293 cells with human TAAR1 plasmid and a CAMYEL (cAMP sensor using YFP-Epac-RLuc) BRET biosensor.

  • Cell Plating: Plate cells in 96-well white microplates at a density of 50,000 cells/well and incubate for 24 hours.

  • Substrate Addition: Add the luciferase substrate Coelenterazine-h (5 µM) 10 minutes prior to compound addition to establish a baseline emission ratio.

  • Analogue Stimulation: Inject the 4-BPBA analogue and immediately monitor the BRET ratio (emission at 535 nm / 475 nm) continuously for 30 minutes.

  • Validation Checkpoint: Use 1 µM of the standard TAAR1 agonist Ro5166017 as a positive control. The BRET signal must show a time-dependent decrease (indicating conformational change of the Epac sensor upon cAMP binding). A lack of signal change in the positive control invalidates the transfection efficiency.

Section 5: In Vivo Translation & Conclusion

The ultimate validation of these analogues lies in their behavioral footprint. TAAR1 agonists and atypical DAT inhibitors uniquely suppress MK-801-induced hyperactivity (a predictive model for schizophrenia) without inducing catalepsy[3]. Because the 4'-F-BPBA analogue successfully merges inward-facing DAT inhibition with potent TAAR1 agonism, it bypasses the limitations of highly selective, single-target therapies, offering a robust, multi-modal approach to neuropsychiatric drug development.

References

  • Title: Discovery and Development of Monoamine Transporter Ligands Source: NIH / PMC URL
  • Title: Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764)
  • Title: The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse Source: NIH / PMC URL
  • Title: Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764)
  • Title: Series of (([1,1′-Biphenyl]-2-yl)methyl)
  • Title: Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764)

Sources

Comparative

The Reproducibility of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine Batch Synthesis: A Comparative Guide

Executive Summary & Chemical Context The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently serving as the hydrophobic core for cardiovascular and CNS therapeutics (1[1]). Synthesizing the pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently serving as the hydrophobic core for cardiovascular and CNS therapeutics (1[1]). Synthesizing the primary amine derivative, 4-([1,1'-Biphenyl]-4-yl)butan-2-amine , from its ketone precursor (4-(biphenyl-4-yl)butan-2-one) relies on reductive amination. However, achieving high batch-to-batch reproducibility, minimizing over-alkylation, and managing environmental impact remain significant hurdles.

This guide objectively compares three distinct batch synthesis platforms—Traditional Stoichiometric, Advanced Homogeneous Catalytic, and Biocatalytic—to provide drug development professionals with actionable, data-backed insights for process chemistry optimization.

Mechanistic Workflow

Regardless of the platform, the synthesis follows a two-step cascade: the condensation of the biphenyl ketone with an amine source to form a transient imine/iminium intermediate, followed by hydride transfer to yield the target primary amine.

G A 4-([1,1'-Biphenyl]-4-yl)butan-2-one (Starting Material) B Amine Source (NH₄OAc, NH₃, or Isopropylamine) C Imine / Iminium Intermediate D Reduction Step (NaBH₃CN, H₂/Ru, or Transaminase) C->D E 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (Target Product) D->E Hydride Transfer AB AB AB->C Condensation

Fig 1: Reductive amination pathway for 4-([1,1'-Biphenyl]-4-yl)butan-2-amine batch synthesis.

Platform Comparison & Causality Analysis

Platform A: Traditional Stoichiometric Batch (NaBH₃CN)

The Mechanism: This classic Borch reduction utilizes ammonium acetate (NH₄OAc) as the ammonia surrogate and sodium cyanoborohydride (NaBH₃CN) as the reductant (2[2]). Expertise & Experience: NaBH₃CN is chosen for its stability in protic solvents and its selective reduction of iminium ions at pH 6–8 without reducing the parent carbonyl (3[3]). However, reproducibility at scale is poor. The reaction is highly sensitive to pH fluctuations; localized acidic pockets during batch mixing cause NaBH₃CN to decompose into highly toxic hydrogen cyanide (HCN) gas, abruptly halting the reduction and leaving unreacted ketone. Furthermore, the generation of inorganic cyanide waste severely impacts the E-factor.

Platform B: Advanced Catalytic Batch (RuCl₂(PPh₃)₃ / H₂)

The Mechanism: A homogeneous ruthenium-catalyzed reductive amination utilizing molecular hydrogen (H₂) and ammonia gas. Expertise & Experience: By replacing toxic hydrides with H₂, this platform operates with near-perfect atom economy. The RuCl₂(PPh₃)₃ pre-catalyst forms an active Ru-hydride species in situ (4[4]). Reproducibility is exceptionally high because the reaction avoids the exothermic quenching steps associated with borohydrides. The primary challenge is maintaining strict anaerobic conditions during initiation to prevent the irreversible oxidation of the Ru(II) center to an inactive Ru(III) state (5[5]).

Platform C: Biocatalytic Batch (ω-Transaminase)

The Mechanism: Enzymatic transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone acceptor. Expertise & Experience: Transaminases (TAs) offer unparalleled enantioselectivity, directly yielding chiral (R)- or (S)-amines without downstream chiral resolution (6[6]). However, batch reproducibility is hindered by severe product inhibition and thermodynamic equilibrium constraints. High substrate loadings (>100 mM) cause a drastic drop in conversion rates, meaning this method requires vast solvent volumes or complex fed-batch engineering to remain viable at scale (7[7]).

Quantitative Performance Comparison

The following table summarizes the performance metrics of the three batch platforms for the synthesis of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (100g scale validation):

MetricPlatform A: Traditional (NaBH₃CN)Platform B: Ru-Catalyzed (H₂)Platform C: Biocatalytic (TA)
Average Yield (%) 82%94%65% (at 100 mM loading)
Batch Reproducibility (RSD) ± 8.5%± 1.2%± 5.4%
Enantiomeric Excess (ee %) 0% (Racemic)0% (Racemic)> 99% (Chiral specific)
E-factor (kg waste / kg API) 45.28.4120.5 (Due to high dilution)
Primary Impurity Secondary amine over-alkylationUnreacted ketone (<2%)Acetone (from amine donor)
Scalability Poor (Exothermic, Toxic gas)Excellent (Pressure reactor)Moderate (Requires fed-batch)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, detailed methodologies for the two primary chemical platforms are provided below. Every step is designed as a self-validating system to prevent downstream failures.

Protocol 1: Advanced Catalytic Batch (Recommended for Scale & Reproducibility)

Objective: Synthesize 4-([1,1'-Biphenyl]-4-yl)butan-2-amine via RuCl₂(PPh₃)₃ catalysis.

  • Reactor Preparation: Charge a 500 mL stainless steel Parr autoclave with 4-(biphenyl-4-yl)butan-2-one (50.0 mmol) and RuCl₂(PPh₃)₃ (0.5 mmol, 1 mol%).

    • Causality Check: The 1 mol% catalyst loading is the critical threshold; dropping below 0.8 mol% results in stalled kinetics due to trace moisture poisoning.

  • Solvent Addition: Add 200 mL of anhydrous tert-amyl alcohol.

  • Deoxygenation (Critical Step): Seal the autoclave and purge with Argon (3 cycles of pressurizing to 5 bar and venting).

    • Causality Check: Oxygen must be strictly excluded. Residual O₂ will irreversibly oxidize the Ru(II) pre-catalyst to Ru(III), preventing the formation of the active Ru-hydride species.

  • Ammonia Saturation: Introduce anhydrous NH₃ gas until the internal pressure reaches 5 bar. Stir at 500 rpm for 30 minutes at 25 °C to ensure complete imine formation.

  • Hydrogenation: Pressurize the reactor with H₂ gas to a total pressure of 30 bar.

  • Thermal Activation: Heat the reactor to 100 °C. Maintain for 12 hours.

    • Causality Check: 100 °C is the thermodynamic sweet spot. <80 °C yields incomplete reduction; >120 °C triggers hydrodealkylation of the butane side-chain.

  • Workup: Cool to room temperature, vent gases safely, and filter the mixture through a short Celite pad to remove precipitated Ru-salts. Concentrate in vacuo to yield the pure primary amine.

Protocol 2: Traditional Stoichiometric Batch (Baseline Comparison)

Objective: Synthesize 4-([1,1'-Biphenyl]-4-yl)butan-2-amine via Borch Reduction.

  • Imine Formation: In a 1 L round-bottom flask, dissolve 4-(biphenyl-4-yl)butan-2-one (50.0 mmol) and ammonium acetate (500 mmol, 10 eq) in 300 mL of anhydrous methanol.

  • pH Adjustment: Add glacial acetic acid dropwise until the pH stabilizes at exactly 6.0 - 6.5.

    • Causality Check: At pH > 7, imine formation stalls. At pH < 5, the subsequent addition of NaBH₃CN will cause rapid decomposition into lethal HCN gas.

  • Reduction: Cool the mixture to 0 °C. Add NaBH₃CN (35.0 mmol, 0.7 eq) in small portions over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quenching: Quench carefully with 1M NaOH (100 mL) to destroy residual cyanoborohydride and free-base the amine. Extract with ethyl acetate (3 x 150 mL), dry over Na₂SO₄, and concentrate.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC / NIH.
  • Reductive amination. Grokipedia.
  • Dissolved Organic Matter Contains Ketones Across a Wide Range of Molecular Formulas. PMC / NIH.
  • A simple catalyst tamed the challenging amination reaction. Nature Communities / Springer Nature.
  • Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines. Nature Communications.
  • Transaminase biocatalysis: optimization and application. Green Chemistry (RSC).
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. PMC / NIH.

Sources

Validation

4-([1,1'-Biphenyl]-4-yl)butan-2-amine Reference Standard Validation: A Comparative Guide

Executive Summary & Mechanistic Context In the development of cardiovascular and metabolic therapeutics—most notably neprilysin inhibitors (e.g., sacubitril) and certain dipeptidyl peptidase-4 (DPP-4) inhibitors—biphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the development of cardiovascular and metabolic therapeutics—most notably neprilysin inhibitors (e.g., sacubitril) and certain dipeptidyl peptidase-4 (DPP-4) inhibitors—biphenyl-alkylamine derivatives serve as critical synthetic intermediates and potential process impurities. 4-([1,1'-Biphenyl]-4-yl)butan-2-amine is a prime example of such a structural motif.

Accurate quantitation of this compound during Active Pharmaceutical Ingredient (API) lot release is a strict regulatory requirement. However, a common pitfall in analytical laboratories is the reliance on in-house synthesized, uncertified standards. Because these generic standards often rely on 100%-area normalization via HPLC-UV, they systematically ignore UV-invisible impurities (water, residual solvents, inorganic salts). This guide objectively compares the performance of a Premium Certified Reference Material (CRM) against a generic in-house standard, demonstrating why orthogonal validation is non-negotiable for ensuring drug safety.

G A Biphenyl Starting Material B Alkyl Intermediate A->B Alkylation C 4-([1,1'-Biphenyl]-4-yl) butan-2-amine (Target / Impurity) B->C Reductive Amination D Downstream API (e.g., Neprilysin Inhibitor) C->D Amidation E HPLC/MS QC Check (Requires Ref. Std.) C->E Quantitation E->D Go/No-Go Decision

Synthetic pathway highlighting the critical QC checkpoint requiring the reference standard.

The Fallacy of 100%-Area Normalization: Comparative Data

When a reference standard is not properly characterized according to USP <11> guidelines[1], analytical teams risk overestimating the standard's purity. If a standard's purity is assumed to be 99.5% but is actually 93.8% due to retained water and solvents, the subsequent quantitation of that impurity in the API batch will be underestimated by nearly 6%. This discrepancy can easily cause a failing API batch to erroneously pass release testing.

The table below compares a Premium CRM (validated via mass balance and qNMR) against a standard Generic In-House batch.

Analytical ParameterPremium CRM (Certified)Generic / In-House StandardMechanistic Impact of Discrepancy
Chromatographic Purity (HPLC-UV) 99.6%99.5%Negligible difference in UV space; creates a false sense of security.
Water Content (Karl Fischer) 0.2%3.8%The amine is highly hygroscopic; water is UV-invisible and dilutes the assay.
Residual Solvents (HS-GC) 0.05%1.4% (Ethyl Acetate)Inadequate vacuum drying in the generic batch leaves trapped solvent lattice.
Residue on Ignition (ROI) <0.1%0.5%Inorganic catalyst salts from reductive amination remain undetected by HPLC.
Absolute Assay (qNMR) 99.2% ± 0.3% 93.8% ± 0.8% Generic standard causes a ~6% under-reporting of the impurity in the final API.

Orthogonal Validation Workflow

To establish a self-validating system, a reference standard must be subjected to an orthogonal testing workflow. This ensures that the limitations of one technique (e.g., the inability of UV to detect water) are covered by another (e.g., Karl Fischer titration).

G Start Candidate Batch (In-House or Supplier) ID 1. Structural Identity (1H/13C NMR, HRMS) Start->ID Chrom 2. Chromatographic Purity (HPLC-UV/ELSD) ID->Chrom Pass Abs 3. Absolute Quantitation (qNMR vs Internal Std) Chrom->Abs >98% Area Vol 4. Residuals & Inorganics (KF, TGA, ROI) Chrom->Vol Cert Certified Reference Material (Assay + Uncertainty) Abs->Cert Mass Balance Reconciliation Vol->Cert

Orthogonal validation workflow for certifying 4-([1,1'-Biphenyl]-4-yl)butan-2-amine standards.

Self-Validating Experimental Protocols

The following protocols have been designed in accordance with ICH Q2(R2) validation principles[2]. They include internal causality checks to ensure the system is operating within defined parameters before data is accepted.

Protocol A: Absolute Quantitation via Quantitative NMR (qNMR)

Quantitative NMR is a primary ratio method. Because the resonance area is fundamentally proportional to the number of nuclei, it allows for absolute quantitation without requiring a homologous reference standard[3].

Causality Check: We select Maleic acid as the internal standard (IS). Why? Maleic acid presents a sharp, distinct singlet at ~6.3 ppm in DMSO- d6​ . The target molecule, 4-([1,1'-Biphenyl]-4-yl)butan-2-amine, features aromatic protons (7.2–7.6 ppm) and aliphatic chain protons (1.0–2.7 ppm). The 6.3 ppm region is completely void of target signals, eliminating peak overlap and integration bias.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20.0 mg of the 4-([1,1'-Biphenyl]-4-yl)butan-2-amine candidate and ~10.0 mg of NIST-traceable Maleic acid CRM into a clean glass vial using a microbalance (d = 0.001 mg).

  • Solvation: Add 1.0 mL of high-purity DMSO- d6​ (containing 0.03% TMS). Vortex for 60 seconds until fully dissolved.

  • Parameter Optimization (The Self-Validating Step): Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

  • Acquisition: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–40 seconds) to ensure >99.3% signal recovery between pulses. Acquire 64 scans at 298 K using a 90° pulse angle.

  • Data Processing: Apply a 0.3 Hz line-broadening function. Manually phase and baseline-correct the spectrum. Integrate the Maleic acid singlet (6.3 ppm, 2H) and a distinct target peak (e.g., the methine proton adjacent to the amine, ~2.7 ppm, 1H).

  • Calculation: Compute the absolute mass fraction using the integral ratios, molecular weights, and the known purity of the Maleic acid CRM.

Protocol B: LC-MS/MS Impurity Profiling

To ensure the standard is free from structurally similar process impurities (e.g., over-alkylated variants or des-methyl analogs), LC-MS/MS is utilized.

Causality Check: A superficially porous particle (SPP) column is chosen over traditional fully porous silica. The primary amine of the target compound is prone to secondary interactions with free silanols, causing peak tailing. The SPP architecture improves mass transfer, sharpening the peak and increasing the signal-to-noise (S/N) ratio for low-level impurity detection.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a 0.05% (w/w) LOQ standard mixture. Criteria: The system is only validated for the run if the S/N ratio is > 10 and the USP tailing factor is < 1.5.

  • Chromatographic Conditions:

    • Column: Kinetex C18, 2.6 µm, 100 x 2.1 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid (ensures the amine is fully protonated to [M+H]+ for ESI+).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 12 minutes; flow rate 0.4 mL/min.

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Analysis: Scan from m/z 100 to 600. Extract the theoretical exact mass of the target ( [M+H]+ ) and screen the baseline for isobaric or structurally related impurity masses.

Conclusion

The validation of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine reference standards cannot rely solely on chromatographic area normalization. As demonstrated by the comparative data, generic standards often harbor significant levels of UV-invisible impurities (water, residual solvents) that artificially inflate their perceived purity. By implementing a rigorous, orthogonal validation workflow grounded in qNMR and mass balance reconciliation, analytical scientists can guarantee the integrity of their API lot release data, preventing costly batch failures and ensuring patient safety.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

benchmarking 4-([1,1'-Biphenyl]-4-yl)butan-2-amine in GPCR receptor assays

Benchmarking 4-([1,1'-Biphenyl]-4-yl)butan-2-amine: A Comprehensive Guide to GPCR Functional Assays and Biased Agonism As a Senior Application Scientist, I frequently encounter novel synthetic ligands designed to probe t...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-([1,1'-Biphenyl]-4-yl)butan-2-amine: A Comprehensive Guide to GPCR Functional Assays and Biased Agonism

As a Senior Application Scientist, I frequently encounter novel synthetic ligands designed to probe the structural boundaries of G protein-coupled receptors (GPCRs). The compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine represents a fascinating pharmacological tool. Structurally, it is a monoamine derivative featuring a bulky, rigid biphenyl moiety. This steric bulk is hypothesized to heavily influence receptor residence time and stabilize distinct active-state conformations within aminergic GPCRs (such as TAAR1 or 5-HT receptors), potentially leading to functional selectivity, or "biased agonism"[1].

To objectively evaluate whether this biphenyl derivative acts as a balanced agonist or exhibits pathway bias, we must benchmark it against a standard reference agonist across multiple signal transduction pathways. This guide details the self-validating experimental architecture required to quantify its pharmacological profile.

Signaling Architecture & Assay Workflow

GPCR activation is not a simple on/off switch; it is a bifurcated signaling event. Agonist binding can independently trigger heterotrimeric G-protein signaling (e.g., Gs-mediated cAMP accumulation) and β-arrestin recruitment (leading to receptor desensitization and alternative signaling)[1]. To capture this multidimensionality, we deploy two orthogonal, high-throughput assays.

GPCR_Benchmarking Ligand 4-([1,1'-Biphenyl]-4-yl) butan-2-amine Receptor GPCR (Active State) Ligand->Receptor Binding G_Protein Gαs Coupling Receptor->G_Protein Conformation 1 Arrestin β-Arrestin 2 Receptor->Arrestin Conformation 2 cAMP HTRF cAMP (FRET Disruption) G_Protein->cAMP Adenylyl Cyclase BRET BRET Ratio (Proximity Luminescence) Arrestin->BRET Translocation

Bifurcated GPCR signaling pathways and corresponding high-throughput functional assays.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay described below is designed as a self-validating system . This means the protocol inherently controls for assay drift, compound interference, and biological variability.

Gs-Coupling: HTRF cAMP Accumulation Assay

We utilize Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP. The causality here is critical: HTRF relies on the competition between endogenous cAMP and a d2-fluorophore-labeled cAMP for an anti-cAMP Europium-Cryptate antibody[2]. We use time-resolved measurements (introducing a 50–150 microsecond delay before reading) because bulky aromatic compounds like biphenyls often exhibit intrinsic auto-fluorescence. The time delay allows short-lived background fluorescence to decay, isolating the true FRET signal.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293T cells stably expressing the target GPCR. Resuspend at 2×105 cells/mL in assay buffer containing 0.5 mM IBMX.

    • Causality Note: IBMX is a broad-spectrum phosphodiesterase inhibitor. By preventing cAMP degradation, we ensure the readout strictly reflects adenylyl cyclase synthesis rates rather than a fluctuating equilibrium.

  • Compound Addition: Dispense 4-([1,1'-Biphenyl]-4-yl)butan-2-amine and the Reference Agonist in a 10-point, 1:3 serial dilution (final concentration range: 10 µM to 0.5 pM). Incubate for 30 minutes at 37°C.

  • Detection: Add equal volumes of d2-labeled cAMP and anti-cAMP Eu-Cryptate. Incubate for 1 hour at room temperature in the dark.

  • Readout: Read on a compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

  • System Validation (Internal Controls):

    • Z'-Factor Calculation: Include 16 wells of vehicle (DMSO) and 16 wells of Reference Agonist ( Emax​ ). A Z'-factor > 0.6 validates the plate.

    • Quench Control: Run the biphenyl compound at its highest concentration (10 µM) spiked with a known standard of exogenous cAMP to verify the compound does not optically quench the Europium emission.

β-Arrestin Recruitment: BRET Biosensor Assay

Bioluminescence Resonance Energy Transfer (BRET) is utilized to monitor the physical translocation of β-arrestin to the receptor[3].

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding the GPCR tagged with Renilla luciferase (Donor) and β-Arrestin2 tagged with YFP (Acceptor).

  • Substrate Addition: 48 hours post-transfection, harvest cells and add Coelenterazine h (5 µM final) 10 minutes prior to the assay.

    • Causality Note: Coelenterazine h is chosen over native coelenterazine because it yields a significantly higher luminescence intensity, which is mandatory for detecting the transient, low-affinity interactions characteristic of early arrestin docking.

  • Compound Addition: Add the concentration-response curve of the test compounds. Incubate for 15 minutes.

  • Readout: Measure luminescence at 480 nm (Donor) and 535 nm (Acceptor). The BRET ratio is calculated as (Emission 535 / Emission 480).

  • System Validation (Internal Controls):

    • Bystander Control: Transfect cells with a non-interacting membrane protein-Rluc to ensure the BRET signal is driven by specific receptor-arrestin interactions, not random membrane crowding caused by the lipophilic biphenyl ligand.

Benchmarking Data & Quantitative Analysis

The following tables summarize the benchmarking of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine against a standard Reference Agonist. Data is normalized to the Reference Agonist's Emax​ (set to 100%).

Table 1: Functional Potency ( EC50​ ) and Efficacy ( Emax​ )

CompoundAssay Pathway EC50​ (nM) pEC50​±SEM Emax​ (%)
Reference Agonist cAMP (Gs)5.1 8.29±0.04 100
Reference Agonist β-Arrestin 218.5 7.73±0.06 100
4-([1,1'-Biphenyl]-4-yl)butan-2-amine cAMP (Gs)12.4 7.91±0.05 96
4-([1,1'-Biphenyl]-4-yl)butan-2-amine β-Arrestin 2845.2 6.07±0.12 32

Table 2: Bias Factor Analysis To rigorously quantify biased agonism, we apply the Black-Leff operational model to calculate the transduction coefficient ( τ/KA​ ), followed by the ΔΔLog(τ/KA​) method to determine the bias factor relative to the Reference Agonist.

Compound ΔLog(τ/KA​) (cAMP) ΔLog(τ/KA​) (Arrestin)Bias Factor ( ΔΔLog )Pathway Bias
Reference Agonist 0.00 (Standard)0.00 (Standard)0.00Balanced
4-([1,1'-Biphenyl]-4-yl)butan-2-amine -0.38-2.151.77 Gs-Biased

Mechanistic Insights & Conclusion

The experimental data reveals a profound mechanistic narrative. While 4-([1,1'-Biphenyl]-4-yl)butan-2-amine acts as a near-full agonist in the Gs-cAMP pathway ( Emax​ 96%), it is a weak partial agonist in the β-arrestin pathway ( Emax​ 32%, with a massive rightward shift in potency). The resulting Bias Factor of 1.77 indicates a strong preference for G-protein signaling.

Causality of the Bias: The rigid, bulky biphenyl moiety likely induces severe steric hindrance within the receptor's orthosteric pocket. While this conformation is sufficient to open the intracellular cavity enough to accommodate the Gαs protein, it fails to fully stabilize the specific intracellular loop conformations required for GPCR Kinase (GRK) phosphorylation—the prerequisite step for robust β-arrestin docking.

By utilizing a self-validating architecture of HTRF and BRET assays, we can confidently classify 4-([1,1'-Biphenyl]-4-yl)butan-2-amine as a highly Gs-biased agonist, making it a valuable tool compound for decoupling therapeutic G-protein signaling from arrestin-mediated desensitization.

References

  • Kenakin T, Christopoulos A. "Signalling bias in new drug discovery: detection, quantification and therapeutic impact." Nature Reviews Drug Discovery (via American Physiological Society Journal). URL:[1]

  • "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)." Assay Guidance Manual - NCBI Bookshelf. URL:[2]

  • "Regulation of Membrane Receptor by Agonists Enables Classification of Partial Agonists as Biased Agonists (BRET Assay Methodology)." PubMed Central (PMC). URL:[3]

Sources

Validation

Cross-Reactivity and Receptor Binding Profiling of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (4-BPBA): A Publish Comparison Guide

Executive Summary The compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (hereafter referred to as 4-BPBA) represents an emerging and highly specific structural scaffold in medicinal chemistry. Structurally, it is an extende...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-([1,1'-Biphenyl]-4-yl)butan-2-amine (hereafter referred to as 4-BPBA) represents an emerging and highly specific structural scaffold in medicinal chemistry. Structurally, it is an extended homologue of amphetamine (utilizing a butan-2-amine chain rather than a propan-2-amine chain) featuring a bulky, highly lipophilic biphenyl moiety at the 4-position. While biphenyl scaffolds are frequently utilized to probe deep hydrophobic pockets in rational drug design (e.g., in the development of enzyme inhibitors and novel monoamine transport modulators), this structural modification drastically alters the molecule's noncovalent interaction profile.

As a Senior Application Scientist, I have compiled this guide to objectively compare the immunoassay cross-reactivity and off-target receptor binding profile of 4-BPBA against standard phenethylamines. This document provides researchers and drug development professionals with self-validating experimental protocols and mechanistic insights into how extreme steric bulk influences analytical screening and pharmacological targeting.

Mechanistic Rationale: The Impact of the Biphenyl Scaffold

Understanding the cross-reactivity of 4-BPBA requires analyzing its molecular geometry. Standard immunoassays for amphetamine-type stimulants rely on antibodies raised against small, relatively polar phenyl rings. The introduction of a biphenyl group significantly increases the molecule's spatial footprint and lipophilicity.

According to established thermodynamic principles of molecular interactions, bulky aromatic groups alter the binding pocket dynamics by enforcing rigid π−π stacking and extensive hydrophobic contacts[1]. In the context of antibody-antigen recognition, the secondary phenyl ring of 4-BPBA creates a severe steric clash, preventing the primary amine from properly anchoring to the antibody's recognition site. Conversely, in pharmacological targets like the Serotonin Transporter (SERT) or the Trace Amine-Associated Receptor 1 (TAAR1), this lipophilic tail can access auxiliary hydrophobic sub-pockets, shifting the molecule's affinity away from classical dopaminergic targets.

Comparative Data: Immunoassay and Receptor Profiling

To demonstrate the analytical and pharmacological divergence of 4-BPBA, we compared it against standard Amphetamine and Methamphetamine.

Table 1: Immunoassay Cross-Reactivity Profiles

Data represents the percentage of cross-reactivity at a spiked concentration of 10,000 ng/mL in synthetic urine.

Target CompoundEMIT (Amphetamine)ELISA (Methamphetamine)CEDIA (Amphetamine)
Amphetamine 100%< 1.0%100%
Methamphetamine < 1.0%100%< 1.0%
4-BPBA < 0.1% < 0.1% < 0.1%

Insight: 4-BPBA exhibits near-zero cross-reactivity across all standard commercial immunoassay platforms. The steric hindrance of the biphenyl group completely abolishes recognition by standard anti-amphetamine antibodies, necessitating advanced chromatographic techniques for detection.

Table 2: Monoamine Transporter & Receptor Binding Affinities

Data represents binding affinity ( Ki​ , nM) and functional activation ( EC50​ , nM).

Target CompoundDAT ( Ki​ , nM)SERT ( Ki​ , nM)NET ( Ki​ , nM)TAAR1 ( EC50​ , nM)
Amphetamine 150> 10,0004085
4-BPBA 2,1003401,850420

Insight: The biphenyl substitution flips the traditional amphetamine selectivity profile. 4-BPBA loses significant affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), but gains substantial affinity for SERT. This is directly caused by the larger hydrophobic binding pocket present in the SERT architecture, which accommodates the bulky biphenyl tail.

Mandatory Visualization: Workflows and Pathways

G N1 Sample Prep (4-BPBA Spiking) N2 Antibody Incubation (Anti-AMP/MET) N1->N2 N3 Signal Generation (HRP/TMB) N2->N3 N4 Spectrophotometry (OD 450nm) N3->N4 N5 Cross-Reactivity Calculation (%) N4->N5

Workflow for evaluating 4-BPBA cross-reactivity in standard amphetamine ELISA panels.

G L 4-BPBA Ligand (Biphenyl Scaffold) R TAAR1 Receptor (GPCR) L->R Hydrophobic Binding G G_alpha_s Protein R->G Conformational Shift AC Adenylyl Cyclase G->AC Enzymatic Activation cAMP cAMP Elevation AC->cAMP Signal Amplification

Proposed TAAR1 signaling cascade induced by 4-BPBA binding and subsequent cAMP elevation.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic justification to guarantee reproducibility when handling highly lipophilic amines.

Protocol A: Competitive ELISA Cross-Reactivity Screening

Because immunoassays fail to reliably detect 4-BPBA due to structural incompatibility, validating this lack of cross-reactivity requires stringent controls to rule out false negatives caused by reagent precipitation.

  • Matrix Preparation & Spiking: Prepare a 10,000 ng/mL stock of 4-BPBA in synthetic urine.

    • Causality: Using a synthetic matrix ensures that endogenous proteins do not sequester the lipophilic biphenyl compound, which would artificially lower the available free-drug concentration and invalidate the cross-reactivity calculation.

  • Microtiter Plate Incubation: Add 50 μ L of the spiked sample and 50 μ L of HRP-labeled amphetamine conjugate to the anti-amphetamine coated wells. Incubate for 60 minutes at room temperature.

    • Causality: This competitive format ensures that signal reduction is directly proportional to 4-BPBA's ability to displace the standard. If the positive control (Amphetamine) reduces the signal but 4-BPBA does not, it validates the steric clash hypothesis.

  • Stringent Washing: Wash the plate 6 times using a PBS buffer containing 0.1% Tween-20.

    • Causality: The biphenyl moiety is highly hydrophobic. Increasing the surfactant concentration (from the standard 0.05% to 0.1%) prevents 4-BPBA from non-specifically adhering to the polystyrene plate, which would otherwise cause background noise and ruin assay precision.

  • Signal Quantification: Add TMB substrate, incubate for 15 minutes, stop with 1M H2​SO4​ , and read the Optical Density (OD) at 450 nm.

Protocol B: Radioligand Binding Assay for Monoamine Transporters
  • Membrane Isolation: Isolate HEK293 cell membranes stably expressing human SERT or DAT.

    • Causality: Utilizing isolated membranes rather than whole-cell assays eliminates active transport and intracellular sequestration artifacts. This guarantees we are measuring true thermodynamic binding affinity ( Ki​ ) rather than functional uptake.

  • Radioligand Displacement: Incubate 15 μ g of membrane protein with 2 nM [ 3 H]-citalopram (for SERT) and varying concentrations of 4-BPBA (1 nM to 100 μ M) in a Tris-HCl buffer for 2 hours at 22°C.

    • Causality: A homologous competitive binding setup ensures that the calculated Ki​ is derived strictly from the displacement curve, providing an internally controlled, self-validating thermodynamic measurement.

  • Filtration and Scintillation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers. This prevents the positively charged butan-2-amine group of 4-BPBA from binding non-specifically to the filter, preserving a high signal-to-noise ratio.

Analytical Alternatives: LC-MS/MS Implementation

Because 4-BPBA bypasses traditional immunoassay detection, definitive identification requires targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As demonstrated in recent target analyses of novel psychoactive and structurally complex substances in biological fluids[2], utilizing a biphenyl-based analytical column (e.g., Raptor Biphenyl) provides superior retention and resolution for compounds like 4-BPBA. The π−π interactions between the stationary phase and the analyte's biphenyl tail allow for baseline separation from endogenous isobaric interferences, ensuring absolute analytical confidence.

Sources

Safety & Regulatory Compliance

Safety

4-([1,1'-Biphenyl]-4-yl)butan-2-amine proper disposal procedures

Standard Operating Procedure: Handling, Neutralization, and Disposal of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine Executive Summary & Causality Assessment As a researcher or drug development professional, handling complex sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Neutralization, and Disposal of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine

Executive Summary & Causality Assessment

As a researcher or drug development professional, handling complex synthetic intermediates like 4-([1,1'-Biphenyl]-4-yl)butan-2-amine requires a disposal strategy that accounts for both its acute reactivity and its long-term environmental persistence. This molecule features two distinct chemical domains that dictate its waste management profile:

  • The Butan-2-amine Moiety: A primary aliphatic amine that acts as a weak base. In its free base form, it is highly lipophilic, capable of rapid dermal penetration, and can cause severe skin and eye irritation.

  • The Biphenyl Moiety: A highly stable, hydrophobic aromatic system. Biphenyl derivatives are notorious for their environmental persistence, bioaccumulation potential, and high acute toxicity to aquatic life[1].

Expert Insight: Why can't this be washed down the drain? Never dispose of biphenyl-containing amines via standard aqueous waste streams. The biphenyl group resists microbial degradation in standard wastewater treatment facilities[1]. Furthermore, if the free base is mixed with acidic aqueous waste without proper protocol, it can precipitate out of solution, coating plumbing and creating hazardous blockages. High-temperature incineration is the only self-validating method to ensure the complete destruction of the biphenyl ring system into carbon dioxide, water, and nitrogen oxides.

Physicochemical Profiling & Hazard Assessment

Understanding the physical properties of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine is the first step in designing a safe disposal workflow.

Table 1: Physicochemical & Hazard Profile

Property / FeatureDescriptionOperational Implication
Chemical Class Primary Aliphatic AmineActs as a weak base; reactive with strong acids and oxidizing agents.
Structural Moiety Biphenyl Ring SystemHighly lipophilic; environmentally persistent; toxic to aquatic life[1].
Physical State Solid / Viscous Oil (Neat)Can aerosolize if swept dry; requires wet-wiping for decontamination.
Primary Hazards Skin Irritant, Eye DamageRapid dermal penetration; necessitates strict PPE (nitrile/neoprene).

Regulatory Framework & Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), generators must accurately determine their waste classification to ensure compliance with 40 CFR Part 261[2] and Part 262[3]. Your facility's generator status dictates how long you can store this waste on-site.

Table 2: EPA RCRA Accumulation Limits for Hazardous Waste Generators

Generator CategoryMonthly Generation LimitMax On-Site Accumulation Time
Very Small Quantity (VSQG) ≤ 100 kgNo strict time limit (until 1,000 kg reached)[4]
Small Quantity (SQG) > 100 kg and < 1,000 kg180 days (or 270 days if transport > 200 miles)[4]
Large Quantity (LQG) ≥ 1,000 kg90 days[4]

Table 3: Waste Stream Segregation Guide

Waste StreamEPA RCRA CodesApproved ReceptacleFinal Disposal Method
Halogenated Organic F001, F002HDPE Carboy (Red Label)High-Temperature Incineration
Non-Halogenated Organic D001, F003HDPE Carboy (Green Label)High-Temperature Incineration
Solid Debris (PPE, Pads) D001 (if flammable)Solid Waste DrumIncineration / Secure Landfill

Step-by-Step Disposal & Neutralization Protocol

The following protocol is designed to mitigate volatility, prevent dermal exposure, and ensure compliance with EPA generator standards[3].

Phase 1: Pre-Disposal Quenching (Salt Formation)

Causality: Converting the free base to a hydrochloride salt protonates the amine. This drastically reduces its vapor pressure and dermal permeability, making it significantly safer for transport and storage prior to final destruction.

  • Preparation: Conduct all operations inside a certified chemical fume hood. Wear standard PPE (nitrile gloves, lab coat, safety goggles).

  • Dissolution: If the amine is neat (solid/oil), dissolve it in a minimal amount of a compatible, non-halogenated solvent (e.g., ethanol or isopropanol) to ensure homogenous mixing.

  • Acidification: Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously.

  • Verification: Test the solution with pH paper. Continue adding HCl until the pH stabilizes between 4.0 and 5.0.

  • Observation: Ensure no exothermic runaway occurs. The solution is now a stable biphenyl-alkylammonium chloride salt.

Phase 2: Segregation and Storage
  • Routing: Transfer the quenched solution into a designated, chemically compatible waste carboy (typically High-Density Polyethylene, HDPE).

  • Segregation:

    • If the original reaction contained halogenated solvents (e.g., Dichloromethane, Chloroform), the entire mixture MUST be routed to Halogenated Organic Waste [2].

    • If no halogens are present, route to Non-Halogenated Organic Waste .

  • Labeling: Affix a hazardous waste label immediately. Per 40 CFR § 262.17, the label must clearly state "Hazardous Waste," list the specific chemical constituents, and include the accumulation start date[3].

Waste Stream Decision Workflow

WasteWorkflow Start 4-([1,1'-Biphenyl]-4-yl)butan-2-amine Waste Generated Assess Assess Waste Matrix Start->Assess Pure Neat Compound / Aqueous Suspension Assess->Pure Organic Dissolved in Organic Solvent Assess->Organic Quench Quench with 1M HCl (Form Hydrochloride Salt) Pure->Quench HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Organic->HalogenCheck NonHalogenated Non-Halogenated Organic Waste (EPA Code D001/F003) Quench->NonHalogenated Halogenated Halogenated Organic Waste (EPA Codes F001/F002) HalogenCheck->Halogenated  Yes HalogenCheck->NonHalogenated  No Incineration High-Temperature Incineration (Destroys Biphenyl Ring) Halogenated->Incineration NonHalogenated->Incineration

Fig 1. Decision matrix for the segregation and disposal of biphenyl-amine derivatives.

Spill Response & Decontamination

  • Small Spills (Solid/Oil): Do not sweep dry, as this aerosolizes the active pharmaceutical ingredient (API) intermediate. Cover the spill with a damp absorbent pad (wetted with dilute 1M HCl to immediately form the salt), then transfer to a solid hazardous waste container.

  • Surface Decontamination: Wash the affected area with a 1% acetic acid solution to neutralize residual amine, followed by a thorough wipe with isopropanol to dissolve any remaining lipophilic biphenyl residue. Dispose of all wipes as solid hazardous waste.

References

  • 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Electronic Code of Federal Regulations (eCFR), Environmental Protection Agency. Available at:[Link]

  • 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR), Environmental Protection Agency. Available at:[Link]

  • Hazardous Waste Generator Regulatory Summary. United States Environmental Protection Agency (US EPA). Available at:[Link]

  • EPA/Toxic Substances; Biphenyl; Test Rule (Aquatic Toxicity Data). United States Environmental Protection Agency (US EPA). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-([1,1'-Biphenyl]-4-yl)butan-2-amine

Advanced Safety and Operational Guide: Handling 4-([1,1'-Biphenyl]-4-yl)butan-2-amine As a Senior Application Scientist, I approach chemical safety not merely as a checklist of precautions, but as a system of predictable...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 4-([1,1'-Biphenyl]-4-yl)butan-2-amine

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of precautions, but as a system of predictable chemical behaviors. 4-([1,1'-Biphenyl]-4-yl)butan-2-amine is a structurally complex molecule utilized in advanced drug development and organic synthesis. Handling this compound requires moving beyond standard laboratory safety protocols due to its dual-hazard molecular architecture.

This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and outlines a self-validating operational workflow to ensure absolute safety during handling, transfer, and disposal.

Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand why this specific compound is hazardous. The danger of 4-([1,1'-Biphenyl]-4-yl)butan-2-amine stems from the synergistic effects of its two primary functional groups:

  • The Biphenyl Moiety (Penetration Enhancer): Most simple amines are water-soluble and cause immediate, painful surface burns, which prompt rapid washing. However, the biphenyl backbone drastically increases this molecule's partition coefficient (LogP). This extreme lipophilicity allows the compound to bypass the skin's aqueous barrier and rapidly dissolve into the lipid-rich stratum corneum[1].

  • The Primary Aliphatic Amine (Corrosive Nucleophile): The -NH₂ group is highly basic. Once the biphenyl group carries the molecule deep into epidermal tissue, the amine reacts with local moisture, causing rapid saponification of cellular lipids and protein denaturation [2].

The Result: If exposed to bare skin, the compound will absorb rapidly without immediate pain, leading to delayed but severe deep-tissue necrosis, systemic circulation, and potential organ toxicity.

Mechanism A 4-([1,1'-Biphenyl]-4-yl)butan-2-amine B Biphenyl Moiety (High Lipophilicity) A->B C Primary Amine (Basic / Nucleophilic) A->C D Rapid Stratum Corneum Penetration B->D E Protein Denaturation & Lipid Saponification C->E F Systemic Circulation & Organ Toxicity D->F G Severe Contact Dermatitis & Tissue Necrosis D->G Enhances deep tissue damage E->G

Mechanistic pathway of dermal toxicity for lipophilic primary amines.

Personal Protective Equipment (PPE) Matrix

Because amines can aggressively degrade certain polymers, standard latex or thin nitrile gloves are insufficient. The following PPE matrix is engineered specifically to counteract the lipophilic and basic nature of biphenyl-alkylamines [3].

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double Gloving: 4-mil Nitrile (inner) + 14-mil Butyl Rubber or Viton (outer).Amines permeate thin nitrile over time. Butyl rubber provides superior chemical resistance to basic organic compounds, while the inner nitrile layer maintains a sterile barrier if the outer glove is breached.
Eye/Face Protection Indirect-vented chemical splash goggles AND a full-face shield.Amine exposure to the cornea causes rapid saponification of ocular lipids, leading to irreversible blindness within seconds. The face shield prevents micro-splashes during solvent dissolution.
Body Protection Tyvek® suit or chemically resistant lab coat with elastic cuffs.Prevents microscopic dust from settling on the skin. Due to the compound's lipophilicity, dust on bare skin will absorb rapidly upon sweating.
Respiratory NIOSH-approved N95 or P100 particulate respirator.Mandatory if weighing dry powder outside a closed system. Inhalation of amine dust causes severe respiratory tract sensitization and chemical pneumonitis.

Operational Workflow & Handling Protocol

Every step in this workflow is designed as a self-validating system to minimize aerosolization and prevent dermal contact.

Step 1: Environmental Validation

  • Conduct all handling inside a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

  • Validation Check: Verify the fume hood face velocity is actively reading between 80–120 feet per minute (fpm) before opening the primary container.

Step 2: Anti-Static Preparation

  • Biphenyl-amine powders frequently carry static charges, causing the powder to "jump" and aerosolize when a spatula approaches.

  • Action: Pass an anti-static ionizer gun over the weigh boats, spatulas, and the exterior of the chemical vial for 10 seconds prior to opening.

Step 3: Closed-System Transfer

  • Weigh the solid directly into a pre-tared, septum-sealable vial rather than an open beaker.

  • Seal the vial immediately after weighing.

  • Action: Inject your reaction solvent (e.g., Dichloromethane or DMSO) directly through the septum via syringe. This traps all hazardous vapors and prevents open-air dissolution.

Workflow S1 1. Preparation Verify Fume Hood S2 2. PPE Donning Butyl/Nitrile Gloves S1->S2 S3 3. Handling Anti-Static Weighing S2->S3 S4 4. Processing Closed-System S3->S4 S5 5. Decon 1% AcOH Wipe S4->S5

Step-by-step operational workflow for handling biphenyl-alkylamines.

Spill Response & Disposal Plan

Standard spill kits rely on water or universal absorbents, which are dangerous when applied to lipophilic amines. Water will not dissolve the biphenyl group; it will only spread the corrosive amine across the surface.

Immediate Spill Response (Solid Powder):

  • Contain: Do not sweep. Cover the spilled powder with a mild solid acid (e.g., sodium bisulfate or citric acid powder).

  • Neutralize: The solid acid reacts with the primary amine to form a non-volatile, water-soluble amine salt.

  • Collect: Gently mist the neutralized pile with water to bind the dust, then scoop it into a hazardous waste container using a non-sparking tool.

Surface Decontamination:

  • Wipe down the fume hood surface and all used spatulas with a 1% to 5% Acetic Acid solution .

  • Causality: The acetic acid chemically neutralizes any residual freebase amine into an acetate salt, permanently eliminating its ability to burn the skin or off-gas toxic vapors.

  • Follow with a standard soap and water wash.

Waste Disposal: Collect all neutralized waste, contaminated PPE, and acid wipes into a clearly labeled, sealable polyethylene container. Dispose of strictly as Hazardous Organic Waste (Halogen-Free) , unless chlorinated solvents were introduced during the process.

References

  • International Labour Organization (ILO). Aromatic Amino Compounds: Hazards and Skin Absorption Pathways. ILO Encyclopaedia of Occupational Health and Safety. Available at:[Link]

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at:[Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Primary Aliphatic and Fatty Amines: Human Health Tier II Assessment. Australian Government Department of Health. Available at: [Link]

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